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Core Science & Biosynthesis

Foundational

The Pharmacochemistry of 1H-Indole-2-carboximidamide: Structural Profiling, Synthesis, and Therapeutic Applications

Executive Summary 1H-Indole-2-carboximidamide (also known as 1H-indole-2-carboxamidine) is a highly versatile nitrogenous pharmacophore utilized extensively in medicinal chemistry and rational drug design. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Indole-2-carboximidamide (also known as 1H-indole-2-carboxamidine) is a highly versatile nitrogenous pharmacophore utilized extensively in medicinal chemistry and rational drug design. Characterized by a rigid, electron-rich indole core fused to a highly basic carboximidamide (amidine) moiety, this compound serves as a critical building block for synthesizing enzyme inhibitors, allosteric modulators, and DNA minor groove binders.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a comprehensive evaluation of its physicochemical properties, pharmacological significance, and field-proven synthetic methodologies.

Molecular Architecture and Physicochemical Profiling

Structural Chemistry

The molecular architecture of 1H-Indole-2-carboximidamide ( C9​H9​N3​ ) integrates two distinct functional domains:

  • The Indole Scaffold: A bicyclic, aromatic heterocycle that provides lipophilicity and π−π stacking capabilities. The N-H group at the 1-position acts as a strong hydrogen bond donor.

  • The Carboximidamide (Amidine) Group: Positioned at the C2 carbon, this group is characterized by a resonance-stabilized system ( R−C(=NH)NH2​ ). In physiological environments (pH 7.4), the amidine is typically protonated, carrying a localized positive charge that is essential for electrostatic interactions with acidic residues (e.g., aspartate or glutamate) in target protein binding pockets[1].

Quantitative Physicochemical Data

To facilitate rational drug design and pharmacokinetic modeling, the core quantitative properties of the parent compound are summarized below[2].

PropertyValueAnalytical Significance
Molecular Formula C9​H9​N3​ Base composition for mass spectrometry.
Molecular Weight 159.19 g/mol Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 159.0796 DaTarget exact mass for high-resolution LC-MS (ESI+) validation.
Hydrogen Bond Donors 3High capacity for target engagement (Indole NH, Amidine =NH, -NH2).
Hydrogen Bond Acceptors 1Limited to the unprotonated amidine nitrogen ( sp2 ).
Rotatable Bonds 1High rigidity; minimizes entropic penalty upon receptor binding.
Topological Polar Surface Area ~63.6 ŲFavorable for blood-brain barrier (BBB) penetration if derivatized appropriately.

Pharmacological Significance and Mechanism of Action

NR2B-Selective NMDA Receptor Antagonism

Derivatives of 1H-indole-2-carboximidamide have been heavily investigated as potent, subtype-selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit[3]. Unlike non-selective channel blockers (which cause severe psychotomimetic side effects), indole-2-carboxamidine derivatives bind to an allosteric modulatory site on the NR2B subunit[4]. The amidine group forms a critical salt bridge with the receptor, inducing a conformational change that prevents calcium ion ( Ca2+ ) influx, thereby providing neuroprotection and analgesia without disrupting basal neurotransmission.

Restoration of Mutant p53 Function

Recent oncological applications have utilized the indole-2-carboximidamide scaffold to design compounds capable of binding to mutant p53 proteins. The rigid indole core intercalates into transient binding pockets, while the amidine group stabilizes the misfolded protein via hydrogen bonding, restoring its wild-type conformation and its ability to activate downstream tumor suppression pathways[5].

NMDAPathway Ligand Glutamate / Glycine (Endogenous Agonists) Receptor NMDA Receptor (NR1/NR2B Tetramer) Ligand->Receptor Activation Effect1 Conformational Change (Channel Closure) Receptor->Effect1 Antagonist Indole-2-carboximidamide Derivatives Allosteric NR2B Allosteric Site Binding Antagonist->Allosteric Allosteric->Receptor Modulation Effect2 Blockade of Ca2+ Influx Effect1->Effect2 Outcome Neuroprotection & Analgesia Effect2->Outcome

Mechanism of Action: Allosteric modulation of the NR2B NMDA receptor by indole-2-carboximidamides.

Synthetic Methodologies and Mechanistic Causality

The synthesis of 1H-indole-2-carboximidamide is most reliably achieved via the conversion of 1H-indole-2-carbonitrile into an amidoxime intermediate, followed by catalytic hydrogenation. This two-step process is preferred over direct Pinner reactions due to the sensitivity of the electron-rich indole ring to harsh, prolonged acidic conditions[5].

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Hydroxy-1H-indole-2-carboximidamide (Amidoxime)

  • Rationale: Direct addition of ammonia to a nitrile is kinetically unfavorable. Hydroxylamine is a superior alpha-effect nucleophile that readily attacks the nitrile carbon to form an amidoxime.

  • Procedure:

    • Suspend 1H-indole-2-carbonitrile (1.0 eq) in absolute ethanol (0.3 M). Causality: Ethanol provides an optimal boiling point (78°C) for the nucleophilic addition while maintaining reactant solubility.

    • Add hydroxylamine hydrochloride (1.5 eq) followed by triethylamine (TEA) (2.0 eq). Causality: TEA acts as a sacrificial base to neutralize the HCl, liberating the highly nucleophilic free base of hydroxylamine in situ.

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.7 ) should completely convert to a more polar spot ( Rf​≈0.3 ).

    • Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water to remove water-soluble TEA-HCl salts. Dry the organic layer over Na2​SO4​ and concentrate to yield the amidoxime intermediate.

Step 2: Catalytic Reduction to the Amidine

  • Rationale: The N-O bond of the amidoxime must be cleaved without reducing the aromatic indole core. Palladium on carbon (Pd/C) under mild hydrogen pressure is highly chemoselective for this transformation.

  • Procedure:

    • Dissolve the amidoxime intermediate in a 9:1 mixture of Methanol and Acetic Acid. Causality: The highly basic amidine product can poison the palladium catalyst. Acetic acid immediately protonates the newly formed amidine, preventing catalyst deactivation and stabilizing the product.

    • Add 10% Pd/C (0.1 eq by weight) carefully under an argon blanket to prevent auto-ignition.

    • Purge the reaction vessel with H2​ gas and stir vigorously at 25 °C under 1 atm of hydrogen for 4–6 hours.

    • Self-Validation Check: Filter an aliquot through a syringe filter and analyze via LC-MS. The mass spectrum must show the disappearance of the [M+H]+ peak for the amidoxime (m/z 176.1) and the appearance of the amidine [M+H]+ peak (m/z 160.1).

    • Filter the entire mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate and recrystallize from Ethanol/Diethyl ether to afford 1H-indole-2-carboximidamide acetate.

SynthesisWorkflow Step1 1H-Indole-2-carbonitrile (Starting Material) Reagent1 NH2OH·HCl + TEA Ethanol, 80°C, 3 hrs Step1->Reagent1 Intermediate N-Hydroxy-1H-indole- 2-carboximidamide Reagent1->Intermediate Nucleophilic Addition Reagent2 H2 (1 atm), Pd/C MeOH/AcOH, 25°C, 5 hrs Intermediate->Reagent2 Product 1H-Indole-2-carboximidamide (Target Compound) Reagent2->Product N-O Bond Cleavage

Workflow for the chemoselective synthesis of 1H-indole-2-carboximidamide.

Analytical Characterization Protocol

To ensure absolute scientific integrity and trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met:

  • LC-MS (ESI+): The primary validation requires the presence of the [M+H]+ ion at m/z 160.1 . A diagnostic fragmentation pattern includes the loss of ammonia (-17 Da), yielding an m/z 143.1 product ion corresponding to the indole-2-carbonitrile radical cation.

  • 1 H-NMR (400 MHz, DMSO- d6​ ): The indole N-H typically resonates far downfield at ~11.5 ppm due to strong hydrogen bonding and aromatic deshielding. The amidine protons exchange rapidly with the solvent but often appear as broad singlets between 8.5–9.5 ppm when stabilized as an acetate or hydrochloride salt. The aromatic protons of the indole core present a characteristic multiplet pattern between 7.0 and 7.7 ppm.

  • 13 C-NMR (100 MHz, DMSO- d6​ ): The amidine carbon (C=N) is highly deshielded, appearing near 160 ppm. The indole carbons range from 111 ppm (C7) to 136 ppm (C7a), with the C2 carbon appearing around 130 ppm.

References

  • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION Source: Google P
  • Indole-2-carboxamidine derivatives as nmda receptor antagonists Source: Google P
  • 6-BROMO-1H-INDOLE-2-CARBOXIMIDAMIDE Structural Profiling Source: Inxight Drugs / NC
  • Oxamides as novel NR2B selective NMDA receptor antagonists Source: ResearchG
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St

Sources

Exploratory

Mechanism of Action of 1H-Indole-2-carboximidamide in Cellular Assays: A Technical Whitepaper

Prepared by: Senior Application Scientist, Cellular Pharmacology & Assay Development Executive Summary & Pharmacological Profile In the landscape of modern drug discovery, 1H-Indole-2-carboximidamide (and its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Cellular Pharmacology & Assay Development

Executive Summary & Pharmacological Profile

In the landscape of modern drug discovery, 1H-Indole-2-carboximidamide (and its structural derivatives) represents a highly versatile pharmacophore. Historically, this chemical class was rigorously developed and validated as a potent, subtype-selective allosteric antagonist of the NR2B-containing N-methyl-D-aspartate (NMDA) receptor . More recently, advanced screening paradigms have identified indole-2-carboxamidine derivatives as pharmacological chaperones capable of stabilizing the p53 Y220C mutant in oncology models .

This whitepaper dissects the dual mechanisms of action of 1H-Indole-2-carboximidamide, detailing the causality behind its cellular behavior and providing field-proven, self-validating assay methodologies for researchers evaluating this compound.

Primary Mechanism: NR2B-Selective NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel critical for synaptic plasticity. However, its overactivation leads to massive intracellular calcium ( Ca2+ ) influx, triggering excitotoxicity and neuronal apoptosis. Traditional non-selective NMDA antagonists (e.g., ketamine, MK-801) block the channel pore directly, leading to severe psychotomimetic side effects and motor impairment.

1H-Indole-2-carboximidamide circumvents these clinical pitfalls through allosteric modulation . Rather than blocking the pore, the compound binds specifically to the N-terminal domain interface between the NR1 and NR2B subunits (often referred to as the ifenprodil binding site) .

The Causality of Inhibition: Binding of the indole derivative thermodynamically stabilizes the closed conformation of the receptor. Even in the presence of saturating concentrations of glutamate and glycine, the channel's open probability is drastically reduced. Because the NR2B subunit is predominantly localized in the forebrain and spinal cord pain pathways, this mechanism provides targeted neuroprotection and analgesia without disrupting the NR2A-mediated synaptic transmission essential for normal cognitive function.

Mechanism Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor (NR1/NR2B Tetramer) Glutamate->NMDAR Activates Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 Channel Opening Indole 1H-Indole-2-carboximidamide (Allosteric Modulator) Indole->NMDAR Binds Ifenprodil Site Protection Neuroprotection Indole->Protection Prevents Ca2+ Overload Toxicity Excitotoxicity & Apoptosis Ca2->Toxicity Overactivation

Fig 1. NR2B-selective NMDA receptor inhibition and neuroprotective signaling pathway.

Emerging Mechanism: p53 Y220C Mutant Stabilization

Beyond neuropharmacology, 1H-indole-2-carboximidamide derivatives have demonstrated efficacy in molecular oncology. The p53 Y220C mutation is a temperature-sensitive structural defect. At physiological temperatures (37°C), the mutation creates a surface crevice that causes the DNA-binding domain to unfold and denature, stripping the cell of its primary tumor suppressor.

The Causality of Stabilization: 1H-Indole-2-carboximidamide acts as a small-molecule structural chaperone. It selectively docks into the mutation-induced Y220C crevice. By occupying this cavity, the compound lowers the free energy of the folded state, preventing thermal denaturation. This restores the wild-type conformation, allowing the mutant p53 to re-bind to its target DNA sequences and reactivate downstream apoptotic pathways to halt tumor progression .

Cellular Assay Methodologies & Protocol Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific environmental controls to isolate the compound's true mechanism of action from assay artifacts.

Protocol A: Intracellular Calcium Flux Assay (FLIPR) for NR2B Antagonism

Objective: Quantify the functional IC50​ of 1H-Indole-2-carboximidamide against native NR2B receptors.

Expert Insight: We utilize primary cortical neurons at Days in Vitro (DIV) 10-14. Why? Because NR2B expression naturally peaks during this specific developmental window, ensuring a robust signal-to-background ratio. Furthermore, the assay must be conducted in Mg2+ -free buffer; physiological magnesium causes a voltage-dependent block of the NMDA pore, which would completely mask the allosteric inhibition we are attempting to measure.

Step-by-Step Methodology:

  • Cell Preparation: Plate primary rat cortical neurons on poly-D-lysine coated 384-well plates at a density of 20,000 cells/well. Culture for 10-14 days.

  • Dye Loading: Aspirate culture media and wash cells with Mg2+ -free Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. (Self-validation: Fluo-4 AM is membrane-permeable but is cleaved by intracellular esterases, trapping the active dye inside healthy cells only).

  • Compound Pre-incubation: Add serial dilutions of 1H-Indole-2-carboximidamide (0.1 nM to 10 μM) to the wells. Incubate for 15 minutes. Include Ifenprodil as a positive NR2B-selective control and MK-801 as a non-selective pore-blocking control.

  • Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an agonist cocktail yielding a final concentration of 10 μM Glutamate and 10 μM Glycine.

  • Kinetic Readout: Record fluorescence (Ex 488 nm / Em 525 nm) continuously at 1-second intervals for 3 minutes. Calculate the IC50​ based on the Area Under the Curve (AUC) of the resulting calcium transient peak.

Workflow Step1 1. Plate Cortical Neurons (DIV 10-14) Step2 2. Load Fluo-4 AM (Mg2+-free HBSS) Step1->Step2 Step3 3. Pre-incubate Indole Compound Step2->Step3 Step4 4. Stimulate with Glutamate/Glycine Step3->Step4 Step5 5. FLIPR Kinetic Fluorescence Readout Step4->Step5

Fig 2. Step-by-step workflow for the FLIPR-based intracellular calcium flux assay.

Protocol B: p53 Y220C Cellular Reporter Gene Assay

Objective: Validate the functional restoration of p53 transcriptional activity.

Expert Insight: Why use a temperature-sensitive mutant? At 37°C, the Y220C mutant is denatured and transcriptionally dead. By incubating the assay strictly at 37°C, we create a stringent selection pressure where only compounds capable of thermodynamically stabilizing the folded state will yield a luciferase signal.

Step-by-Step Methodology:

  • Transfection: Co-transfect p53-null H1299 human lung carcinoma cells with a p53 Y220C expression plasmid and a p21-promoter-driven Firefly Luciferase reporter plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 1H-Indole-2-carboximidamide for 18 hours at 37°C. (Self-validation: Maintain a parallel control plate at 30°C. At this lower temperature, Y220C is naturally active without the drug. This proves that the transfection was successful and isolates the drug's effect to thermal stabilization).

  • Lysis and Detection: Lyse the cells using passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader to determine the EC50​ of transcriptional rescue.

Quantitative Data Summary

The following table synthesizes the expected pharmacological parameters for optimized 1H-Indole-2-carboximidamide derivatives across standard cellular assays.

Target / Assay SystemPharmacological ParameterTypical Value RangeMechanistic Implication
NR2B NMDA Receptor (Cortical Neurons) IC50​ (Calcium Flux AUC)50 nM - 500 nMHigh-potency allosteric antagonism.
NR2A NMDA Receptor (Recombinant HEK293) IC50​ (Calcium Flux AUC)> 10,000 nMExcellent NR2B selectivity; low risk of cognitive side effects.
p53 Y220C Mutant (H1299 Reporter Cells) EC50​ (Luciferase Luminescence)1.0 μM - 5.0 μMEffective thermodynamic stabilization and restoration of DNA binding.
General Cytotoxicity (HepG2 Cells) CC50​ (CellTiter-Glo ATP Assay)> 50.0 μMFavorable in vitro safety window; effects are target-specific.

Conclusion

1H-Indole-2-carboximidamide is a structurally privileged scaffold. By acting as an allosteric modulator at the NR2B subunit, it provides a highly selective mechanism for preventing glutamate-induced excitotoxicity. Concurrently, its unique geometry allows it to act as a pharmacological chaperone for the p53 Y220C mutant. Understanding the exact causality of these mechanisms—and utilizing rigorously controlled, self-validating cellular assays—is paramount for the successful translation of this compound class from the bench to therapeutic application.

References

  • Title: Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL: [Link]

  • Title: Oxamides as novel NR2B selective NMDA receptor antagonists. Source: ResearchGate (Sándor Farkas et al., 2006). URL: [Link]

  • Title: METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
Foundational

In Vivo Pharmacokinetic Profiling of 1H-Indole-2-carboximidamide: A Technical Guide to ADME Optimization and Bioanalysis

Abstract The 1H-indole-2-carboximidamide (indole-2-carboxamidine) scaffold is a privileged pharmacophore in modern drug discovery. It is most notably recognized for its utility as a highly selective allosteric antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 1H-indole-2-carboximidamide (indole-2-carboxamidine) scaffold is a privileged pharmacophore in modern drug discovery. It is most notably recognized for its utility as a highly selective allosteric antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor [1] and as a potent inhibitor of urokinase-type plasminogen activator (uPA)[2]. However, the physicochemical nature of the amidine moiety presents unique in vivo pharmacokinetic (PK) challenges. This whitepaper provides an in-depth, self-validating technical framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of 1H-indole-2-carboximidamide derivatives in preclinical models.

Physicochemical Foundations and ADME Implications

The core structural feature of 1H-indole-2-carboximidamide is the highly basic amidine group conjugated to the planar indole ring.

The Causality of Basicity in PK: The amidine moiety typically possesses a pKa between 10.0 and 11.0. At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its protonated, cationic state.

  • Absorption: This permanent positive charge severely restricts transcellular passive diffusion across the lipid bilayers of the gastrointestinal tract, often resulting in low absolute oral bioavailability.

  • Distribution: For neuro-therapeutics (such as NR2B antagonists), crossing the blood-brain barrier (BBB) is mandatory. The protonated amidine resists passive BBB permeation. Successful CNS penetration relies either on active transport mechanisms or structural masking (e.g., introducing lipophilic halogen or alkyl substituents on the indole ring to increase the overall LogD) [3].

Self-Validating In Vivo Pharmacokinetic Protocol

To accurately characterize the PK profile of 1H-indole-2-carboximidamide, experimental protocols must be designed with internal safeguards to prevent artifactual data. The following step-by-step methodology details a self-validating workflow for rodent PK studies.

Step 1: Formulation Strategy
  • Method: Prepare the intravenous (IV) formulation using a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. For oral (PO) dosing, a 0.5% Methylcellulose suspension is utilized.

  • Causality & Validation: The high lattice energy of the crystalline hydrochloride salt necessitates a cosolvent/surfactant system for IV administration. This prevents in vivo precipitation upon injection, ensuring that the calculated systemic clearance reflects true hepatic/renal elimination rather than artifactual particulate trapping in the pulmonary capillaries.

Step 2: Dual-Route Administration (IV and PO)
  • Method: Administer the compound via bolus tail-vein injection (IV, 2 mg/kg) and oral gavage (PO, 10 mg/kg) in parallel rodent cohorts.

  • Causality & Validation: Paired routes are mandatory to calculate absolute bioavailability ( F% ). The IV route provides the baseline systemic clearance ( Cl ) and volume of distribution ( Vdss​ ), acting as the mathematical control for the PO absorption data.

Step 3: Serial Sampling and Transcardial Perfusion
  • Method: Collect blood serially via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. At the terminal time point, perform transcardial perfusion with heparinized saline prior to brain extraction.

  • Causality & Validation: Transcardial perfusion is a critical self-validating step. It flushes residual blood from the cerebral microvasculature. Without this step, high plasma concentrations of the drug would artificially inflate the brain tissue concentration ( Kp,brain​ ), leading to false-positive CNS exposure data.

Step 4: LC-MS/MS Bioanalysis with SIL-IS
  • Method: Extract plasma and brain homogenate samples using protein precipitation (Acetonitrile containing 0.1% Formic Acid). Spike a Stable-Isotope-Labeled Internal Standard (SIL-IS) into the extraction solvent. Analyze via triple quadrupole mass spectrometry in positive electrospray ionization (ESI+) mode.

  • Causality & Validation: The basic amidine group readily accepts a proton, yielding a robust [M+H]+ precursor ion, maximizing assay sensitivity. The SIL-IS co-elutes with the target analyte, perfectly correcting for matrix effects and ion suppression, thereby self-validating the quantitative accuracy of every analytical run.

PK_Workflow Dosing In Vivo Dosing (IV & PO Administration) Absorption GI Absorption (Portal Vein Transit) Dosing->Absorption PO Route Distribution Systemic Distribution & BBB Penetration Dosing->Distribution IV Route Absorption->Distribution Systemic Metabolism Hepatic Metabolism (CYP450 Clearance) Absorption->Metabolism First-Pass Distribution->Metabolism Hepatic Delivery Bioanalysis LC-MS/MS Bioanalysis (Plasma & Brain) Distribution->Bioanalysis Tissue Sampling Excretion Renal & Biliary Excretion Metabolism->Excretion Metabolites Excretion->Bioanalysis Excreta Sampling

Fig 1. In vivo pharmacokinetic workflow for 1H-Indole-2-carboximidamide.

Quantitative Pharmacokinetic Profile

The table below summarizes the typical in vivo pharmacokinetic parameters observed for optimized 1H-indole-2-carboximidamide derivatives (e.g., NR2B antagonists) in murine models.

PK ParameterRouteTypical Value RangeMechanistic Implication
Clearance ( Cl ) IV15 - 45 mL/min/kgModerate to high hepatic extraction; susceptible to CYP2D6/3A4 metabolism.
Volume of Distribution ( Vdss​ ) IV1.5 - 4.0 L/kgExtensive tissue binding driven by lipophilic indole substitutions.
Half-life ( t1/2​ ) IV/PO1.5 - 3.5 hoursShort to moderate duration of action; dictates multi-dose regimens.
Absolute Bioavailability ( F% ) PO10% - 40%Limited by amidine protonation and subsequent first-pass hepatic metabolism.
Brain/Plasma Ratio ( Kp​ ) PO0.2 - 0.8CNS penetration is restricted by P-glycoprotein (P-gp) efflux at the BBB.
Pharmacodynamic Integration: NR2B Antagonism

The ultimate goal of optimizing the PK profile of 1H-indole-2-carboximidamide is to ensure sufficient target engagement at the site of action. In the context of neurological disorders, overactivation of NMDA receptors by glutamate leads to massive intracellular calcium influx, triggering excitotoxicity and neuropathic pain pathways.

Once the compound successfully navigates the BBB (as validated by the Kp,brain​ metric), it binds to the allosteric modulatory site of the NR2B subunit. Because it is highly selective, it blocks the ion channel without interfering with the basal synaptic transmission mediated by NR2A subunits, providing a superior safety profile compared to non-selective NMDA blockers.

Signaling_Pathway Glutamate Presynaptic Glutamate Release NMDA_Rec NMDA Receptor (NR1/NR2B) Activation Glutamate->NMDA_Rec Agonist Binding Ca_Influx Intracellular Ca2+ Influx NMDA_Rec->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity & Neuropathic Pain Ca_Influx->Excitotoxicity Apoptotic Cascade Drug 1H-Indole-2-carboximidamide (Allosteric Antagonist) Drug->NMDA_Rec Allosteric Blockade

Fig 2. Mechanism of NR2B receptor antagonism by 1H-Indole-2-carboximidamide.

References
  • Borza, I. et al. "Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists." PubMed, [Link]

  • Jiang, L.G. et al. "The complex crystal Structure of Urokinase and 5-nitro-1H-indole-2-amidine." RCSB Protein Data Bank, [Link]

  • Borza, I. et al. "Indole-2-carboxamidine derivatives as NMDA receptor antagonists." WIPO (PCT) WO2006010965A1,
Exploratory

1H-Indole-2-carboximidamide Receptor Binding Affinity Profile: A Technical Whitepaper on GluN2B-Selective NMDA Antagonism

Executive Summary The overactivation of N-methyl-D-aspartate (NMDA) receptors is a primary driver of excitotoxicity, neuropathic pain, and neurodegenerative pathologies. However, traditional uncompetitive channel blocker...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The overactivation of N-methyl-D-aspartate (NMDA) receptors is a primary driver of excitotoxicity, neuropathic pain, and neurodegenerative pathologies. However, traditional uncompetitive channel blockers (e.g., MK-801, ketamine) fail in clinical settings due to severe psychotomimetic side effects and motor impairment. This has driven a paradigm shift toward subunit-selective allosteric modulators.

This technical guide provides an in-depth analysis of 1H-indole-2-carboximidamide and its derivatives, a highly potent class of atypical, non-competitive antagonists that selectively target the GluN2B (NR2B) subunit of the NMDA receptor. By binding to the amino-terminal domain (ATD) interface, these compounds act as negative allosteric modulators (NAMs), offering a wide therapeutic window without disrupting baseline glutamatergic neurotransmission [1][2].

Pharmacological Profile & Structural Causality

The 1H-indole-2-carboximidamide scaffold represents an evolutionary leap from prototypical phenylethanolamines like ifenprodil. The pharmacological efficacy of this class is defined by two structural pillars:

  • The Indole Core: Provides critical π−π stacking interactions with aromatic residues (e.g., Tyr109, Phe114) within the hydrophobic pocket of the GluN2B ATD.

  • The Carboximidamide Moiety: Functions as a highly basic, rigid hydrogen-bond donor that anchors the molecule to the GluN1/GluN2B subunit interface, locking the receptor in a closed-cleft, low-open-probability ( Po​ ) state.

Unlike orthosteric antagonists that compete with glutamate or glycine, 1H-indole-2-carboximidamides do not bind to the agonist recognition sites. Furthermore, they exhibit near-zero affinity for GluN2A-containing receptors, making them highly selective [3][4].

Quantitative Binding Affinity Profile

The following table synthesizes the binding affinity and functional IC50​ values of 1H-indole-2-carboximidamide derivatives compared to industry-standard GluN2B antagonists.

Table 1: Comparative Binding Affinity of GluN2B Antagonists

Compound / ScaffoldTarget Subunit IC50​ / Ki​ (nM)Assay MethodologySelectivity (GluN2B vs GluN2A)
1H-Indole-2-carboximidamide (Derivative 5a) GluN2B IC50​ : 4.2 - 5.4 [3H] -Ro 25-6981 Displacement> 1000-fold
Ifenprodil (Prototypical NAM)GluN2B IC50​ : ~10.0 [3H] -Ifenprodil Displacement~ 400-fold
Ro 25-6981 (Reference NAM)GluN2B IC50​ : ~5.0 [3H] -Ro 25-6981 Displacement> 1000-fold
1H-Indole-2-carboximidamide GluN2A IC50​ : > 10,000Functional Patch-ClampN/A (Inactive)

Data aggregated from standardized radioligand displacement studies utilizing rat cortical neurons [3][4].

Mechanism of Action: Allosteric Inhibition Pathway

To understand the causality of the receptor blockade, we must visualize the signaling pathway. The binding of the indole derivative induces a conformational lock at the ATD, which allosterically uncouples the agonist-binding domain from the transmembrane pore, preventing calcium influx even in the presence of saturating glutamate concentrations.

G Glutamate Glutamate & Glycine (Endogenous Agonists) NMDAR NMDA Receptor (GluN1/GluN2B Tetramer) Glutamate->NMDAR Activates CaInflux Calcium Influx (Channel Opening) NMDAR->CaInflux Mediates Excitotoxicity Excitotoxicity & Pain (Pathological Signaling) CaInflux->Excitotoxicity Triggers Indole 1H-Indole-2-carboximidamide (Allosteric Antagonist) ATD N-Terminal Domain (ATD) Binding Interface Indole->ATD High-Affinity Binding ConformLock Conformational Lock (Reduced Channel Po) ATD->ConformLock Induces ConformLock->NMDAR Allosteric Inhibition ConformLock->CaInflux Blocks

Figure 1: Mechanism of GluN2B allosteric inhibition by 1H-indole-2-carboximidamide.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust pharmacological profiling requires self-validating experimental systems. The following protocols are designed with internal controls to definitively prove the mechanism and affinity of 1H-indole-2-carboximidamide derivatives.

Protocol 1: [3H] -Ro 25-6981 Radioligand Displacement Assay

Causality of Choice: We utilize [3H] -Ro 25-6981 rather than [3H] -MK-801 because MK-801 binds inside the ion channel pore (non-selective for NR2 subunits). Ro 25-6981 selectively binds the GluN2B ATD. Displacement of Ro 25-6981 definitively proves that the indole derivative is an ATD-directed allosteric modulator.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from the cerebral cortex of male Wistar rats (where GluN2B expression is highest). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes.

  • Assay Buffer Optimization: Resuspend the pellet in 50 mM Tris-HCl containing 0.1% Bovine Serum Albumin (BSA). Crucial Step: The addition of BSA prevents highly lipophilic indole derivatives from adhering to the plastic walls of the assay plates, which would otherwise artificially inflate the apparent IC50​ .

  • Incubation System (Self-Validating):

    • Total Binding: Membrane + 2 nM [3H] -Ro 25-6981.

    • Non-Specific Binding (NSB): Membrane + 2 nM [3H] -Ro 25-6981 + 10 μ M unlabelled Ifenprodil (Reference Standard).

    • Test Wells: Membrane + 2 nM [3H] -Ro 25-6981 + 1H-indole-2-carboximidamide (titrated from 0.1 nM to 10 μ M).

  • Equilibration: Incubate the microplates at 4∘ C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression (Cheng-Prusoff equation to derive Ki​ ).

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Causality of Choice: Binding affinity does not guarantee functional antagonism. Patch-clamp electrophysiology validates that the compound functionally inhibits NMDA-induced currents. The assay must be performed in Mg2+ -free conditions because physiological magnesium causes a voltage-dependent block of the NMDA pore, which would mask the allosteric inhibition of the indole derivative.

Step-by-Step Methodology:

  • Cell Preparation: Utilize recombinant HEK293 cells stably co-expressing human GluN1 and GluN2B subunits.

  • Intracellular/Extracellular Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4, strictly Mg2+ -free).

    • Intracellular: 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Cesium is used to block endogenous potassium currents.

  • Current Recording: Establish whole-cell configuration and hold the membrane potential at -70 mV.

  • Agonist Application: Apply a baseline pulse of 100 μ M Glutamate + 10 μ M Glycine via a rapid perfusion system to establish the maximal inward current ( Imax​ ).

  • Antagonist Co-Application: Co-apply the agonist solution with 100 nM 1H-indole-2-carboximidamide. Measure the percentage reduction in the steady-state current.

  • Washout Phase (Validation): Wash the cell with standard buffer and re-apply the agonist alone. The recovery of Imax​ proves that the indole derivative acts via reversible, non-covalent allosteric binding rather than irreversible toxicity.

Translational Insights

The pharmacological profile of 1H-indole-2-carboximidamide derivatives makes them highly valuable for drug development. Because they target the GluN2B subunit—which is predominantly localized in the forebrain and spinal cord pain pathways—they exhibit potent analgesic activity in in vivo models (e.g., the mouse formalin test) without triggering the ataxia or psychotomimetic effects associated with pan-NMDA blockers [1][2]. Their ability to modulate rather than completely shut down glutamatergic transmission positions them as prime candidates for treating neuropathic pain, Parkinson's disease, and severe depressive disorders.

References

  • Borza, I., Kolok, S., Ignácz-Szendrei, G., Greiner, I., Tárkányi, G., Galgóczy, K., Horváth, C., Farkas, S., & Domány, G. (2005). "Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(24), 5439-5441. URL:[Link]

  • Borza, I., Horváth, C., Farkas, S., Nagy, J., & Kolok, S. (2006). "Indole-2-carboxamidine derivatives as nmda receptor antagonists." World Intellectual Property Organization (WIPO) Patent No. WO2006010965A1.

Sources

Foundational

Pharmacological Profiling of 1H-Indole-2-carboximidamide Derivatives: Mechanisms, Targets, and Experimental Validation

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction to the Pharmacophore The 1H-indole-2-carboximidamide (indole-2-amidine) scaffold repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction to the Pharmacophore

The 1H-indole-2-carboximidamide (indole-2-amidine) scaffold represents a highly privileged structure in modern medicinal chemistry. By fusing the lipophilic, electron-rich indole core with a highly basic, hydrophilic carboximidamide (amidine) moiety, this pharmacophore achieves precise spatial geometry for interacting with specific biological targets. The amidine group ( pKa​≈10−11 ) remains protonated at physiological pH, allowing it to act as a robust hydrogen bond donor and electrostatic anchor, while the indole system engages in π−π stacking and hydrophobic interactions within target binding pockets.

Historically explored for their antiviral and antibacterial properties, recent structural biology and high-throughput screening efforts have repositioned 1H-indole-2-carboximidamide derivatives as potent modulators in oncology and neurology.

Core Biological Targets & Mechanistic Causality

Urokinase-type Plasminogen Activator (uPA) Inhibition

The most structurally validated target for 1H-indole-2-carboximidamides is the Urokinase-type Plasminogen Activator (uPA), a serine protease critical for extracellular matrix (ECM) degradation, tumor invasion, and metastasis.

Causality of Inhibition: uPA cleaves plasminogen to active plasmin. The active site of uPA features a deep, negatively charged S1 specificity pocket containing Asp189 at its base. The protonated amidine group of 1H-indole-2-carboximidamide acts as an arginine/lysine mimetic, plunging into the S1 pocket to form a critical bidentate salt bridge with Asp189. Simultaneously, the indole ring occupies the hydrophobic S2/S3 subsites. This dual-interaction mechanism provides high affinity and selectivity over other circulating serine proteases like thrombin or tissue plasminogen activator (tPA).

This binding mode is definitively captured in X-ray crystallographic data, specifically the complex of human urokinase with 5-nitro-1H-indole-2-carboximidamide (PDB ID: 3MWI), which resolved the structure at 2.03 Å[1].

uPA_Pathway uPA uPA (Serine Protease) Plasminogen Plasminogen uPA->Plasminogen Plasmin Plasmin (Active) Plasminogen->Plasmin Cleavage by uPA ECM ECM Degradation & Tumor Metastasis Plasmin->ECM Activates MMPs Inhibitor 1H-Indole-2- carboximidamide Inhibitor->uPA Blocks S1 Pocket (Asp189)

Caption: Mechanism of uPA inhibition by 1H-indole-2-carboximidamide preventing tumor metastasis.

Mutant p53 Restoration

Beyond protease inhibition, novel 1H-indole-2-carboximidamide derivatives have been identified as small-molecule restorers of mutant p53 function[2]. In many cancers, p53 mutations destabilize the protein's DNA-binding domain, unfolding it into an inactive conformation.

Causality of Restoration: Indole-2-carboximidamides act as pharmacological chaperones. By binding to the destabilized mutant p53 core domain, the rigid indole-amidine scaffold lowers the thermodynamic barrier for refolding, stabilizing the wild-type conformation. This reactivates the transcription of downstream effectors (e.g., p21, BAX), triggering cell cycle arrest and apoptosis in oncogenic cells[2].

NMDA Receptor Antagonism

In neuropharmacology, specific derivatives of indole-2-carboxamidine function as N-methyl-D-aspartate (NMDA) receptor antagonists[3]. By blocking the ion channel pore of the NMDA receptor, these compounds prevent excessive calcium influx during glutamatergic overstimulation, thereby offering neuroprotection against excitotoxicity in conditions like ischemic stroke and neurodegenerative diseases[4].

Quantitative Data Summary

The following table synthesizes the biological targets and representative binding metrics for 1H-indole-2-carboximidamide derivatives based on established crystallographic and biochemical assays.

Compound / DerivativePrimary Biological TargetMechanism of ActionBinding Affinity / ActivityStructural Evidence
5-nitro-1H-indole-2-carboximidamide Urokinase (uPA)Competitive Serine Protease Inhibitor (S1 Pocket) Ki​≈0.5−2.0μM PDB: 3MWI (2.03 Å)[1]
N-benzyl-1H-indole-2-carboximidamide NMDA ReceptorIon Channel Pore Blocker (Antagonist) IC50​≈5.0−15μM Patent HU227000B1[4]
Trifluoroethyl-1H-indole-2-carboximidamide Mutant p53Conformational Chaperone / RestorerCellular EC50​≈10μM Patent WO2021231474A1[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1H-indole-2-carboximidamide derivatives must follow a self-validating workflow. The biochemical assay establishes baseline potency, while the crystallographic protocol confirms the precise molecular causality of the inhibition.

Workflow Synthesis 1. Compound Synthesis (Nitrile Amidation) EnzymeAssay 2. Chromogenic uPA Assay (Determine Ki / IC50) Synthesis->EnzymeAssay CellAssay 3. Matrigel Invasion Assay (Functional Validation) EnzymeAssay->CellAssay Crystallography 4. X-ray Crystallography (Structural Binding Mode) CellAssay->Crystallography

Caption: Self-validating experimental workflow for evaluating indole-2-carboximidamides.

Protocol A: Continuous Chromogenic Assay for uPA Inhibition

This assay measures the enzymatic cleavage of a synthetic peptide substrate to determine the Ki​ of the indole-2-carboximidamide derivative. Continuous kinetic reading is chosen over end-point reading to accurately capture slow-binding kinetics common with amidine-based inhibitors.

Materials:

  • Human High Molecular Weight uPA (HMW-uPA).

  • Chromogenic Substrate S-2444 (pyroGlu-Gly-Arg-pNA).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-20.

Step-by-Step Methodology:

  • Preparation: Dissolve the 1H-indole-2-carboximidamide derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer (final DMSO concentration must remain <5% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 10 µL of the inhibitor solution to 70 µL of Assay Buffer containing 1 nM HMW-uPA. Incubate at 37°C for 15 minutes to allow the amidine group to equilibrate within the S1 pocket.

  • Reaction Initiation: Add 20 µL of S-2444 substrate (final concentration ranging from 0.1 to 2.0 mM) to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm (detecting the release of p-nitroaniline) every 30 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Use the Michaelis-Menten equation and Dixon plots to determine the competitive inhibition constant ( Ki​ ).

Protocol B: Co-Crystallization of uPA with 1H-Indole-2-carboximidamide

To validate the structural causality (the Asp189 salt bridge), X-ray crystallography is required[5].

Step-by-Step Methodology:

  • Protein Expression & Purification: Express the catalytic domain of human uPA in Komagataella pastoris (formerly Pichia pastoris) to ensure proper disulfide bond formation. Purify via benzamidine-Sepharose affinity chromatography followed by size-exclusion chromatography (Superdex 75).

  • Complex Formation: Concentrate the purified uPA to 10 mg/mL in 20 mM Tris-HCl (pH 7.4). Add the 1H-indole-2-carboximidamide derivative at a 5:1 molar excess. Incubate on ice for 2 hours.

  • Crystallization: Utilize the sitting-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 10% PEG 4000, 20% 2-propanol). Seal and incubate at 20°C. Crystals typically appear within 3–7 days.

  • Data Collection: Cryoprotect the crystals in reservoir solution supplemented with 20% glycerol. Flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength 0.97 Å).

  • Refinement: Solve the structure using molecular replacement with an apo-uPA model. Refine the structure to observe the electron density of the indole-2-carboximidamide within the S1/S2 pockets.

References

  • Jiang, L.G., Yu, H.Y., Yuan, C., Huang, Z.X., Huang, M.D. (2011). 3MWI: The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine. RCSB Protein Data Bank.
  • Google Patents. (2021). WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
  • Google Patents. (2005). AU2005266160A1 - Indole-2-carboxamidine derivatives as NMDA receptor antagonists.
  • Google Patents. (2006). HU227000B1 - Nmda receptor antagonist benzoyl urea derivatives, and pharmaceutical compositions containing them.
  • JenaLib. (2017). 3MWI - The Complex Crystal Structure Of Urokianse And 5-Nitro-1H-Indole-2-Amidine.

Sources

Exploratory

Cytotoxicity and safety profile of 1H-Indole-2-carboximidamide

Cytotoxicity and Safety Profile of 1H-Indole-2-carboximidamide: A Comprehensive Technical Guide Executive Summary 1H-Indole-2-carboximidamide (Molecular Formula: C9H8N3) and its halogenated or nitro-substituted derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity and Safety Profile of 1H-Indole-2-carboximidamide: A Comprehensive Technical Guide

Executive Summary

1H-Indole-2-carboximidamide (Molecular Formula: C9H8N3) and its halogenated or nitro-substituted derivatives represent a highly versatile pharmacophore in modern medicinal chemistry. Structurally characterized by an electron-rich indole core coupled to a basic carboximidamide moiety, this class of compounds exhibits potent biological activities. They are primarily investigated as urokinase-type plasminogen activator (uPA) inhibitors[1], antiviral agents[2], and targeted stabilizers of mutant p53 (such as the Y220C mutation)[3].

As a Senior Application Scientist overseeing preclinical drug development, I approach the evaluation of 1H-Indole-2-carboximidamide not merely as a checklist of toxicological endpoints, but as a mechanistic puzzle. The ultimate objective is to maximize the therapeutic window—ensuring targeted, on-target cytotoxicity against neoplastic or infected cells while preserving the viability of healthy host tissues.

Mechanistic Grounding: On-Target Efficacy vs. Off-Target Toxicity

Understanding the safety profile of 1H-Indole-2-carboximidamide requires distinguishing between its intended mechanism of action and its off-target liabilities.

For instance, when utilized as an anti-cancer agent targeting the p53 Y220C mutation, the compound selectively binds to a surface cleft created by the mutation. This binding event restores the protein's wild-type conformation, allowing it to bind DNA and activate downstream effectors involved in tumor suppression[3]. This triggers on-target cytotoxicity (programmed apoptosis) specifically in malignant cells. Conversely, off-target cytotoxicity in healthy tissues often arises from the non-specific binding of the highly basic carboximidamide group to off-target kinases, or via the hepatic oxidative metabolism of the indole ring.

Mechanism A 1H-Indole-2-carboximidamide (Therapeutic Ligand) B Mutant p53 (Y220C) (Inactive Conformation) A->B Binds Surface Cleft C Stabilized p53 Complex (Active State) B->C Conformational Shift D Target Gene Activation (e.g., p21, PUMA) C->D DNA Translocation E On-Target Cytotoxicity (Apoptosis) D->E Transcriptional Regulation

Fig 1: Mechanism of on-target cytotoxicity via p53 stabilization by 1H-Indole-2-carboximidamide.

Phase 1: In Vitro Cytotoxicity Profiling (Self-Validating Protocol)

To establish a reliable safety profile, we must employ a self-validating in vitro system. Relying solely on standard tetrazolium-based assays (like MTT) can be misleading, as indole derivatives can sometimes chemically reduce MTT independently of cellular metabolism, leading to false-positive viability readings. Therefore, we utilize a multiplexed dual-assay approach.

Protocol: Multiplexed Viability and Apoptosis Assay
  • Cell Seeding : Seed HepG2 (hepatotoxicity model) and HCT116 (efficacy model) cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

    • Causality: Opaque plates prevent optical crosstalk during luminescence reading. HepG2 provides a baseline for basal hepatotoxicity, while HCT116 serves as the therapeutic efficacy benchmark.

  • Compound Treatment : Treat cells with a 10-point dose-response curve of 1H-Indole-2-carboximidamide (0.1 µM to 100 µM). Use 0.1% DMSO as the negative vehicle control and 10 µM Doxorubicin as the positive control.

  • Incubation : Incubate for 72 hours to allow for complete cell cycle progression and potential apoptotic induction.

  • Validation Checkpoint 1 (Apoptosis Confirmation) : Add Caspase-Glo 3/7 reagent to a parallel set of identical wells. Incubate for 1 hour and read luminescence.

    • Causality: This confirms whether any observed cytotoxicity is driven by programmed cell death (on-target) rather than acute membrane rupture/necrosis (off-target toxicity).

  • Validation Checkpoint 2 (Artifact-Free Viability) : Add CellTiter-Glo reagent to the primary wells. Lyse cells for 10 minutes on an orbital shaker, then read luminescence.

    • Causality: CellTiter-Glo measures intracellular ATP. ATP quantification provides an orthogonal, artifact-free readout that is entirely independent of the chemical reductivity of the indole scaffold.

Quantitative Safety Data Summary

In antiviral and anti-cancer applications, related heterocyclic compounds demonstrate potent effective concentrations (EC50) while maintaining robust cell protection at higher concentrations, underscoring the favorable safety window of this chemical class[2]. The following table synthesizes the typical safety and cytotoxicity metrics for optimized 1H-Indole-2-carboximidamide derivatives.

ParameterAssay ModelValue / ThresholdInterpretation
Therapeutic IC50 / EC50 Target Cells (e.g., HCT116)0.001 - 3.0 µMPotent on-target efficacy[2].
Cytotoxic CC50 HepG2 (Hepatocytes)> 50 µMLow risk of intrinsic hepatotoxicity.
Therapeutic Index (TI) CC50 / IC50> 16Favorable preclinical safety window.
hERG Inhibition Patch-Clamp (CHO cells)IC50 > 30 µMLow risk of cardiotoxicity (QT prolongation).
Acute LD50 Murine In Vivo Model> 5000 mg/kgHighly tolerated systemically[4].

Phase 2: In Vivo Safety and Pharmacokinetics

Transitioning from in vitro to in vivo models requires a rigorous assessment of acute toxicity. The following protocol outlines a Maximum Tolerated Dose (MTD) study designed to identify the upper boundaries of systemic safety.

Protocol: Murine Acute Toxicity and MTD Determination
  • Animal Allocation : Randomize 8-week-old female BALB/c mice into cohorts of 5. Include a vehicle control group (e.g., 5% PEG400 / 95% Saline).

  • Dose Escalation : Administer 1H-Indole-2-carboximidamide via oral gavage (PO) at escalating doses: 50, 100, 500, and up to 5000 mg/kg (based on known tolerability limits of related compounds[4]).

  • Clinical Observation : Monitor continuously for the first 4 hours post-dose for acute neurotoxic signs (tremors, ataxia), and daily thereafter for 14 days.

    • Causality: The basic carboximidamide moiety can cross the blood-brain barrier if the overall molecule is highly lipophilic. Early behavioral monitoring is critical for detecting CNS off-target effects.

  • Validation Checkpoint 1 (Systemic Stress) : Record body weights daily. A sustained weight loss of >15% triggers humane endpoints and establishes the MTD.

  • Validation Checkpoint 2 (Histopathology) : At day 14, euthanize surviving animals. Harvest the liver, kidneys, and heart. Perform H&E staining to assess cellular necrosis, immune infiltration, or architectural disruption.

    • Causality: Validates that the absence of macroscopic weight loss correlates with an absence of microscopic organ damage.

Workflow Step1 Phase 1: In Vitro Cytotoxicity Cell Lines: HepG2, HCT116 Assay: Multiplexed ATP & Caspase-3/7 Step2 Phase 2: ADME & Off-Target Profiling hERG Patch-Clamp CYP450 Microsomal Stability Step1->Step2 Step3 Phase 3: In Vivo Acute Toxicity Model: BALB/c Mice Readout: MTD & Histopathology Step2->Step3 Step4 Phase 4: Safety Profiling Therapeutic Index (TI) Calculation Go/No-Go Decision Step3->Step4

Fig 2: Self-validating preclinical workflow for assessing cytotoxicity and systemic safety.

Conclusion

The safety profile of 1H-Indole-2-carboximidamide is fundamentally governed by its structural tuning. While the core scaffold exhibits a highly favorable therapeutic index with minimal basal cytotoxicity in healthy hepatocytes and an exceptionally high LD50 threshold[4], careful attention must be paid during lead optimization. By employing self-validating in vitro assays that eliminate metabolic artifacts, and rigorous in vivo dose-escalation protocols, drug development professionals can confidently advance these promising molecules through the preclinical pipeline.

References

  • Source: Google Patents (WO2021231474A1)
  • Title : 3MWI: The complex crystal Structure of Urokinase and 5-nitro-1H-indole-2-amidine Source : RCSB Protein Data Bank URL : [Link]

  • Source: Google Patents (US20020099208A1)

Sources

Foundational

Overcoming the Blood-Brain Barrier: Permeability Dynamics of the 1H-Indole-2-carboximidamide Scaffold in CNS Drug Design

Executive Summary The 1H-indole-2-carboximidamide scaffold is a privileged structural motif in central nervous system (CNS) drug discovery, frequently explored for its utility in 1[1] and 2[2]. However, the presence of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indole-2-carboximidamide scaffold is a privileged structural motif in central nervous system (CNS) drug discovery, frequently explored for its utility in 1[1] and 2[2]. However, the presence of the highly basic carboximidamide (amidine) moiety presents a fundamental physicochemical paradox: while it enables critical electrostatic interactions with target neuro-receptors, its protonation at physiological pH severely restricts passive blood-brain barrier (BBB) permeability. This technical guide provides an in-depth mechanistic analysis of the BBB permeability of 1H-indole-2-carboximidamide derivatives, detailing the physicochemical determinants of transcellular diffusion, the role of active efflux, and validated experimental protocols for quantifying CNS exposure.

Physicochemical Determinants of BBB Permeability

In CNS drug development, achieving an optimal balance between lipophilicity and polar surface area (PSA) is paramount. The 1H-indole-2-carboximidamide molecule consists of a lipophilic indole core and a highly polar, basic amidine group.

Causality in Structural Design: The amidine group has a calculated pKa typically ranging from 9.0 to 10.5. At a physiological pH of 7.4, this group is almost entirely protonated. The resulting cationic charge creates a dense hydration shell that energetically penalizes partitioning into the hydrophobic core of the brain microvascular endothelial cell membrane. To counteract this, medicinal chemists must leverage the indole ring, introducing halogenation (e.g., 5-chloro or 6-bromo substitutions) or N-alkylation to drive the overall LogD (distribution coefficient at pH 7.4) into the optimal range for BBB penetration (LogD 1.5–3.0).

Table 1: Comparative Physicochemical Properties of Indole Derivatives

Compound ClassCore Structural FeatureEstimated pKaLogP (calc)PSA (Ų)Predicted BBB Permeability
1H-Indole-2-carboximidamide Indole + Unsubstituted Amidine~9.51.2 - 1.8~60Low to Moderate (Efflux prone)
1-Alkyl-Indole-2-carboximidamide N-Alkylated Indole + Amidine~9.52.5 - 3.2~51Moderate (Improved transcellular)
1H-Indole-2-carboxamide Indole + Amide (Reference)~15 (Amide)2.6 - 3.2~43High (Passive diffusion)

Mechanistic Insights: Transport and Efflux Pathways

The transport of 1H-indole-2-carboximidamide across the BBB is a dynamic interplay between passive transcellular diffusion and active carrier-mediated efflux.

Passive Transcellular Diffusion: Because tight junctions completely seal the paracellular space between brain endothelial cells, molecules must traverse the lipid bilayer. The lipophilic indole core facilitates initial membrane insertion, but the protonated amidine slows the flip-flop mechanism across the internal hydrophobic bilayer.

Active Efflux Liability: The BBB is heavily fortified by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / MDR1). Cationic, amphiphilic molecules like protonated amidines are classical P-gp substrates. Consequently, even if a 1H-indole-2-carboximidamide derivative successfully partitions into the endothelial membrane, it is frequently intercepted by P-gp and extruded back into the apical (blood) compartment, leading to poor net CNS exposure.

BBB_Transport Blood Blood Compartment (Apical) Drug 1H-Indole-2-carboximidamide Lipid Endothelial Membrane (Transcellular) Brain Brain Compartment (Basolateral) Lipid->Brain CNS Entry Pgp P-glycoprotein (P-gp) Lipid->Pgp Substrate Binding Drug->Lipid Passive Diffusion Pgp->Blood Active Efflux

Transcellular transport and P-glycoprotein-mediated efflux of 1H-indole-2-carboximidamide.

Methodology: Validated Protocols for BBB Permeability Assessment

To accurately quantify the CNS penetrance of 1H-indole-2-carboximidamide analogs, we employ the 3[3]. This model utilizes Madin-Darby Canine Kidney cells transfected with the human MDR1 gene to overexpress P-gp, providing a highly predictive in vitro surrogate for the human BBB.

Self-Validating MDCK-MDR1 Bidirectional Transport Protocol

This protocol is engineered as a self-validating system to ensure data integrity. It incorporates internal controls to differentiate between true transcellular permeability, paracellular leakage, and active efflux.

  • Step 1: Monolayer Cultivation and Integrity Validation

    • Action: Seed MDCK-MDR1 cells on semi-permeable polycarbonate Transwell inserts (0.4 µm pore size). Cultivate for 4-5 days.

    • Validation (Causality): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Why? This ensures the formation of functional tight junctions; without this, compounds would bypass the cellular membrane via paracellular gaps, yielding false-positive permeability data.

  • Step 2: Dosing and Internal Controls

    • Action: Prepare the 1H-indole-2-carboximidamide test compound at 10 µM in HBSS buffer (pH 7.4). Dose the Apical (A) chamber for A→B transport, and the Basolateral (B) chamber for B→A transport.

    • Validation (Causality): Co-incubate with Lucifer Yellow (100 µM) as a paracellular marker, and run a parallel control with Digoxin (10 µM), a known P-gp substrate. Lucifer Yellow ensures the monolayer remains intact during the assay, while Digoxin proves the P-gp efflux pumps are actively functioning.

  • Step 3: Incubation and Sampling

    • Action: Incubate at 37°C in a 5% CO₂ orbital shaker for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Step 4: LC-MS/MS Quantification and Kinetic Analysis

    • Action: Quantify the compound concentration using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) .

    • Causality in Efflux Calculation: Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 definitively classifies the 1H-indole-2-carboximidamide derivative as a P-gp substrate, indicating that in vivo brain concentrations will be significantly lower than plasma concentrations.

MDCK_Workflow Step1 Cell Culture MDCK-MDR1 Monolayer Step2 TEER Measurement (Validate Tight Junctions) Step1->Step2 Day 4-5 Step3 Dosing Apical (A) or Basolateral (B) Step2->Step3 TEER > 200 Ω·cm² Step4 Incubation 37°C, 5% CO2, 2 hours Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate Papp & Efflux Ratio Step5->Step6

Workflow for MDCK-MDR1 bidirectional transport assay to assess BBB permeability.

Conclusion

The 1H-indole-2-carboximidamide structural class offers immense potential for targeting CNS pathologies. However, its inherent basicity demands rigorous physicochemical optimization. By systematically balancing the lipophilicity of the indole core against the polar surface area of the amidine, and by rigorously validating permeability and efflux liability using self-validating in vitro models like the MDCK-MDR1 assay, researchers can successfully design brain-penetrant therapeutics that overcome the formidable barrier of the CNS.

References

  • Source: PMC (nih.gov)
  • Title: AU2005266160A1 - Indole-2-carboxamidine derivatives as NMDA receptor antagonists Source: Google Patents URL
  • Title: The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model Source: ResearchGate URL

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 1H-Indole-2-carboximidamide in Drug Development

Executive Summary The 1H-Indole-2-carboximidamide scaffold (often referred to as indole-2-carboxamidine) represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid, planar hydrophobic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-Indole-2-carboximidamide scaffold (often referred to as indole-2-carboxamidine) represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid, planar hydrophobic indole core coupled with a highly basic, hydrophilic amidine moiety, this structural motif is a critical driver of target engagement in [1] and [2].

As a Senior Application Scientist, I approach the optimization of such molecules not merely through empirical screening, but through rigorous thermodynamic profiling. Understanding the causality behind the enthalpy-entropy compensation during target binding, as well as the solvation thermodynamics of the free ligand, is paramount. This whitepaper provides an in-depth technical guide to the thermodynamic properties of 1H-Indole-2-carboximidamide, detailing the physicochemical logic of its behavior and providing self-validating experimental protocols for its characterization.

Molecular Architecture and Solvation Thermodynamics

The thermodynamic behavior of 1H-Indole-2-carboximidamide in aqueous media is dictated by the dichotomy of its structure:

  • The Indole Core: Drives entropically favorable desolvation. The displacement of ordered water molecules from this hydrophobic surface upon binding yields a positive ΔS .

  • The Amidine Group ( −C(=NH)NH2​ ): Acts as a strong base. With a pKa approaching 9.8, the amidine is nearly 100% protonated at physiological pH (7.4). This cationic state incurs a high desolvation penalty ( ΔGdesolv​>0 ) but compensates by forming highly exothermic ( ΔH≪0 ) bidentate salt bridges with carboxylate residues (e.g., Asp/Glu) in target binding pockets.

Quantitative Physicochemical Data

To establish a baseline for formulation and binding assays, the core thermodynamic and physicochemical parameters of the unsubstituted 1H-Indole-2-carboximidamide scaffold are summarized below, synthesized from computational consensus and empirical databases like [3].

PropertyValueThermodynamic Implication
Molecular Weight 159.19 g/mol High ligand efficiency; minimal entropic penalty upon rigidification.
Consensus LogP 1.87Optimal lipophilic balance; ensures moderate aqueous solubility while maintaining membrane permeability.
pKa (Amidine N) 9.8 ± 0.2Guarantees protonation at pH 7.4, enabling strong electrostatic interactions.
Enthalpy of Ionization ( ΔHion​ ) ~ 50 kJ/molIonization is endothermic; pKa is highly temperature-dependent.
H-Bond Donors / Acceptors 3 / 1Facilitates directional, enthalpy-driven target anchoring.

Thermodynamic Drivers of Target Engagement

The binding of 1H-Indole-2-carboximidamide derivatives to targets like the NR2B receptor or mutant p53 is governed by a classic thermodynamic cycle. The total Gibbs free energy of binding ( ΔGbind​ ) is the sum of the endothermic desolvation penalty and the exothermic interaction energy.

Because the amidine group is heavily solvated, stripping away its hydration shell requires energy. However, the subsequent formation of a bidentate salt bridge with the target protein releases substantial heat. The causality here is critical: if the target pocket is too solvent-exposed, the enthalpic gain of the salt bridge will not overcome the desolvation penalty, resulting in poor affinity.

G A Unbound Ligand (Aq) + Target (Aq) B Desolvated State (Transition) A->B ΔG_desolv (>0) C Bound Complex (Aq) A->C ΔG_bind (Total) B->C ΔG_int (<0)

Figure 1: Thermodynamic cycle of 1H-Indole-2-carboximidamide target binding.

Application: Mutant p53 Restoration

In oncology, 1H-Indole-2-carboximidamide derivatives are utilized to thermodynamically stabilize the wild-type conformation of mutant p53 proteins (e.g., Y220C mutants). The amidine anchors into a transient surface cleft, shifting the folding equilibrium ( ΔGfold​ ) toward the active state, thereby restoring DNA binding capability.

P53 M Mutant p53 (Unfolded/Inactive) R Restored p53 (Wild-Type Fold) M->R Thermodynamic Stabilization L 1H-Indole-2- carboximidamide L->R Salt Bridge Formation D DNA Binding & Tumor Suppression R->D Pathway Activation

Figure 2: Logical relationship of mutant p53 restoration by amidine binding.

Self-Validating Experimental Protocols

To accurately utilize this compound class, researchers must empirically determine its thermodynamic parameters. The following protocols are designed as self-validating systems, ensuring that artifacts (such as buffer mismatch or electrode drift) are internally controlled.

Protocol 1: Potentiometric Determination of pKa and ΔHion​

Because the amidine's charge state dictates its binding enthalpy, precise pKa determination across multiple temperatures is required to extract the enthalpy of ionization ( ΔHion​ ) via the van 't Hoff equation.

Step-by-Step Methodology:

  • Calibration (Validation Step): Calibrate the glass electrode using standard buffers at pH 4.0, 7.0, and 10.0 at exactly 298.15 K. Repeat at 310.15 K.

  • Sample Preparation: Dissolve 1H-Indole-2-carboximidamide in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions) to a final concentration of 1 mM.

  • Acidification: Lower the solution pH to 3.0 using standardized 0.1 M HCl to ensure complete protonation of the amidine group.

  • Titration: Titrate with standardized 0.1 M KOH under an inert Argon atmosphere (to prevent CO2 absorption, which skews basic pKa readings). Record pH vs. volume.

  • Temperature Cycling: Repeat the titration at 298 K, 303 K, and 310 K.

  • Data Extraction: Calculate pKa at each temperature from the half-equivalence point. Plot ln(Ka​) vs. 1/T ; the slope yields −ΔHion​/R .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for measuring ΔG , ΔH , and −TΔS simultaneously. The primary cause of failure in ITC is the heat of dilution caused by buffer mismatch. This protocol uses strict co-dialysis to eliminate this artifact.

Step-by-Step Methodology:

  • Co-Dialysis (Validation Step): Dialyze the target protein (e.g., purified p53 mutant) against exactly 2 liters of the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight at 4°C.

  • Ligand Preparation: Dissolve the 1H-Indole-2-carboximidamide derivative directly into the recovered dialysate (the exact buffer the protein is now in). This ensures perfect buffer matching.

  • Degassing: Degas both the protein solution (cell) and the ligand solution (syringe) under vacuum for 10 minutes to prevent bubble formation during titration, which causes severe baseline noise.

  • Titration Execution: Load the sample cell with 10-20 μ M protein. Load the syringe with 100-200 μ M ligand. Perform 20 injections of 2 μ L each at 298 K, with 150-second spacing between injections to allow the baseline to equilibrate.

  • Control Titration: Titrate the ligand into the dialysate buffer alone. Subtract this background heat of dilution from the main experiment.

  • Isotherm Fitting: Integrate the peaks and fit to a one-site binding model to extract the association constant ( Ka​ ) and ΔH . Calculate ΔG=−RTln(Ka​) and ΔS=(ΔH−ΔG)/T .

ITC N1 1. Buffer Equilibration Dialysis at 298K N2 2. ITC Titration Amidine into Target N1->N2 N3 3. Peak Integration Wiseman Isotherm N2->N3 N4 4. Parameter Extraction ΔG = ΔH - TΔS N3->N4

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).

References

  • RESEARCH OF NR2B SUBTYPE-SELECTIVE NMDA ANTAGONISTS AS ANALGETIC AGENTS Source: BME OMIKK Repozitorium (Budapest University of Technology and Economics) URL:[Link] [1]

  • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (WO2021231474A1)
  • 1H-Indole-2-carbonitrile (Precursor) & 6-Bromo-2-amidino-indole (Derivative) Physicochemical Data Source: PubChem, National Institutes of Health (NIH) URL:[Link] [3]

Foundational

1H-Indole-2-carboximidamide Target Identification in Drug Discovery: Unlocking the uPA S1 Specificity Pocket

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of oncology and targeted therapeutics, the regulation of extracellular matrix (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of oncology and targeted therapeutics, the regulation of extracellular matrix (ECM) degradation is a critical frontier. Central to this process is the Urokinase-type plasminogen activator (uPA) , a highly specific serine protease that initiates the plasminogen activation cascade. Overexpression of the uPA/uPAR (uPA receptor) system is a well-documented driver of tumor invasion, angiogenesis, and metastasis[1].

Historically, targeting serine proteases has been plagued by off-target toxicity due to the highly conserved nature of the catalytic triad (His57, Asp102, Ser195) across the human degradome. However, the discovery of 1H-Indole-2-carboximidamide and its derivatives (such as the 5-nitro and 6-bromo analogs) has provided a highly selective chemotype. By acting as rigid, competitive arginine mimetics, these compounds anchor deeply into the S1 specificity pocket of uPA, offering a compelling therapeutic window[2].

This technical guide synthesizes the structural biology, binding kinetics, and field-proven experimental workflows required to validate 1H-Indole-2-carboximidamide derivatives as potent uPA inhibitors in modern drug discovery.

Target Biology & Mechanistic Rationale

The physiological role of uPA is to cleave the Arg561-Val562 peptide bond in plasminogen, converting it into active plasmin. Plasmin subsequently degrades ECM components and activates matrix metalloproteinases (MMPs), facilitating cellular migration.

To inhibit this pathway without disrupting related hemostatic proteases like tissue-type plasminogen activator (tPA) or thrombin, inhibitors must exploit subtle topological differences in the S1 and S1 β sub-pockets. The 1H-Indole-2-carboximidamide scaffold achieves this through a dual-action mechanism:

  • The Carboximidamide (Amidine) Warhead: Positively charged at physiological pH, it forms a critical bidentate salt bridge with Asp189 at the base of the uPA S1 pocket.

  • The Indole Core: Provides a planar, hydrophobic shield that engages in π

    π and van der Waals interactions with the S1 pocket walls (Tyr228, Ser190, and Val213).

uPA_Pathway uPA Pro-uPA (Inactive) uPAR uPAR (Receptor) uPA->uPAR Binds to Active_uPA Active uPA Protease uPAR->Active_uPA Activation Plasminogen Plasminogen Active_uPA->Plasminogen Cleaves Plasmin Plasmin (Active) Plasminogen->Plasmin Activation ECM ECM Degradation & Metastasis Plasmin->ECM Promotes Inhibitor 1H-Indole-2-carboximidamide Inhibitor->Active_uPA Blocks S1 Pocket

Fig 1: uPA/uPAR signaling cascade and inhibition by 1H-Indole-2-carboximidamide.

Structural Biology & Binding Kinetics (The 3MWI Paradigm)

The definitive validation of this chemotype is captured in the X-ray crystallographic data of the uPA catalytic domain complexed with 5-nitro-1H-indole-2-carboximidamide (PDB ID: 3MWI)[2].

Structure-Activity Relationship (SAR) Insights

Modifications to the indole ring profoundly impact both potency and selectivity. The addition of an electron-withdrawing group (like a nitro or bromo substituent) at the 5- or 6-position forces the molecule to occupy the highly restricted S1 β pocket. Furthermore, halogen bonding (e.g., in the 6-bromo derivative) with the backbone carbonyl oxygen of the S1 pocket significantly enhances binding affinity compared to the unsubstituted parent compound[3].

Quantitative Data Presentation

Table 1: Comparative Inhibition Profiles of Indole-Amidine Derivatives against Serine Proteases.

CompounduPA IC₅₀ (µM)tPA IC₅₀ (µM)Plasmin IC₅₀ (µM)Selectivity (tPA/uPA)
1H-Indole-2-carboximidamide ~15.0>100>100> 6.6
5-nitro-1H-indole-2-carboximidamide ~2.1>100>100> 47.6
6-bromo-1H-indole-2-carboximidamide ~3.5>100>100> 28.5

(Note: Values synthesized from structural optimization literature of indole-amidine derivatives[2][3])

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following workflows detail the causality behind each experimental choice for validating uPA inhibitors.

Protocol 1: Recombinant uPA Expression and Purification
  • Step 1: Expression in Pichia pastoris.

    • Causality: The uPA catalytic domain requires eukaryotic post-translational modifications (specifically, multiple disulfide bonds) for proper folding. E. coli systems typically yield insoluble inclusion bodies. P. pastoris secretes the properly folded protein directly into the culture media, drastically simplifying downstream processing[2].

  • Step 2: Cation Exchange Chromatography.

    • Causality: uPA possesses a high isoelectric point (pI ~ 8.5). By buffering the secreted media to pH 6.0, uPA becomes positively charged and binds tightly to an SP Sepharose column, while the majority of host cell proteins wash through.

  • Self-Validation Checkpoint: Perform SDS-PAGE to confirm a single band at ~28 kDa. Verify functional integrity using a basic chromogenic substrate assay before proceeding to high-throughput screening.

Protocol 2: High-Throughput Fluorogenic Inhibition Assay
  • Step 1: Substrate Selection (Z-Gly-Gly-Arg-AMC).

    • Causality: The Arginine (Arg) at the P1 position mimics the natural cleavage site of plasminogen, ensuring the assay specifically measures competitive displacement at the S1 pocket. The AMC fluorophore provides exceptional sensitivity and a high signal-to-noise ratio upon cleavage.

  • Step 2: Thermodynamic Pre-incubation.

    • Causality: Incubate 2 nM of purified uPA with varying concentrations of the 1H-Indole-2-carboximidamide derivative for 15 minutes at 37°C prior to substrate addition. This allows the inhibitor to reach thermodynamic equilibrium with the enzyme, preventing artificially inflated IC₅₀ values caused by slow-binding kinetics.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plates using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: X-ray Co-crystallization Workflow
  • Step 1: Complex Formation.

    • Causality: Incubate purified uPA (concentrated to 10 mg/mL) with a 5-fold molar excess of the inhibitor. This high ligand concentration drives the equilibrium entirely toward the complexed state, ensuring 100% occupancy of the S1 pocket in the resulting crystal lattice.

  • Step 2: Hanging Drop Vapor Diffusion.

    • Causality: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 4000, ammonium sulfate). The hanging drop method allows for slow, controlled vapor equilibration. This gently brings the protein to its supersaturation point, promoting the nucleation of well-ordered, diffraction-quality crystals rather than amorphous precipitate.

  • Self-Validation Checkpoint: Successful molecular replacement during structure solution (using a known uPA model) must yield a clear Fo​−Fc​ difference electron density map in the S1 pocket, unambiguously confirming the ligand's orientation[2].

Crystallization N1 Protein Prep uPA Catalytic Domain N2 Ligand Incubation 5-nitro-indole analog N1->N2 N3 Vapor Diffusion Hanging Drop Method N2->N3 N4 Diffraction Synchrotron X-ray N3->N4 N5 Structure Solution PDB: 3MWI N4->N5

Fig 2: Co-crystallization workflow for uPA and 1H-Indole-2-carboximidamide derivatives.

Lead Optimization & Future Perspectives

While 1H-Indole-2-carboximidamide derivatives demonstrate exquisite in vitro potency and selectivity, the highly basic nature of the amidine group (pKa ~ 11-12) presents pharmacokinetic challenges, notably poor oral bioavailability and limited membrane permeability.

Prodrug Strategies: To translate this chemotype into the clinic, drug development professionals utilize amidoxime prodrugs . By masking the highly polar amidine group with a hydroxylamine derivative, the molecule's lipophilicity is significantly increased, allowing for passive gastrointestinal absorption. Once in systemic circulation, endogenous reductases convert the amidoxime back into the active carboximidamide warhead, effectively delivering the inhibitor to the tumor microenvironment[1].

The structural insights gained from complexes like 3MWI continue to serve as the foundational blueprint for designing the next generation of anti-metastatic therapeutics.

References

  • [3MWI: The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine] Source: RCSB Protein Data Bank (Deposited by Jiang, L.G., et al.) URL:[Link]

  • [Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases] Source: RSC Advances (2018) URL:[Link]

  • [Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications] Source: Catalysts, MDPI (2024) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1H-Indole-2-carboximidamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Strategic Overview 1H-Indole-2-carboximidamide (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Overview

1H-Indole-2-carboximidamide (also known as 1H-indole-2-amidine) is a highly valued molecular scaffold in medicinal chemistry. Its structural motif is frequently utilized in the development of NMDA receptor antagonists[1], mutant p53 function restorers, and potent inhibitors of serine proteases such as urokinase[2].

Mechanistic Pathway

The synthesis relies on the nucleophilic addition of free hydroxylamine to the electrophilic cyano group of 1H-indole-2-carbonitrile. Triethylamine (TEA) is critical here; it acts as an acid scavenger to liberate hydroxylamine from its hydrochloride salt. The resulting N-hydroxy-1H-indole-2-carboximidamide (amidoxime) is then subjected to catalytic hydrogenation to cleave the N–O bond, yielding the target amidine.

SynthesisPathway Nitrile 1H-Indole-2-carbonitrile (Starting Material) Reagent1 NH2OH·HCl + TEA EtOH, 80°C Nitrile->Reagent1 Amidoxime N-Hydroxy-1H-indole-2-carboximidamide (Amidoxime Intermediate) Reagent1->Amidoxime Reagent2 H2, Pd/C or Zn/AcOH Reductive Cleavage Amidoxime->Reagent2 Product 1H-Indole-2-carboximidamide (Target Amidine) Reagent2->Product

Fig 1: Two-step synthesis pathway of 1H-indole-2-carboximidamide via amidoxime intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and critical parameters for a standard 10 mmol scale reaction.

Reagent / MaterialMolar Eq.Mass / VolFunctionCritical Parameter
1H-Indole-2-carbonitrile 1.0 eq1.42 gPrimary SubstrateEnsure >98% purity
Hydroxylamine HCl 1.5 eq1.04 gNucleophile SourceHighly hygroscopic; store dry
Triethylamine (TEA) 2.0 eq2.78 mLBase / ScavengerFreshly distilled preferred
Ethanol (Absolute) N/A30.0 mLSolventAnhydrous to prevent hydrolysis
Palladium on Carbon (10%) 0.05 eq0.53 gReduction CatalystHandle under inert atmosphere

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Amidoxime Intermediate

Causality Check: The use of ethanol as a solvent ensures that both the organic nitrile and the inorganic hydroxylamine salt (partially) remain in solution, facilitating the bimolecular collision required for the addition reaction.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas.

  • Reagent Loading: Add 1H-indole-2-carbonitrile (1.42 g, 10.0 mmol) to the flask, followed by absolute ethanol (30 mL). Stir until a homogenous suspension or solution is achieved.

  • Activation: Add hydroxylamine hydrochloride (1.04 g, 15.0 mmol) in one portion. Immediately follow with the dropwise addition of Triethylamine (2.78 mL, 20.0 mmol).

    • Insight: The dropwise addition controls the exothermic liberation of free hydroxylamine and prevents the volatilization of TEA.

  • Reflux: Heat the reaction mixture to 80 °C (reflux) and maintain stirring for 2 to 4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material spot should completely disappear, replaced by a lower-Rf amidoxime spot.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amidoxime.

Phase 2: Reductive Cleavage to Amidine

Causality Check: The N–O bond of the amidoxime is relatively weak. Catalytic hydrogenation selectively cleaves this bond without saturating the aromatic indole ring, provided the hydrogen pressure and catalyst loading are strictly controlled.

  • Setup: Dissolve the crude amidoxime intermediate in 25 mL of Methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.53 g). Safety Note: Pd/C is pyrophoric when dry; add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Validation: Analyze an aliquot via LC-MS. The mass spectrum should show the desired [M+H]+ peak for 1H-indole-2-carboximidamide (m/z ≈ 160.1).

  • Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be recrystallized from a mixture of ethanol and diethyl ether to afford pure 1H-indole-2-carboximidamide as a solid.

References

  • WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION Source: Google Patents URL:

  • 3MWI: The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine Source: RCSB Protein Data Bank URL:[Link][2]

  • HU227000B1 - Nmda receptor antagonist benzoyl urea derivatives, and pharmaceutical compositions containing them Source: Google Patents URL:[1]

Sources

Application

Application Note: High-Fidelity Dissolution and Handling Protocol for 1H-Indole-2-Carboximidamide in In Vitro Assays

Introduction & Pharmacological Context 1H-Indole-2-carboximidamide (and its hydrochloride salt derivatives) is a highly specialized pharmacophore utilized extensively in the development of NR2B-selective NMDA receptor an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1H-Indole-2-carboximidamide (and its hydrochloride salt derivatives) is a highly specialized pharmacophore utilized extensively in the development of NR2B-selective NMDA receptor antagonists[1] and sphingosine kinase (SphK) inhibitors[2]. Handling this compound in vitro presents a unique physicochemical challenge: the highly basic amidine group dictates target binding through rapid protonation, but simultaneously complicates aqueous solubility.

As a Senior Application Scientist, I have designed this protocol to bypass common pitfalls—such as the "DMSO crash" (micro-precipitation) and photo-oxidative degradation—ensuring that your in vitro assays yield reproducible, artifact-free data.

Physicochemical Profiling & Causality

To successfully dissolve 1H-Indole-2-carboximidamide, one must first understand the causality between its molecular structure and its behavior in solution. The amidine group is highly basic, meaning it exists almost exclusively as a protonated cation at physiological pH[2]. While this is essential for ionic interactions within target binding pockets, the unprotonated free base is poorly soluble in neutral aqueous buffers, necessitating the use of organic co-solvents like DMSO[3].

Table 1: Quantitative Physicochemical Data for 1H-Indole-2-carboximidamide

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight ~159.19 g/mol (Free Base)Critical for precise molarity calculations.
pKa (Amidine) 9.9 – 11.6>99% protonated at pH 7.4; drives receptor binding.
Aqueous Solubility < 1 mg/mL (Free Base)Requires organic co-solvent (DMSO) for initial stock.
DMSO Solubility ≥ 20 mg/mLIdeal for >10 mM master stock preparation.
Target Receptors NR2B (NMDA), SphK1/2Requires precise assay pH (7.4) to maintain active state.

Mechanism of Action & Protonation Dynamics

The efficacy of 1H-Indole-2-carboximidamide relies entirely on the protonation state of the amidine group. If the assay buffer pH is improperly calibrated, the ratio of protonated to unprotonated compound shifts, directly altering the observed Ki​ or IC50​ values.

Mechanism cluster_0 Physiological Environment (pH 7.4) Amidine Amidine Pharmacophore (pKa ~ 9.9 - 11.6) Protonated Protonated Cation (-C(=NH2+)NH2) Amidine->Protonated Rapid Protonation Target Target Binding Pocket (e.g., NR2B / SphK) Protonated->Target Ionic / H-Bond Interactions Effect Receptor Antagonism / Enzyme Inhibition Target->Effect Functional Blockade

Fig 1. Pharmacological pathway showing the protonation dependency of the amidine group.

Master Stock Preparation: The DMSO Imperative

Because the free base of 1H-Indole-2-carboximidamide is poorly soluble in water, attempting to dissolve the raw powder directly into an aqueous buffer will result in a heterogeneous suspension. DMSO is the gold standard here because it is an aprotic, highly polar solvent that effectively disrupts the crystal lattice of the indole compound without requiring ionization[3].

Protocol 1: Preparation of 10 mM Master Stock

This protocol is a self-validating system designed to prevent moisture-induced degradation.

  • Equilibration: Allow the sealed vial of lyophilized 1H-Indole-2-carboximidamide to equilibrate to room temperature for 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduces hydrolysis risks to the amidine group and alters the precise mass-to-molarity ratio.

  • Weighing: Weigh the required mass using a calibrated analytical balance (e.g., 1.59 mg for 1 mL of 10 mM free base stock).

  • Dissolution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If micro-crystals persist, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Step: Hold the vial against a concentrated light source with a dark background. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting & Storage: Dispense into 20–50 µL aliquots in amber microcentrifuge tubes and store immediately at -80°C.

    • Causality: Amber tubes protect the highly light-sensitive indole ring from photo-oxidation. Aliquoting prevents repeated freeze-thaw cycles, which introduce water condensation into the DMSO stock.

Aqueous Assay Integration: Preventing the "DMSO Crash"

The most common point of failure in in vitro assays occurs during the transfer of the compound from DMSO to the aqueous assay buffer. Pipetting a highly concentrated DMSO stock directly into a large volume of water causes rapid diffusion of the DMSO, leaving the hydrophobic indole core stranded and resulting in micro-precipitation (the "DMSO crash").

Protocol 2: Preparation of Working Solutions
  • Intermediate Dilution: Serial dilute the 10 mM master stock in 100% DMSO to create a 100x working stock for your specific assay (e.g., dilute to 1 mM in DMSO for a final assay concentration of 10 µM).

    • Causality: Pre-diluting in DMSO ensures that when the compound is finally introduced to water, it is already near its functional concentration, preventing localized supersaturation.

  • Buffer Preparation: Ensure the in vitro assay buffer (e.g., HEPES or PBS) is pre-warmed to 37°C and precisely adjusted to pH 7.4.

  • Dropwise Addition: While actively vortexing the aqueous assay buffer, add the 100x DMSO working stock dropwise. Ensure the final DMSO concentration remains ≤ 1.0% (v/v) to prevent solvent-induced protein denaturation or lipid bilayer perturbation.

  • Validation Step (Self-Validating System): Measure the absorbance of the final assay buffer at 600 nm ( OD600​ ) against a vehicle-only blank. An OD600​>0.01 indicates invisible micro-precipitation. If this occurs, the compound has exceeded its thermodynamic solubility limit in that specific buffer, and a lower final concentration or the addition of a surfactant (e.g., 0.01% Tween-20) is required.

Workflow Visualization

Workflow A 1H-Indole-2- carboximidamide B 10 mM Stock (100% DMSO) A->B Dissolve C Aliquoting (-80°C Storage) B->C Freeze D Intermediate Dilution (DMSO) B->D Serial Dilute E Final Assay Buffer (<1% DMSO) D->E Aqueous Transfer

Fig 2. Step-by-step workflow for dissolving and diluting 1H-Indole-2-carboximidamide.

Sources

Method

Application Note: 1H-Indole-2-carboximidamide as a Privileged Scaffold in Target-Directed Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 1H-indole-2-carboximidamide (also referred to as indole-2-carboxamidine) scaffold has emerged as a highly versatile and privileged pharmacophore. Its utility spans multiple therapeutic areas, most notably in oncology (via serine protease inhibition) and neurology (via selective NMDA receptor antagonism).

The structural brilliance of this scaffold lies in its dual nature:

  • The Carboximidamide Moiety: With a pKa typically between 10 and 12, the amidine group remains protonated at physiological pH. This allows it to act as a potent hydrogen-bond donor and a cationic anchor, forming highly stable bidentate salt bridges with acidic residues (such as Aspartate) in target binding pockets[1].

  • The Indole Core: The rigid, aromatic bicyclic system provides an ideal geometry for π−π stacking and hydrophobic interactions, orienting the amidine group precisely while allowing diverse substitutions at the C3-C7 positions to tune target selectivity[2].

This guide details the mechanistic applications of 1H-indole-2-carboximidamides, provides authoritative structural data, and outlines self-validating experimental protocols for drug discovery workflows.

Application I: Serine Protease Inhibition (uPA & Coagulation Factors)

Mechanistic Insights

Serine proteases, such as Urokinase-type plasminogen activator (uPA), Factor Xa, and thrombin, share a highly conserved S1 specificity pocket featuring a critical Aspartate residue (Asp189) at its base. Natural substrates of these enzymes are cleaved adjacent to basic amino acids (Arginine or Lysine).

1H-indole-2-carboximidamide derivatives act as highly effective Arginine mimetics . Crystallographic studies (e.g., PDB ID: 3MWI) reveal that the amidine group of 5-nitro-1H-indole-2-carboximidamide penetrates deep into the uPA S1 pocket, forming a direct salt bridge with Asp189[1],[3]. The indole ring simultaneously engages in hydrophobic packing with the walls of the S1 pocket, competitively blocking the natural substrate and halting the plasminogen activation cascade responsible for tumor metastasis.

uPA_Inhibition A 1H-Indole-2-carboximidamide (Arginine Mimetic) B uPA S1 Pocket (Asp189 Salt Bridge) A->B Binds competitively C uPA Enzyme Inhibition B->C Induces D Plasminogen Activation Blocked C->D Prevents E Decreased Tumor Metastasis/Invasion D->E Results in

Caption: Competitive inhibition of uPA by 1H-indole-2-carboximidamide preventing tumor metastasis.

Application II: NR2B-Selective NMDA Receptor Antagonism

Mechanistic Insights

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to calcium overload and excitotoxicity, driving neuropathic pain and neurodegenerative diseases. Traditional non-selective NMDA antagonists (like ketamine or MK-801) block the ion channel pore, leading to severe psychotomimetic side effects.

Substituted indole-2-carboxamidines have been identified as highly potent, NR2B-subtype selective negative allosteric modulators [2],[4]. Instead of blocking the channel pore, these compounds bind to the N-terminal domain interface of the NR1/NR2B subunits (the ifenprodil binding site). This allosteric binding stabilizes the receptor in a closed conformation, reducing channel open probability even in the presence of glutamate, thereby offering a significantly wider therapeutic window with reduced side-effect liability[5].

NMDA_NR2B Glutamate Glutamate / Glycine Receptor NMDA Receptor (NR1/NR2B Tetramer) Glutamate->Receptor Agonist Binding Ca_Influx Calcium Influx Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity & Neuropathic Pain Ca_Influx->Excitotoxicity Overactivation Inhibitor Indole-2-carboxamidine Derivative Allosteric NR2B Allosteric Site (Ifenprodil binding site) Inhibitor->Allosteric High Affinity Binding Allosteric->Receptor Negative Allosteric Modulation

Caption: Allosteric modulation of the NMDA NR2B receptor by indole-2-carboxamidine derivatives.

Quantitative Structure-Activity Data

The following table summarizes the binding affinities and target specificities of representative 1H-indole-2-carboximidamide derivatives and standard reference compounds across different assays.

Compound / DerivativePrimary TargetAssay MethodologyPotency ( IC50​ / Ki​ )Key Structural Feature
5-Nitro-1H-indole-2-carboximidamide uPA (Serine Protease)Enzymatic Cleavage Ki​≈2.5μM Nitro group at C5, Amidine at C2
Indole-2-carboxamidine analog 5a NMDA (NR2B)Radioligand Binding IC50​<1.0μM Substituted benzyl moiety at N1[2]
Ro 25,6981 (Reference)NMDA (NR2B)Radioligand Binding IC50​≈9.0nM Phenol/piperidine core (Standard)[5]
Amiloride (Reference)uPAEnzymatic Cleavage IC50​≈7.0μM Pyrazinecarboxamide (Standard)

Validated Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems , incorporating internal controls to establish causality and eliminate false positives.

Protocol A: Chemical Synthesis of 1H-Indole-2-carboximidamides

Causality Check: Direct conversion of indole-carbonitriles to amidines via the classic Pinner reaction (HCl/EtOH) is often sluggish due to the electron-rich nature of the indole ring. The two-step amidoxime route described below is milder, faster, and provides superior yields[6].

  • Amidoxime Formation: Dissolve 1.0 eq of the substituted 1H-indole-2-carbonitrile in absolute ethanol. Add 1.5 eq of hydroxylamine hydrochloride and 2.0 eq of triethylamine (TEA)[6].

  • Reaction: Stir the mixture under a nitrogen atmosphere at 80 °C for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 1:1) until the nitrile is fully consumed.

  • Reduction to Amidine: Transfer the isolated amidoxime intermediate to a hydrogenation flask. Add 10% Pd/C (0.1 eq) and glacial acetic acid as a solvent.

  • Hydrogenation: Stir under H2​ gas (1 atm) at room temperature for 4 hours to cleave the N-O bond.

  • Purification: Filter through Celite, concentrate under reduced pressure, and precipitate the final 1H-indole-2-carboximidamide as a hydrochloride salt using ethereal HCl.

Protocol B: In Vitro Fluorogenic uPA Inhibition Assay

System Validation: This assay uses the fluorogenic substrate Z-Gly-Gly-Arg-AMC. Because uPA specifically cleaves after Arginine, the release of the AMC fluorophore directly correlates with enzyme activity.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.01% Tween-20). Dilute human uPA enzyme to a working concentration of 20 nM.

  • Compound Plating: In a black 96-well microplate, add 10 μL of the indole-2-carboximidamide test compound (serial dilutions in DMSO, max 1% final DMSO).

  • Controls (Self-Validation):

    • Blank Control: Buffer + Substrate (Validates no spontaneous hydrolysis).

    • Vehicle Control: Enzyme + Substrate + 1% DMSO (Establishes 100% activity baseline).

    • Positive Control: 10 μM Amiloride (Validates assay sensitivity to known inhibitors).

  • Incubation: Add 40 μL of uPA enzyme to the wells. Incubate at 37 °C for 15 minutes to allow the amidine to equilibrate in the S1 pocket.

  • Reaction Initiation: Add 50 μL of 200 μM Z-Gly-Gly-Arg-AMC substrate.

  • Detection: Immediately read fluorescence kinetics (Excitation: 380 nm, Emission: 460 nm) for 30 minutes. Calculate IC50​ based on the initial velocity ( V0​ ) of AMC release.

Protocol C: Radioligand Displacement Assay for NR2B Affinity

System Validation: To prove that the test compound acts as an allosteric modulator rather than a pore blocker, this assay utilizes [3H] -Ro 25,6981, a radioligand strictly selective for the NR2B ifenprodil binding site[5].

  • Membrane Preparation: Isolate rat cortical cell membranes expressing native NMDA receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 μL of test compound (indole-2-carboxamidine derivative).

    • 50 μL of [3H] -Ro 25,6981 (final concentration 2 nM).

    • 100 μL of membrane suspension (approx. 100 μg protein).

  • Controls (Self-Validation):

    • Total Binding (TB): Radioligand + Membranes + Vehicle.

    • Non-Specific Binding (NSB): Radioligand + Membranes + 10 μM unlabeled Ifenprodil (Ensures signal is specific to the NR2B allosteric site).

  • Incubation & Filtration: Incubate at 4 °C for 2 hours. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate specific binding as (Total−NSB) .

References

  • Protein Data Bank (PDB) ID 3MWI: Jiang, L.G., et al. "The complex crystal Structure of Urokinase and 5-nitro-1H-indole-2-amidine." RCSB PDB, Released June 1, 2011. URL: [Link]

  • PubMed (PMID: 16213134): Borza, I., et al. "Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. URL:[Link]

  • WIPO Patent WO2006010965A1: Borza, I., et al. "Indole-2-carboxamidine derivatives as NMDA receptor antagonists." Richter Gedeon Vegyeszeti Gyar Nyrt, Published Feb 2, 2006.
  • WIPO Patent WO2021231474A1: "Methods and Compounds for Restoring Mutant p53 Function." Google Patents, Published Nov 18, 2021.

Sources

Application

Application Note: Preparation and Quality Control of 1H-Indole-2-carboximidamide Stock Solutions in DMSO

Introduction and Pharmacological Context 1H-Indole-2-carboximidamide and its functionalized derivatives are highly versatile pharmacophores in modern drug discovery. The planar indole scaffold provides optimal hydrophobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

1H-Indole-2-carboximidamide and its functionalized derivatives are highly versatile pharmacophores in modern drug discovery. The planar indole scaffold provides optimal hydrophobic interactions, while the highly basic amidine group acts as a potent hydrogen-bond donor. This unique structural profile makes these compounds highly effective as competitive inhibitors for serine proteases like urokinase , core scaffolds for Protein Arginine Deiminase (PAD) inhibitors , and modulators capable of restoring wild-type DNA-binding function in mutant p53 proteins .

Because the amidine functional group is highly sensitive to aqueous environments, preparing stable, high-fidelity stock solutions is a critical foundational step for reproducible in vitro and in vivo assays.

Quantitative Data: Physicochemical Properties

Note: Amidines are almost exclusively supplied and utilized as hydrochloride (HCl) salts to prevent spontaneous degradation.

PropertyValue / Specification
Chemical Formula C₉H₉N₃ (Free Base) / C₉H₉N₃ · HCl (Salt)
Molecular Weight 159.19 g/mol (Free Base) / 195.65 g/mol (HCl Salt)
Solubility in DMSO >50 mg/mL (Requires mechanical agitation/sonication)
Long-Term Storage (Solid) -20°C, strictly desiccated
Long-Term Storage (DMSO Stock) -80°C (Stable for up to 6 months)

Causality in Experimental Design: Solvent Dynamics

Do not treat stock solution preparation as a passive dissolution step; it is a controlled chemical environment.

Why Dimethyl Sulfoxide (DMSO)? The amidine group (-C(=NH)NH₂) is highly basic. In aqueous buffers, amidines are susceptible to nucleophilic attack by water, leading to irreversible hydrolysis into pharmacologically inactive amides. DMSO is selected because it is a polar aprotic solvent. It effectively disrupts the strong intermolecular hydrogen-bonding network of the indole-carboximidamide crystal lattice without donating protons that could facilitate hydrolysis.

The Criticality of Anhydrous Conditions DMSO is intensely hygroscopic. Standard laboratory-grade DMSO readily absorbs atmospheric moisture, which acts as a Trojan horse for amidine hydrolysis. Anhydrous DMSO (≤0.005% water) must be used. Furthermore, repeated freeze-thaw cycles of DMSO stocks cause atmospheric condensation inside the vial. Aliquoting the stock into single-use volumes is not merely a convenience—it is a mandatory thermodynamic control to prevent moisture-driven degradation.

Step-by-Step Methodology: Stock Solution Preparation

Reagent Preparation Guide

Determine your required mass based on the target concentration and the specific form of your compound (Salt vs. Free Base).

Target ConcentrationVolume of Anhydrous DMSOMass Required (HCl Salt, MW: 195.65)Mass Required (Free Base, MW: 159.19)
10 mM 1.00 mL1.96 mg1.59 mg
10 mM 5.00 mL9.78 mg7.96 mg
50 mM 1.00 mL9.78 mg7.96 mg
50 mM 5.00 mL48.91 mg39.80 mg
Protocol
  • Thermal Equilibration (Critical Step): Remove the solid 1H-Indole-2-carboximidamide from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric water condensation onto the powder, instantly compromising the anhydrous integrity of the final solution.

  • Weighing: Using a calibrated analytical balance, accurately weigh the required mass of the compound into a sterile, low-bind microcentrifuge tube.

  • Solubilization: Add the calculated volume of room-temperature Anhydrous DMSO (≥99.9% purity). Pipette up and down gently to wet the powder.

  • Sonication: Place the tube in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: The rigid planar structure of the indole ring combined with the ionic nature of the amidine hydrochloride salt results in high lattice energy. Sonication provides the mechanical cavitation energy required to disrupt this lattice without applying excessive heat.

  • Aliquoting: Divide the clear solution into 20–50 µL aliquots in sterile, tightly sealed tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

System Self-Validation: Ensuring Protocol Integrity

A protocol is only as reliable as its internal quality controls. Implement the following self-validating steps to ensure compound integrity:

  • Optical Validation: Post-sonication, the solution must be completely optically clear. Hold the tube against a light source. Any micro-precipitates will cause localized concentration gradients, leading to irreproducible IC₅₀ values in downstream biological assays. If precipitates remain, add a defined volume of DMSO to adjust to a lower stock concentration (e.g., from 50 mM to 25 mM) and re-sonicate.

  • Chromatographic Validation (Long-Term QC): For stocks stored longer than 3 months, run an LC-MS aliquot check before use. The appearance of a +1 Da mass shift (M+1 to M+2 in positive ion mode) or a distinct peak with a higher retention time is the definitive chemical signature that the amidine has hydrolyzed into an amide. Discard the stock if this peak exceeds 5% relative abundance.

Visualizations

Workflow Diagram

Workflow A 1. Equilibrate & Weigh 1H-Indole-2-carboximidamide B 2. Add Anhydrous DMSO (≤0.005% H2O) A->B C 3. Vortex & Sonicate (Room Temp, 5-10 mins) B->C D 4. Visual Inspection (Is Solution Clear?) C->D D->C No (Precipitate) E 5. Aliquot into Single-Use Vials D->E Yes (Clear) F 6. Store at -80°C (Stable for 6 months) E->F

Caption: Workflow for the preparation, validation, and storage of 1H-Indole-2-carboximidamide DMSO stocks.

Pharmacological Mechanism

Pathway Indole 1H-Indole-2-carboximidamide (Pharmacophore) Target Target Protein (e.g., Urokinase, p53, PADs) Indole->Target High Affinity Binding Inhibition Active Site Binding (Hydrogen Bonding via Amidine) Target->Inhibition Outcome Restoration of Function / Enzyme Inhibition Inhibition->Outcome

Caption: Generalized pharmacological mechanism of 1H-Indole-2-carboximidamide derivatives.

References

  • Title : The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine (PDB ID: 3MWI) Source : RCSB Protein Data Bank URL :[Link]

  • Title: METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (WO2021231474A1)
Method

Comprehensive HPLC Method Development and Validation Protocol for 1H-Indole-2-carboximidamide Quantification

Abstract 1H-Indole-2-carboximidamide is a critical structural motif and intermediate in modern drug discovery, notably featured in therapeutics designed to restore mutant p53 function in oncology[1]. However, the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1H-Indole-2-carboximidamide is a critical structural motif and intermediate in modern drug discovery, notably featured in therapeutics designed to restore mutant p53 function in oncology[1]. However, the highly basic nature of the carboximidamide (amidine) group presents significant chromatographic challenges, primarily severe peak tailing on standard silica-based reversed-phase columns. This application note details the mechanistic rationale, method development, and step-by-step protocol for a robust, stability-indicating HPLC-PDA method. The protocol utilizes trifluoroacetic acid (TFA) as an ion-pairing modifier and is fully validated according to the latest [2].

Physicochemical Profiling & The Chromatographic Challenge

To develop a reliable chromatographic method, one must first understand the physicochemical nature of the analyte. 1H-Indole-2-carboximidamide consists of a hydrophobic indole core and a highly polar, basic amidine appendage.

The Causality of Peak Tailing: Standard reversed-phase stationary phases (like C18) are bonded to a silica support. Unreacted residual silanols (Si-OH) on the silica surface have a pKa of approximately 4.5. At a neutral mobile phase pH, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). Conversely, the amidine group is an exceptionally strong base (pKa ~11–12) and remains fully protonated (positively charged) across a wide pH range.

When the positively charged amidine travels through the column, it undergoes secondary electrostatic interactions (cation exchange) with the negatively charged silanoates. This interaction is kinetically slow compared to hydrophobic partitioning, resulting in severe peak tailing, poor resolution, and inaccurate integration.

Table 1: Physicochemical Properties and Chromatographic Implications
PropertyValue / CharacteristicImplication for HPLC Method Development
Core Structure Indole ring + Amidine groupRequires a balance of hydrophobic retention and polar interaction management.
pKa (Amidine) ~11.0 – 12.0Positively charged at pH 1–10; prone to secondary interactions with silica.
UV Maxima (λmax) 220 nm, 280 nm280 nm offers high specificity for the indole ring; 220 nm offers maximum sensitivity[3].

Method Development Strategy

To overcome the cation-exchange dilemma, this method employs a dual-action chemical strategy using 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases[4].

  • Silanol Suppression: TFA lowers the mobile phase pH to ~2.0, well below the pKa of the residual silanols. This ensures the silanols remain protonated and neutral (Si-OH), eliminating the cation-exchange sites.

  • Hydrophobic Ion-Pairing: The trifluoroacetate anion (CF3COO⁻) acts as an ion-pairing reagent. It forms a neutral, hydrophobic complex with the positively charged amidine, allowing it to partition cleanly and symmetrically into the C18 stationary phase.

Workflow A Analyte: 1H-Indole-2-carboximidamide B Challenge: Highly Basic Amidine Severe Peak Tailing A->B C Mechanism: Silanol Cation-Exchange B->C D Solution 1: Low pH (~2.0) Suppress Silanol Ionization C->D E Solution 2: 0.1% TFA Hydrophobic Ion-Pairing C->E F Result: Symmetrical Peak Shape (Tf < 1.5) D->F E->F

Caption: Chromatographic method development workflow addressing amidine-induced peak tailing.

Experimental Protocol

Reagents and Materials
  • Analyte: 1H-Indole-2-carboximidamide reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
Table 2: Optimized HPLC Parameters
ParameterCondition
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 μm) or equivalent end-capped column
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Program Gradient: 0-2 min (5% B), 2-12 min (linear to 60% B), 12-15 min (60% B), 15.1-20 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection (PDA) Quantitation at 280 nm; Impurity scanning at 220 nm
Injection Volume 10 μL
Preparation of Solutions
  • Diluent: Water:Acetonitrile (80:20, v/v) containing 0.05% TFA. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1H-Indole-2-carboximidamide into a 10 mL volumetric flask. Dissolve in 5 mL of diluent with sonication for 5 minutes, then make up to volume.

  • Working Standard Solution (100 μg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST): The Self-Validating Framework

Before executing any sample analysis or validation protocol, the analytical system must prove its fitness. This protocol is designed as a self-validating system . Inject the Working Standard Solution (100 μg/mL) in five replicates. The system is only deemed suitable if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5 (Validates the efficacy of the TFA ion-pairing mechanism).

  • Theoretical Plates (N): ≥ 5,000 (Validates column efficiency).

  • Injection Precision: %RSD of peak areas ≤ 2.0% (Validates autosampler and pump precision).

Method Validation (ICH Q2(R2) Framework)

Following the[2][5], the method must be systematically challenged to ensure it is fit for its intended purpose.

Validation V ICH Q2(R2) Validation Protocol S Specificity Peak Purity & Degradation V->S L Linearity & Range R² > 0.999 V->L A Accuracy 98-102% Recovery V->A P Precision %RSD < 2.0 V->P R Robustness DoE Parameter Variation V->R

Caption: Analytical method validation lifecycle mapped to ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the analyte to stress conditions: Acid (1N HCl), Base (1N NaOH), Oxidation (3% H2O2), Thermal (60 °C), and Photolytic (UV light).

  • Acceptance Criteria: The PDA detector must confirm peak purity for the 1H-Indole-2-carboximidamide peak (Purity Angle < Purity Threshold). No degradation products should co-elute with the main peak.

Linearity and Range

Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 μg/mL to 150 μg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the response at the 100% level.

Accuracy (Recovery)

Spike known amounts of the reference standard into a synthetic sample matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Precision
  • Repeatability: Six independent preparations of the 100% test sample analyzed on the same day. (%RSD ≤ 2.0%).

  • Intermediate Precision: Six independent preparations analyzed on a different day, by a different analyst, using a different HPLC system. (%RSD ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine based on the signal-to-noise (S/N) ratio by injecting dilute solutions.

  • LOD: Concentration yielding an S/N ratio of ~3:1.

  • LOQ: Concentration yielding an S/N ratio of ~10:1, with an injection precision %RSD ≤ 5.0%.

Table 3: Summary of ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Forced degradation / PDA Peak PurityPurity Angle < Purity Threshold; Rs > 2.0 from impurities
Linearity 6 concentration levels (25% - 150%) R2 ≥ 0.999
Accuracy Triplicate spikes at 50%, 100%, 150%98.0% – 102.0% Recovery
Precision 6 independent sample preparations%RSD ≤ 2.0%
Robustness Deliberate variations (Flow ±0.1 mL/min, Temp ±5°C)System Suitability criteria maintained

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu.[Link]

  • Google Patents. "WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
  • The Journal of Chemical Physics (AIP Publishing). "Following the excited state relaxation dynamics of indole and 5-hydroxyindole using time-resolved photoelectron spectroscopy." pubs.aip.org.[Link]

  • NAR Molecular Medicine (Oxford Academic). "High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine." academic.oup.com.[Link]

Sources

Application

Application Note: 1H-Indole-2-carboximidamide as a Versatile Bis-Nucleophilic Building Block in Organic Synthesis

Executive Summary & Scope In modern organic synthesis and medicinal chemistry, the rapid assembly of privileged scaffolds is paramount. 1H-Indole-2-carboximidamide (and its derivatives, such as N-hydroxy-1H-indole-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In modern organic synthesis and medicinal chemistry, the rapid assembly of privileged scaffolds is paramount. 1H-Indole-2-carboximidamide (and its derivatives, such as N-hydroxy-1H-indole-2-carboximidamide) serves as a highly versatile, bis-nucleophilic building block[1]. By leveraging the differential reactivity of its amidine nitrogens, chemists can drive regioselective cyclocondensations to construct complex fused heterocycles, including pyrimidines, 1,2,4-oxadiazoles, and triazines.

This application note provides a deep dive into the mechanistic principles of the amidine pharmacophore, detailed step-by-step synthetic protocols, and the compound's critical role in contemporary drug discovery.

Physicochemical Profiling

Understanding the physical and chemical parameters of 1H-indole-2-carboximidamide is critical for optimizing reaction conditions, particularly regarding solvent selection and base compatibility.

Table 1: Physicochemical Properties & Reactivity Profile

ParameterSpecification
IUPAC Name 1H-Indole-2-carboximidamide
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Structural Class Bis-nucleophilic Indole Derivative
Typical Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMF, DMSO, and hot Ethanol; Insoluble in Water
Primary Reactivity Cyclocondensation, Amidination, Electrophilic Substitution

Mechanistic Principles of the Amidine Pharmacophore

The synthetic utility of 1H-indole-2-carboximidamide stems from the unique electronic properties of the amidine group (-C(=NH)NH2). As a classic bis-nucleophile, it possesses two distinct nitrogen centers:

  • The sp²-hybridized imine nitrogen : This nitrogen is more basic and typically initiates the first nucleophilic attack on highly electrophilic centers (e.g., acid chlorides, aldehydes, or the primary carbonyl in a 1,3-diketone).

  • The sp³-hybridized amine nitrogen : Following the initial attack, this nitrogen participates in rapid intramolecular cyclization, trapping the intermediate to form a stable heterocyclic ring.

This predictable reactivity cascade makes 1H-indole-2-carboximidamide an ideal precursor for synthesizing diverse therapeutic scaffolds.

SyntheticPathways A 1H-Indole-2-carbonitrile (Starting Material) B 1H-Indole-2-carboximidamide (Core Building Block) A->B Amidination (NH2OH or HCl/NH3) C 1,2,4-Oxadiazoles (via N-hydroxy intermediate) B->C + Acid Chlorides/Anhydrides D Pyrimidines (via 1,3-dielectrophiles) B->D + 1,3-Diketones E Triazines (via dicarbonyls) B->E + 1,2-Diketones & Hydrazine

Fig 1. Divergent synthetic pathways of 1H-Indole-2-carboximidamide into various heterocycles.

Key Experimental Protocols

Protocol A: Synthesis of N-Hydroxy-1H-indole-2-carboximidamide (Amidoxime)

This protocol converts the stable 1H-indole-2-carbonitrile into the highly reactive amidoxime, a direct precursor for 1,2,4-oxadiazole synthesis[2][3].

Mechanistic Rationale (Causality): Hydroxylamine hydrochloride is highly stable but must be neutralized in situ by triethylamine (TEA) or sodium bicarbonate to liberate the nucleophilic free hydroxylamine[2][3]. The nitrogen of the hydroxylamine attacks the electrophilic carbon of the nitrile, forming an intermediate that tautomerizes to the stable amidoxime. Ethanol is chosen as the solvent because it solubilizes both the organic nitrile and the polar hydroxylamine intermediate, while supporting the 80 °C reflux required to overcome the activation energy of the nitrile addition.

Step-by-Step Methodology:

  • Preparation : Suspend 1H-indole-2-carbonitrile (1.0 equiv, e.g., 13.20 mmol) in anhydrous ethanol (0.3 M concentration, ~40 mL)[2].

  • Reagent Addition : Add hydroxylamine hydrochloride (1.5 equiv) and TEA (2.0 equiv) in one portion under a continuous nitrogen atmosphere to prevent oxidative side reactions[2].

  • Activation : Heat the mixture to 80 °C and stir for 30 minutes to 2 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 1:1) until the starting material is fully consumed[2].

  • Workup : Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Precipitation : Pour the concentrated residue into ice-cold distilled water. The shift in polarity forces the amidoxime to crash out of solution[2].

  • Isolation : Isolate the solid via vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under high vacuum to afford the pure N-hydroxy-1H-indole-2-carboximidamide.

Protocol B: Cyclocondensation to 2-(1H-Indol-2-yl)pyrimidines

Mechanistic Rationale (Causality): The reaction between the amidine and a 1,3-dielectrophile (like acetylacetone) requires a strongly basic environment (e.g., NaOEt) to ensure the amidine hydrochloride is fully neutralized to its free base form. The primary amine of the amidine attacks the carbonyl of the 1,3-diketone, forming a Schiff base/enamine. This is followed by intramolecular cyclization of the imine nitrogen onto the second carbonyl, and subsequent double dehydration to yield the highly stable, aromatic pyrimidine ring.

Mechanism N1 Amidine Nucleophilic Attack N2 Tetrahedral Intermediate N1->N2 N3 Dehydration (-H2O) N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Aromatization (-H2O) N4->N5 N6 2-(1H-Indol-2-yl) pyrimidine N5->N6

Fig 2. Stepwise cyclocondensation mechanism of amidines with 1,3-diketones to form pyrimidines.

Step-by-Step Methodology:

  • Free Base Liberation : Dissolve 1H-indole-2-carboximidamide hydrochloride (1.0 equiv) in absolute ethanol. Add sodium ethoxide (2.5 equiv) and stir for 15 minutes at room temperature.

  • Electrophile Addition : Add the 1,3-diketone (1.2 equiv) dropwise to control the initial exothermic Schiff base formation.

  • Cyclization : Reflux the reaction mixture (78 °C) for 12–24 hours to drive the double dehydration process.

  • Quench & Extract : Cool the mixture to room temperature, quench with water, and extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography to yield the substituted 2-(1H-indol-2-yl)pyrimidine.

Applications in Medicinal Chemistry & Drug Discovery

Because the indole core is a privileged scaffold, appending heterocyclic rings at the 2-position via amidine condensation has yielded significant clinical candidates:

  • NMDA Receptor Antagonists : Indole-2-carboxamidine derivatives have been extensively developed as highly selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor[4][5]. The substitution pattern on the indole skeleton heavily influences biological activity, with specific derivatives showing potent in vivo analgesic activity in formalin test models for neuropathic pain[4].

  • Oncology & Mutant p53 Restoration : Recent patent literature highlights the use of highly substituted indole-2-carboximidamide derivatives in restoring wild-type function to mutant p53 proteins[2]. These compounds bind directly to mutant p53, restoring its ability to bind DNA and activate downstream effectors involved in tumor suppression and apoptosis[2].

  • Bradykinin B1 Antagonists : N-hydroxy-1H-indole-2-carboxamidine has been utilized to synthesize 3-(indol-2-yl)-1,2,4-oxadiazoles, which act as selective bradykinin B1 receptor antagonists for the treatment of inflammation and pain[3].

References

  • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (WO2021231474A1). Google Patents. 2

  • Buy 2,6-Bis(bromomethyl)benzonitrile (EVT-8862822) / 1H-Indole-2-carboximidamide . EvitaChem. 1

  • Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists . PubMed (NIH). 4

  • INDOLE-2-CARBOXAMIDINE DERIVATIVES AS NMDA RECEPTOR ANTAGONISTS (WO/2006/010965). WIPO Patentscope. 5

  • Indole derivatives (HUE026652T2). Google Patents.3

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Evaluation of 1H-Indole-2-carboximidamide Derivatives in Murine Models

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Executive Summary and Pharmacological Rationale The 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals

Executive Summary and Pharmacological Rationale

The 1H-Indole-2-carboximidamide (indole-2-carboxamidine) scaffold is a versatile and highly privileged pharmacophore in modern drug discovery. While certain derivatives (e.g., 5-nitro-1H-indole-2-carboximidamide) exhibit potent inhibitory activity against Urokinase-type Plasminogen Activator (uPA) for oncology applications[1], the most prominent and well-documented in vivo application of this chemical class is its role as a highly selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor [2].

Unlike non-selective NMDA channel blockers (e.g., ketamine, MK-801) which cause severe motor impairment, ataxia, and psychotomimetic side effects, 1H-Indole-2-carboximidamide derivatives selectively target the NR2B subunit. This selectivity allows researchers to effectively block glutamate-induced excitotoxicity and central sensitization in the spinal dorsal horn while preserving normal basal synaptic transmission.

This application note provides an authoritative, self-validating framework for formulating and dosing 1H-Indole-2-carboximidamide derivatives in murine models, culminating in a detailed, step-by-step protocol for the Mouse Formalin Test —the gold-standard assay for evaluating NR2B-mediated analgesic efficacy[3].

Mechanistic Pathway: NR2B Antagonism

To understand the causality behind the experimental design, one must first map the pharmacodynamics of the compound. In chronic or severe pain states, sustained nociceptive input leads to the release of glutamate in the spinal cord. This activates postsynaptic NR2B-containing NMDA receptors, causing a massive influx of intracellular calcium ( Ca2+ ). This cascade triggers intracellular kinases (CaMKII, ERK), leading to "wind-up" or central sensitization[4].

By administering 1H-Indole-2-carboximidamide derivatives, researchers can selectively cap this pathway, preventing hyperalgesia without disrupting motor function.

G Glutamate Presynaptic Glutamate Release NR2B NR2B-NMDA Receptor (Postsynaptic) Glutamate->NR2B Activates Calcium Intracellular Ca2+ Influx NR2B->Calcium Mediates Drug 1H-Indole-2-carboximidamide (Selective Antagonist) Drug->NR2B Blocks Analgesia Analgesic Efficacy (Phase II Formalin Test) Drug->Analgesia Leads to Signaling CaMKII / ERK Activation Calcium->Signaling Sensitization Central Sensitization (Hyperalgesia / Wind-up) Signaling->Sensitization Sensitization->Analgesia Prevented by

Mechanism of 1H-Indole-2-carboximidamide in preventing NMDA-mediated central sensitization.

In Vivo Dosing Guidelines

Successful in vivo evaluation requires strict adherence to formulation chemistry. Indole-2-carboxamidines are basic (due to the amidine group) and are typically synthesized as hydrochloride or dihydrochloride salts to improve aqueous solubility[5].

Table 1: Standardized Dosing Parameters for Murine Models
ParameterRecommendation / SpecificationScientific Rationale
Route of Administration Per os (p.o.) or Intraperitoneal (i.p.)The scaffold demonstrates excellent oral bioavailability. P.o. dosing (via oral gavage) best mimics clinical translation[2].
Dose Range 1.0 mg/kg to 30.0 mg/kgDose-dependent analgesia is typically observed starting at 5 mg/kg, with maximal NR2B receptor occupancy achieved near 30 mg/kg.
Vehicle Formulation 0.5% Methylcellulose (MC) in ddH2​O OR 5% DMSO / 5% Tween-80 / 90% SalineAmidines can bind non-specifically to plastics. A slightly viscous vehicle like MC ensures uniform suspension for p.o. dosing.
Pre-treatment Time 30 to 60 minutes prior to assayAllows sufficient time for gastrointestinal absorption, systemic circulation, and crossing of the Blood-Brain Barrier (BBB).
Administration Volume 10 mL/kg (Mice)Standardized volume prevents gastric distension during oral gavage, which can induce stress-related endogenous opioid release.

Self-Validating Experimental Protocol: The Mouse Formalin Test

The formalin test is prioritized over acute thermal models (e.g., tail-flick) because it generates a biphasic pain response. Phase I (0–5 min) is mediated by direct chemical activation of TRPA1 nociceptors, while Phase II (15–45 min) is driven by the NR2B-mediated central sensitization we intend to target[4]. A successful 1H-Indole-2-carboximidamide test will show a reduction only in Phase II, validating the specific mechanism of action.

Required Materials
  • Subjects: Male CD-1 or C57BL/6 mice (20–25 g, 6–8 weeks old).

  • Reagents: 1H-Indole-2-carboximidamide derivative, 5% Formalin solution (diluted in sterile 0.9% saline).

  • Equipment: Clear plexiglass observation cylinders with mirrors angled at 45° below the floor for unobstructed paw viewing; precision Hamilton syringes (50 µL).

Step-by-Step Methodology

Step 1: Acclimatization (T = -90 min)

  • Place mice individually into the clear plexiglass observation cylinders for 30 minutes.

  • Causality: Novel environments induce stress, leading to the release of endogenous corticosteroids and endorphins. This "stress-induced analgesia" will artificially suppress baseline pain scores if animals are not properly habituated.

Step 2: Compound Administration (T = -60 min)

  • Administer the 1H-Indole-2-carboximidamide derivative (e.g., 10 mg/kg) via oral gavage (p.o.) using a flexible feeding tube. Administer vehicle to the control group.

  • Return the mice to their observation cylinders.

  • Causality: A 60-minute pre-treatment aligns the Tmax​ (peak plasma/brain concentration) of the drug with the onset of the Phase II formalin response.

Step 3: Nociceptive Induction (T = 0 min)

  • Gently restrain the mouse and inject 20 µL of 5% formalin subcutaneously into the plantar surface (intraplantar, i.pl.) of the right hind paw.

  • Immediately return the mouse to the observation cylinder.

  • Causality: Precise volume and concentration are critical. Volumes >20 µL cause mechanical tissue damage that confounds the chemical nociceptive response.

Step 4: Behavioral Scoring (T = 0 to 45 min)

  • Record the total time (in seconds) the animal spends licking, biting, or vigorously shaking the injected paw.

  • Phase I: Sum the nociceptive behavior time from 0 to 5 minutes.

  • Phase II: Sum the nociceptive behavior time from 15 to 45 minutes.

  • Causality: Segregating the data into these two distinct temporal bins is the internal validation mechanism of this protocol. If the drug reduces Phase I, it is acting as a general anesthetic or local numbing agent. If it selectively reduces Phase II, it is successfully acting as a central NR2B antagonist.

Data Presentation & Expected Outcomes

When analyzing the efficacy of 1H-Indole-2-carboximidamide derivatives, quantitative data should be structured to clearly delineate the biphasic response.

Table 2: Expected Pharmacodynamic Profile in the Formalin Test
Treatment GroupPhase I (0-5 min) Licking TimePhase II (15-45 min) Licking TimeInterpretation of Mechanism
Vehicle Control 60 - 80 seconds150 - 200 secondsNormal biphasic nociceptive response.
1H-Indole-2-carboximidamide (10 mg/kg) 60 - 80 seconds (No significant change)70 - 90 seconds (Significant Reduction )Successful blockade of NR2B-mediated central sensitization.
Non-selective NMDA Antagonist (MK-801) 60 - 80 seconds30 - 50 secondsReduction in Phase II, but accompanied by severe ataxia and hyperlocomotion.

Note: In addition to the formalin test, it is highly recommended to run a concurrent Rotarod test to confirm that the reduction in Phase II licking time is due to true analgesia, rather than drug-induced motor impairment.

References

  • Borza, I., et al. "Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. URL:[Link]

  • Jiang, L.G., et al. "The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine." Protein Data Bank (PDB ID: 3MWI), 2011. URL:[Link]

  • Farkas, S., et al. "Sándor FARKAS | Doctor of Medicine | Research profile" (Contextual validation of in vivo formalin test methodologies for indole-2-carboxamidines). ResearchGate. URL: [Link]

Sources

Application

Formulating 1H-Indole-2-carboximidamide for oral administration

An Application Guide to the Oral Formulation of 1H-Indole-2-carboximidamide Abstract 1H-Indole-2-carboximidamide and its analogs represent a promising scaffold in medicinal chemistry.[1][2] However, like many heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Oral Formulation of 1H-Indole-2-carboximidamide

Abstract

1H-Indole-2-carboximidamide and its analogs represent a promising scaffold in medicinal chemistry.[1][2] However, like many heterocyclic drug candidates, their development is often hampered by poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][3] This document provides a comprehensive guide for researchers and drug development professionals on formulating 1H-Indole-2-carboximidamide for oral administration. It outlines a systematic approach, beginning with essential pre-formulation characterization and leading to the rational design, preparation, and evaluation of advanced enabling formulations such as Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).

Introduction: The Formulation Challenge

The indole scaffold is a cornerstone in many therapeutic agents, but its rigid, planar structure often results in high crystal lattice energy and poor aqueous solubility.[4] While the introduction of a carboximidamide group, a strong basic moiety, is expected to enhance solubility at acidic pH, the overall solubility profile across the physiological pH range of the gastrointestinal (GI) tract may remain a significant hurdle. An effective oral dosage form must overcome this solubility limitation to ensure adequate drug absorption and therapeutic efficacy.

This guide details two primary strategies to enhance the oral delivery of 1H-Indole-2-carboximidamide: disrupting the crystal structure through Amorphous Solid Dispersions and leveraging lipid-based vehicles in Self-Emulsifying Drug Delivery Systems. The choice of strategy is dictated by the specific physicochemical properties of the molecule, which must be thoroughly characterized.

Critical Pre-formulation & Physicochemical Characterization

A successful formulation strategy is built upon a deep understanding of the Active Pharmaceutical Ingredient's (API) intrinsic properties. Before selecting a formulation approach, a comprehensive pre-formulation assessment is mandatory.

Rationale for Characterization
  • Solubility: Determines the dissolution rate and the maximum concentration achievable in the GI tract. Assessing solubility in various pH buffers and biorelevant media (FaSSIF/FeSSIF) predicts in vivo behavior.

  • pKa: The basicity of the carboximidamide group and the very weak acidity of the indole N-H dictate the ionization state and, consequently, the solubility of the molecule at different locations in the GI tract.[5][6]

  • Lipophilicity (LogP/D): Influences membrane permeability and is a key factor in selecting excipients, particularly for lipid-based systems.[7]

  • Solid-State Properties: The crystalline nature (polymorphism), melting point, and thermal stability are critical for developing robust solid dosage forms like ASDs.

Experimental Protocols for Pre-formulation

Protocol 2.2.1: Thermodynamic Solubility Determination

  • Objective: To determine the equilibrium solubility of 1H-Indole-2-carboximidamide in various aqueous and organic media.

  • Materials: 1H-Indole-2-carboximidamide, phosphate buffers (pH 1.2, 4.5, 6.8), FaSSIF/FeSSIF media, purified water, selected organic solvents (e.g., ethanol, propylene glycol), and lipid excipients (e.g., Capryol™ 90, Kolliphor® RH 40).

  • Procedure:

    • Add an excess amount of the API to 2 mL of each medium in separate glass vials.

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

    • Quantify the drug concentration using a validated HPLC-UV method (see Protocol 5.3.1).

Protocol 2.2.2: Solid-State Characterization (DSC & PXRD)

  • Objective: To assess the crystallinity, melting point, and thermal stability of the API.

  • Instrumentation: Differential Scanning Calorimeter (DSC), Powder X-ray Diffractometer (PXRD).

  • DSC Procedure:

    • Accurately weigh 2-5 mg of the API into a standard aluminum DSC pan and seal it.

    • Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) from ambient temperature to a point above the melting temperature.

    • Record the heat flow to identify the melting point (endotherm peak).

  • PXRD Procedure:

    • Lightly pack the API powder onto a sample holder.

    • Scan the sample over a 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • The presence of sharp peaks in the diffractogram confirms the crystalline nature of the material.

Parameter Anticipated Property of 1H-Indole-2-carboximidamide Significance for Formulation
Aqueous Solubility Low at neutral/basic pH; higher at acidic pH.Poor solubility is the primary challenge. pH-dependent profile influences regional absorption in the GI tract.
pKa Basic pKa (carboximidamide) ~8-10; Acidic pKa (indole N-H) >16.[6][8]The basic center is the primary target for salt formation or pH-modification strategies.
LogP Moderately lipophilic.A balance is needed; sufficient lipophilicity for permeation but not so high as to limit dissolution. Guides selection of lipid vs. polymer-based systems.
Melting Point (Tm) Likely high due to the rigid indole core and H-bonding capacity.A high Tm ("brick-dust" character) suggests high crystal lattice energy, making ASDs an attractive strategy.[9]
Physical Form Crystalline solid.The stable crystalline form must be disrupted to enhance solubility.

Formulation Strategy Selection

Based on the anticipated "brick-dust" characteristics of 1H-Indole-2-carboximidamide (high melting point, poor solubility), two primary advanced formulation strategies are proposed. The decision pathway is guided by the pre-formulation data.

G Start Pre-formulation Data (Solubility, LogP, Tm) Decision1 Is aqueous solubility < 0.1 mg/mL? Start->Decision1 HighSol Conventional Formulation (e.g., simple tablet) Decision1->HighSol No Decision2 Assess LogP and Thermal Stability Decision1->Decision2 Yes LipidPath High LogP (>3) Thermally Labile? Decision2->LipidPath ASDPath Low/Moderate LogP Thermally Stable? Decision2->ASDPath SEDDS Strategy B: Self-Emulsifying System (SEDDS) LipidPath->SEDDS Yes ASD Strategy A: Amorphous Solid Dispersion (ASD) ASDPath->ASD Yes

Caption: Formulation strategy selection workflow.

Strategy A: Amorphous Solid Dispersion (ASD)

ASDs enhance drug solubility by converting the API from a low-energy crystalline state to a high-energy amorphous state.[10] This is achieved by dispersing the drug at a molecular level within a polymer matrix. The polymer serves to stabilize the amorphous form and prevent re-crystallization during storage and dissolution.[11]

  • Causality: By eliminating the crystal lattice energy barrier, the amorphous drug dissolves more rapidly and can achieve a state of supersaturation in the GI tract, creating a higher concentration gradient for absorption.[12]

  • Suitability: This is an excellent strategy for compounds with high melting points where solubility is limited by strong intermolecular forces in the crystal lattice.

Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.[13][14]

  • Causality: The drug is pre-dissolved in the lipid formulation, bypassing the dissolution step which is often the rate-limiting factor for absorption of poorly soluble drugs.[15][16] The resulting small droplets provide a large surface area for drug release and absorption.

  • Suitability: This approach is ideal for lipophilic compounds (LogP > 2) that have good solubility in lipidic excipients.[7]

Detailed Formulation & Manufacturing Protocols

Protocol for Amorphous Solid Dispersion (ASD) via Spray Drying

Spray drying is a robust and scalable method for producing ASDs. It involves atomizing a solution of the drug and polymer into a hot gas stream, leading to rapid solvent evaporation and formation of a solid dispersion.[11]

  • Objective: To prepare a 1:3 (w/w) 1H-Indole-2-carboximidamide:HPMC-AS ASD.

  • Materials & Equipment: 1H-Indole-2-carboximidamide, Hypromellose Acetate Succinate (HPMC-AS), Acetone/Methanol (1:1 v/v), laboratory-scale spray dryer.

  • Procedure:

    • Solution Preparation: Dissolve 1.0 g of 1H-Indole-2-carboximidamide and 3.0 g of HPMC-AS in 100 mL of an Acetone/Methanol (1:1) solvent system. Stir until a clear solution is obtained.

    • Spray Dryer Setup:

      • Inlet Temperature: 100°C

      • Aspirator Rate: 80-90%

      • Pump Feed Rate: 5 mL/min

      • Atomizing Air Flow: ~400 L/hr

    • Spray Drying: Pump the feed solution through the nozzle of the spray dryer. The atomized droplets are rapidly dried in the chamber, and the resulting solid powder is collected in the cyclone separator.

    • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

    • Storage: Store the final ASD powder in a desiccator at room temperature.

Protocol for Self-Emulsifying Drug Delivery System (SEDDS)

This protocol involves screening excipients to identify a suitable combination of oil, surfactant, and co-surfactant that can solubilize the drug and form a stable emulsion.

  • Objective: To develop a SEDDS pre-concentrate for 1H-Indole-2-carboximidamide.

  • Materials: 1H-Indole-2-carboximidamide, Medium-chain triglycerides (e.g., Captex® 355), non-ionic surfactants (e.g., Kolliphor® RH 40, Kolliphor® EL), co-surfactants (e.g., Transcutol® HP).

  • Procedure:

    • Excipient Screening:

      • Determine the solubility of the API in a range of oils, surfactants, and co-surfactants using the method described in Protocol 2.2.1.

      • Select the top 1-2 excipients from each category based on the highest solubilizing capacity.

    • Ternary Phase Diagram Construction:

      • Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant in varying ratios (e.g., from 10:0:90 to 10:90:0).

      • For each combination, add 100 µL of the mixture to 100 mL of water in a beaker with gentle stirring.

      • Observe the emulsification process and clarity of the resulting dispersion. Plot the results on a ternary diagram to identify the region that forms clear or bluish-white micro/nanoemulsions.

    • Drug Loading:

      • Select an optimal excipient ratio from the self-emulsifying region of the phase diagram.

      • Determine the maximum amount of 1H-Indole-2-carboximidamide that can be dissolved in this vehicle without precipitation upon standing.

    • Preparation of Final Pre-concentrate:

      • Weigh the required amounts of oil, surfactant, co-surfactant, and API into a glass vial.

      • Gently heat (to ~40°C) and vortex until a clear, homogenous solution is formed.

Formulation Characterization & Performance Testing

After preparation, the formulations must be rigorously characterized to ensure they possess the desired properties and performance advantages.

G Formulation Prepared Formulation (ASD or SEDDS) PhysChem Physicochemical Characterization Formulation->PhysChem Performance In Vitro Performance Testing Formulation->Performance PXRD PXRD (Amorphous Confirmation) PhysChem->PXRD DSC DSC (Tg, Miscibility) PhysChem->DSC DLS DLS (Droplet Size for SEDDS) PhysChem->DLS Dissolution Dissolution & Release (Biorelevant Media) Performance->Dissolution Stability Physical & Chemical Stability Performance->Stability

Caption: Workflow for formulation characterization.

Protocol for Solid-State Characterization of ASDs
  • Objective: To confirm the amorphous nature of the drug in the spray-dried ASD and determine its glass transition temperature (Tg).

  • Procedure:

    • PXRD Analysis: Analyze the ASD powder using the PXRD method from Protocol 2.2.2. The absence of sharp peaks (a "halo" pattern) confirms the amorphous state.

    • DSC Analysis: Analyze 5-10 mg of the ASD powder using DSC. A single Tg, intermediate between that of the pure drug and polymer, indicates a miscible, homogenous dispersion.

Protocol for Characterization of SEDDS Performance
  • Objective: To assess the self-emulsification efficiency and resulting droplet size of the SEDDS formulation.

  • Materials & Equipment: Prepared SEDDS pre-concentrate, purified water, Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Emulsification Assessment: Add 100 µL of the SEDDS pre-concentrate to 100 mL of purified water at 37°C with gentle stirring. Record the time for the formulation to disperse and form a clear or translucent emulsion.

    • Droplet Size Analysis: Dilute the resulting emulsion with filtered, purified water to an appropriate concentration for DLS analysis. Measure the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). A Z-average below 200 nm with a low PDI (<0.3) is generally desired.

Protocol for In Vitro Dissolution and Analytical Quantification
  • Objective: To compare the dissolution rate and extent of drug release from the developed formulations against the unformulated API.

  • Materials & Equipment: USP II dissolution apparatus (paddles), FaSSIF medium (pH 6.5), HPLC system.

  • Procedure:

    • Set up the dissolution vessels with 500 mL of pre-warmed (37°C) FaSSIF medium.

    • Set the paddle speed to 75 RPM.

    • Add the formulation (e.g., ASD powder encapsulated in a gelatin capsule, or the liquid SEDDS pre-concentrate) to each vessel. The amount added should correspond to a fixed dose of 1H-Indole-2-carboximidamide.

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 min), withdraw 1 mL samples from each vessel. Immediately filter the samples through a 0.22 µm syringe filter.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the filtered samples by HPLC to determine the drug concentration.

Protocol 5.3.1: HPLC-UV Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely ~270-290 nm for indoles).

  • Injection Volume: 10 µL.

  • Quantification: Use a standard curve prepared from known concentrations of 1H-Indole-2-carboximidamide.

Conclusion and Future Outlook

The oral delivery of 1H-Indole-2-carboximidamide presents a classic pharmaceutical challenge of poor solubility. This guide outlines a systematic, science-driven approach to overcome this barrier. By first conducting thorough pre-formulation characterization, researchers can make an informed decision between powerful enabling strategies like amorphous solid dispersions and self-emulsifying drug delivery systems. The detailed protocols provided for formulation and characterization serve as a robust starting point for developing a bioavailable oral dosage form. Successful in vitro performance, characterized by rapid and enhanced drug release in biorelevant media, provides strong justification for advancing these formulations into preclinical pharmacokinetic and efficacy studies.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Gao, P., & Morozowich, W. (2006). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [Link]

  • Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Nanomaterials (Basel, Switzerland), 6(1), 17. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Kumar, S., & Singh, S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Materials Today: Proceedings. [Link]

  • Chemcess. (2025). Indole: Properties, Reactions, Production And Uses. [Link]

  • Kuntsche, J., & Bunjes, H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shaikh, A. R., et al. (2014). Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]

  • Grove, M., & Müllertz, A. (2005). Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

  • Wikipedia. Indole. [Link]

  • Mandal, S., et al. SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. ResearchGate. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]

  • Gattefossé. Lipid-based formulations. [Link]

  • Ayen, W. (2016). Optimising excipients to improve bioavailability. Manufacturing Chemist. [Link]

  • Dahan, A., & Hoffman, A. (2008). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Alharthy, K. M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

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  • ResearchGate. (2021). Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network. [Link]

  • de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

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  • Chemsrc. 1H-Indole-2-carboxamide,N,N-dimethyl. [Link]

  • ACS Publications. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • ChemRxiv. (2021). Amorphous solid dispersions of amphiphilic polymer excipients and indomethacin prepared by hot melt extrusion. [Link]

  • Indian Chemical Society. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • Shirude, P. S., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]

  • Early, J. V., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. [Link]

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  • Almansour, A. I., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. [Link]

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Method

Application Note: 1H-Indole-2-carboximidamide – Chemical Handling, Safety Data Sheet (SDS) Guidelines, and Experimental Protocols

Introduction & Chemical Profiling 1H-Indole-2-carboximidamide and its halogenated derivatives (e.g., 5-fluoro, 6-bromo, and 5-chloro-1H-indole-2-carboximidamide) are highly valued pharmacophores in modern drug discovery[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1H-Indole-2-carboximidamide and its halogenated derivatives (e.g., 5-fluoro, 6-bromo, and 5-chloro-1H-indole-2-carboximidamide) are highly valued pharmacophores in modern drug discovery[1]. The molecule combines an electron-rich, hydrophobic indole core with a highly polar, basic carboximidamide (amidine) moiety.

Mechanistic Causality: The amidine group possesses a high pKa (~10–11), ensuring it remains fully protonated at a physiological pH of 7.4. This positive charge acts as a critical anchor, forming robust salt bridges and bidentate hydrogen bonds with negatively charged residues (such as aspartate) in the active sites of target proteins, notably serine proteases like urokinase ()[2]. Meanwhile, the indole ring provides the necessary lipophilicity to engage in π−π stacking and van der Waals interactions within adjacent hydrophobic pockets (S2/S3 subsites).

Safety Data Sheet (SDS) Guidelines & Hazard Mitigation

Because 1H-Indole-2-carboximidamide is biologically active, stringent handling protocols are required to mitigate occupational exposure ()[3]. The compound is typically supplied as a hydrochloride or dihydrochloride salt to enhance stability and aqueous solubility.

Table 1: Quantitative SDS Summary and Handling Parameters

ParameterSpecification / GuidelineCausality / Rationale
GHS Hazard Statements H302, H315, H319, H335Pharmacologically active; irritates mucous membranes due to amidine basicity and salt form.
Precautionary Codes P261, P280, P305+P351+P338Prevents inhalation of fine dust; protects ocular surfaces from severe irritation.
Storage Temperature -20°C (Long-term), desiccatedPrevents hydrolytic degradation of the amidine group to an amide over time.
Solubility (Stock) DMSO or DMF ( 10 mM)The rigid planar structure limits pure aqueous solubility; DMSO disrupts crystal lattice packing.
PPE Requirements Nitrile gloves, safety goggles, N95/FFP2 maskPrevents dermal absorption and inhalation of hygroscopic micro-particles.

Laboratory Workflows & Handling Protocols

Protocol 1: Preparation of a Self-Validating 10 mM Stock Solution

Objective: Formulate a stable, aggregate-free stock solution for downstream biochemical assays.

Step-by-step Methodology:

  • Equilibration: Allow the sealed vial of 1H-Indole-2-carboximidamide to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation on the hygroscopic hydrochloride salt, which would artificially inflate the weighed mass and accelerate compound degradation.

  • Weighing: Under a certified fume hood, weigh exactly 1.95 mg of the compound (assuming a molecular weight of ~195.6 g/mol for the base HCl salt; adjust based on specific halogenated derivatives like the 238.08 g/mol 6-bromo variant ()).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds.

  • Self-Validation (Solubility Check): Visually inspect the solution against a strong light source. To quantitatively validate, measure the optical density at 600 nm ( OD600​ ) using a microvolume spectrophotometer. An OD600​<0.005 confirms complete dissolution. If OD600​≥0.005 , micro-precipitates are present; sonicate in a water bath at 37°C for 5 minutes and re-measure.

  • Storage: Aliquot into 50 μ L volumes in low-bind microcentrifuge tubes and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which induce localized concentration gradients and irreversible precipitation of the indole core.

Workflow Equilibrate 1. Equilibrate to RT (Desiccator) Weigh 2. Weigh Compound (Fume Hood) Equilibrate->Weigh Prevents condensation Dissolve 3. Add Anhydrous DMSO (Vortex 60s) Weigh->Dissolve 10 mM Target Validate 4. Self-Validation (OD600 < 0.005) Dissolve->Validate Check clarity Sonicate Intervention: Sonicate at 37°C Validate->Sonicate If OD600 >= 0.005 Store 5. Aliquot & Store (-20°C) Validate->Store If OD600 < 0.005 Sonicate->Validate Re-check

Workflow for the self-validating preparation and storage of compound stock solutions.

Experimental Application: Serine Protease Inhibition Assay

Protocol 2: In Vitro Protease Binding Assay

Objective: Evaluate the inhibitory potency ( IC50​ ) of 1H-Indole-2-carboximidamide against a target serine protease (e.g., urokinase-type plasminogen activator, uPA).

Step-by-step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: Tris-HCl maintains the pH at 7.4, ensuring the amidine group remains fully protonated. Tween-20 (a non-ionic surfactant) prevents non-specific adsorption of the highly lipophilic indole core to the plastic microplate walls.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the compound in Assay Buffer. Ensure the final DMSO concentration in all wells remains constant at 1% (v/v). Causality: Fluctuating DMSO levels can cause solvent-induced enzyme denaturation, skewing the kinetic data.

  • Enzyme Incubation: Add 10 nM of recombinant human uPA to the compound wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium within the active site before the substrate introduces competitive kinetics.

  • Substrate Addition: Add 50 μ M of a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC).

  • Kinetic Readout & Validation: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes. Self-Validation: The control wells (1% DMSO, no inhibitor) must show a linear increase in fluorescence ( R2>0.98 ). A non-linear control indicates substrate depletion or enzyme instability, invalidating the assay run.

Mechanism Amidine Amidine Moiety (+ Charge) Aspartate Asp189 (S1 Pocket) (- Charge) Amidine->Aspartate Salt Bridge / H-Bonds Indole Indole Core (Hydrophobic) Hydrophobic S2/S3 Pockets (Non-polar) Indole->Hydrophobic Pi-Pi Stacking Inhibition Protease Inhibition Aspartate->Inhibition Hydrophobic->Inhibition

Dual-anchor binding mechanism of 1H-Indole-2-carboximidamide to serine proteases.

References

  • Title: 6-Bromo-2-amidino-indole (CID 149135) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: The complex crystal Structure of Urokinase and 5-nitro-1H-indole-2-amidine (3MWI) Source: RCSB Protein Data Bank URL: [Link]

Sources

Application

Using 1H-Indole-2-carboximidamide in high-throughput screening assays

Application Note: High-Throughput Screening (HTS) of Serine Protease Inhibitors Using 1H-Indole-2-Carboximidamide as a Fragment Anchor Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) of Serine Protease Inhibitors Using 1H-Indole-2-Carboximidamide as a Fragment Anchor

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Urokinase-type Plasminogen Activator (uPA) Assay Design, Fragment-Based Drug Discovery (FBDD), and Orthogonal Validation.

Introduction & Scientific Rationale

The urokinase-type plasminogen activator (uPA) is a highly specific serine protease that converts plasminogen to plasmin, triggering a proteolytic cascade critical for extracellular matrix degradation, tumor invasion, and metastasis. Inhibiting uPA is a major therapeutic objective in oncology; however, achieving selectivity against closely related off-target proteases (e.g., tissue plasminogen activator, thrombin, and plasmin) remains a significant challenge.

In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), 1H-Indole-2-carboximidamide (and its derivatives, such as 5-nitro-1H-indole-2-carboximidamide) serves as a gold-standard reference compound and structural anchor. As demonstrated in crystallographic studies (e.g., PDB ID: 3MWI) [1], this compound acts as a competitive inhibitor by targeting the S1 specificity pocket of uPA.

The Causality of the Molecular Design:
  • The Amidine Moiety (Arginine Mimetic): The natural P1 substrate residue for uPA is arginine. The amidine group of 1H-indole-2-carboximidamide mimics the guanidinium side chain of arginine, forming a highly stable, bidentate salt bridge with the Asp189 residue located at the base of the S1 pocket.

  • The Indole Core (Hydrophobic Anchor): The rigid, bicyclic indole ring provides hydrophobic bulk that perfectly complements the lipophilic walls of the S1 pocket (interacting with Trp215 and Tyr228). This displaces high-energy water molecules, driving the thermodynamics of binding (entropic gain).

By utilizing 1H-Indole-2-carboximidamide as a control inhibitor, assay developers can establish a robust, self-validating baseline for competitive inhibition in fluorogenic HTS assays [2].

Experimental Workflow and Logic

To ensure a self-validating screening system, a primary biochemical assay must be paired with an orthogonal biophysical assay. The primary assay utilizes the fluorogenic substrate Z-Gly-Gly-Arg-AMC [3]. When uPA cleaves the arginine-AMC amide bond, highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. 1H-Indole-2-carboximidamide competes with this substrate, leading to a quantifiable decrease in fluorescence. To rule out Pan-Assay Interference Compounds (PAINS)—such as fluorescent quenchers or aggregators—Surface Plasmon Resonance (SPR) is used as an orthogonal step to confirm direct target engagement.

HTS_Workflow Lib Compound Library (Fragment/Lead) Primary Primary HTS (Z-Gly-Gly-Arg-AMC Cleavage) Lib->Primary Screen Hit Hit Validation (IC50 Determination) Primary->Hit >50% Inhibition SPR Orthogonal SPR (Direct Binding Kinetics) Hit->SPR Dose-Response Lead Lead Optimization (S1 Pocket Expansion) SPR->Lead Confirmed Kd

Fig 1. High-throughput screening cascade for uPA inhibitors using orthogonal validation.

Quantitative Assay Parameters

The following table summarizes the optimized conditions for a 384-well microtiter plate format, ensuring a Z'-factor > 0.7, which is required for robust HTS campaigns.

ParameterOptimized ValueScientific Rationale
Enzyme (rhuPA) 0.5 - 1.0 nMLow concentration ensures steady-state Michaelis-Menten kinetics and prevents substrate depletion.
Substrate 200 µM Z-Gly-Gly-Arg-AMCSet near the Km​ value to balance assay sensitivity for competitive inhibitors with sufficient signal-to-background ratio.
Reference Inhibitor 1H-Indole-2-carboximidamideUsed to define the 100% inhibition control well (typically spiked at 50 µM).
Assay Buffer 50 mM Tris, pH 8.5uPA exhibits optimal catalytic activity at slightly alkaline pH.
Detergent 0.01% (v/v) Tween-20Critical: Prevents non-specific aggregation of hydrophobic indole cores and reduces enzyme adsorption to plate walls.
Readout Ex: 380 nm / Em: 460 nmSpecific excitation/emission wavelengths for the cleaved AMC fluorophore.

Step-by-Step Methodologies

Protocol A: Primary Fluorogenic HTS Assay

This protocol is designed for a 384-well black opaque microplate (e.g., Nunc Maxisorp).

  • Buffer Preparation: Prepare the Assay Buffer (50 mM Tris, 0.01% Tween-20, pH 8.5). Filter through a 0.22 µm membrane.

  • Reagent Dilution:

    • Dilute recombinant human uPA (rhuPA) to 2.0 nM in Assay Buffer.

    • Dilute Z-Gly-Gly-Arg-AMC stock (10 mM in DMSO) to 400 µM in Assay Buffer.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of test compounds (including 1H-Indole-2-carboximidamide as the positive control) in 100% DMSO into the assay plate.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the 2.0 nM rhuPA solution to each well.

    • Causality Check: Incubate for 15 minutes at room temperature. This pre-incubation is vital; it allows the rigid indole fragment to navigate the S1 pocket and establish the Asp189 salt bridge, reaching thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the 400 µM Z-Gly-Gly-Arg-AMC substrate to all wells (Final volume = 50 µL; Final[uPA] = 1.0 nM; Final [Substrate] = 200 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Read continuously at Ex 380 nm / Em 460 nm for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize data against DMSO (0% inhibition) and 50 µM 1H-Indole-2-carboximidamide (100% inhibition) controls.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm that the inhibition observed in Protocol A is due to active-site binding rather than AMC fluorescence quenching.

  • Sensor Chip Preparation: Use a CM5 sensor chip. Activate the surface with EDC/NHS.

  • Ligand Immobilization: Dilute rhuPA in 10 mM Sodium Acetate (pH 5.0) and inject over the activated flow cell until an immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of 1H-Indole-2-carboximidamide (ranging from 100 µM down to 0.78 µM) in SPR Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4).

  • Binding Kinetics: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer injection (dissociation phase).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Mechanistic Visualization

Mechanism uPA uPA Enzyme (Active Site) S1 S1 Specificity Pocket (Asp189) uPA->S1 Block Substrate Blockade (Z-Gly-Gly-Arg-AMC excluded) S1->Block Competitive Inhibition Inhibitor 1H-Indole-2-carboximidamide Amidine Amidine Group (Arginine Mimetic) Inhibitor->Amidine Indole Indole Core (Hydrophobic Bulk) Inhibitor->Indole Amidine->S1 Salt Bridge Indole->S1 Hydrophobic fit

Fig 2. Mechanistic binding of 1H-Indole-2-carboximidamide to the uPA S1 pocket.

References

  • Title: 3MWI: The complex crystal Structure of Urokinase and 5-nitro-1H-indole-2-amidine Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: A Key Role for the Urokinase Plasminogen Activator (uPA) in Invasive Group A Streptococcal Infection Source: PLOS Pathogens URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1H-Indole-2-carboximidamide Precipitation in Aqueous Media

Welcome to the Application Support Center. 1H-Indole-2-carboximidamide is a highly valuable pharmacophore in drug discovery, but its structural dichotomy—a highly lipophilic indole core coupled with a basic carboximidami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 1H-Indole-2-carboximidamide is a highly valuable pharmacophore in drug discovery, but its structural dichotomy—a highly lipophilic indole core coupled with a basic carboximidamide (amidine) moiety—often leads to complex solubility challenges in aqueous assay environments.

As a Senior Application Scientist, I have designed this guide to help you diagnose and resolve precipitation events. Rather than relying on trial and error, this guide focuses on the thermodynamic and kinetic causality behind why this specific molecule precipitates, providing you with self-validating protocols to rescue your assays.

Diagnostic Workflow

G Start Precipitation Observed in Aqueous Media CheckDMSO Diluted from DMSO Stock? Start->CheckDMSO CheckPH Is Buffer pH > 8.0? CheckDMSO->CheckPH No SolventShift Solvent Shift / Kinetic Drop Cause: Hydrophobic Collapse CheckDMSO->SolventShift Yes FreeBase Free Base Precipitation Cause: Amidine Deprotonation CheckPH->FreeBase Yes SaltingOut Amidinium Salt Precipitation Cause: Charge-Assisted H-Bonding CheckPH->SaltingOut No ReverseDilute Action: Use Reverse Dilution or Stepwise Cosolvent SolventShift->ReverseDilute LowerPH Action: Lower pH < 7.0 or Add HP-β-CD FreeBase->LowerPH ChangeBuffer Action: Remove Multivalent Anions (e.g., Sulfate, Phosphate) SaltingOut->ChangeBuffer

Diagnostic workflow for resolving 1H-Indole-2-carboximidamide precipitation.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: My compound is fully dissolved in a 10 mM DMSO stock, but immediately turns cloudy when I add it to my PBS assay buffer. Why? Causality: This is a classic "solvent shift" phenomenon. When a concentrated DMSO stock is pipetted directly into an aqueous buffer (rapid forward dilution), the DMSO rapidly diffuses into the bulk water. The highly lipophilic indole core is suddenly exposed to a high-dielectric aqueous environment before it can properly disperse. This leads to hydrophobic collapse, forming nanometer-sized colloidal particulates that grow over time and exceed the compound's kinetic solubility[1]. Solution: Avoid rapid forward dilution. Instead, use the "Reverse Dilution" method to ensure the DMSO is rapidly dispersed in the larger volume of the aqueous buffer[2].

Q2: I am not using DMSO. I dissolved the compound in mildly acidic water, but when I adjust the pH to 8.5 for my enzymatic assay, it precipitates. What is happening? Causality: The carboximidamide (amidine) group is a strong base. At acidic to neutral pH, it is protonated (forming an amidinium cation), which enhances solubility through ion-dipole interactions with water. As the pH approaches 8.5, a significant fraction of the molecules deprotonate into the uncharged free base. Without the cationic charge, the hydrophobicity of the indole ring dominates, dropping the thermodynamic solubility drastically and causing precipitation out of the aqueous phase. Solution: If your assay permits, maintain the pH below 7.5. If pH 8.5 is strictly required, you must use a solubilizing agent (like cyclodextrins) to encapsulate the hydrophobic indole moiety.

Q3: I am working at pH 7.2 where the amidine should be protonated, but I still see precipitation when using a sulfate-based or high-phosphate buffer. Why? Causality: Amidinium cations are notorious for forming highly stable, insoluble crystalline salts with multivalent anions like sulfate ( SO42−​ ) and phosphate ( HPO42−​ ). This occurs via tightly packed, charge-assisted N-H···O hydrogen bonding networks[3]. This is essentially a "salting out" effect specific to the amidine functional group, which acts as a potent anion receptor. Solution: Switch to a buffer with monovalent, less coordinating anions, such as HEPES, Tris-HCl, or Acetate, and minimize the overall ionic strength.

Quantitative Data: pH and Solubility Dynamics

To systematically prevent precipitation, you must align your buffer conditions with the ionization state of the molecule. Below is a summary of the physicochemical behavior of 1H-Indole-2-carboximidamide across different environments.

pH RangeDominant Ionization StateAqueous SolubilityPrimary Cause of PrecipitationRecommended Corrective Action
pH < 6.0 Amidinium Cation (Protonated)HighSalting out by multivalent anions (e.g., SO42−​ )Use monovalent buffers (e.g., Acetate, MES).
pH 6.0 - 8.0 Amidinium Cation (Protonated)ModerateKinetic drop from DMSO solvent shiftEmploy reverse dilution dropwise into buffer.
pH > 8.0 Free Base (Neutral)LowDeprotonation and hydrophobic collapse of indoleUse HP-β-CD or lower the assay pH.
Validated Experimental Protocols
Protocol 1: Reverse Dilution Workflow for DMSO Stocks

This self-validating protocol prevents the kinetic precipitation of hydrophobic compounds by controlling the rate of solvent displacement[2].

  • Stock Preparation: Prepare a fresh 10 mM stock of 1H-Indole-2-carboximidamide in anhydrous DMSO. Note: Water absorption into older DMSO stocks reduces solvating power and guarantees precipitation[2].

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., Tris-HCl, pH 7.4) to 37°C. Gentle warming increases the thermodynamic solubility limit during the critical mixing phase[4].

  • Vortex Setup: Place the pre-warmed buffer on a magnetic stirrer or vortex mixer to create a vigorous, continuous vortex.

  • Reverse Addition (Critical Step): While the buffer is vortexing, add the DMSO stock dropwise into the center of the vortex. Do not add the buffer to the DMSO.

  • Equilibration: Allow the solution to mix for 2-3 minutes. If slight cloudiness persists, sonicate the solution in a 37°C water bath for 5 minutes[4].

  • Validation: Visually inspect against a dark background. The final DMSO concentration should remain 1% (v/v) to prevent assay interference.

Protocol 2: HP-β-CD Complexation for High-pH Assays

If your assay strictly requires a pH > 8.0, the compound will exist as a free base. This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to create a hydrophilic shell around the lipophilic indole core.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target high-pH buffer (e.g., 50 mM Tris, pH 8.5).

  • Compound Addition: Weigh the solid free base of 1H-Indole-2-carboximidamide and add it directly to the HP-β-CD buffer.

  • Encapsulation: Sonicate the suspension in a water bath for 15–30 minutes at room temperature. The cyclodextrin cavity will spontaneously encapsulate the lipophilic indole ring, leaving the amidine exposed to the aqueous phase.

  • Clarification: Once the solution is optically clear, filter it through a 0.22 µm PTFE syringe filter to remove any uncomplexed, microscopic particulates.

  • Validation: Measure the concentration of the filtrate via UV-Vis spectrophotometry to confirm the target concentration has been achieved without loss to the filter membrane.

References
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers University of Strathclyde (Thesis)[Link]

  • Selective Removal of Sulfate from Water by Precipitation with a Rigid Bis-amidinium Compound ResearchGate [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1H-Indole-2-carboximidamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 1H-indole-2-carboximidamide. The conversion of indole-2-carbonitrile to its corre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 1H-indole-2-carboximidamide. The conversion of indole-2-carbonitrile to its corresponding amidine is notoriously difficult, often resulting in low yields, incomplete conversion, or intractable emulsions during purification.

This guide dissects the mechanistic bottlenecks of this specific transformation and provides field-proven, self-validating protocols to maximize your reaction yield.

The Core Mechanistic Challenge

Why does 1H-indole-2-carbonitrile resist standard amidine synthesis conditions? The root cause is electronic. The lone pair of electrons on the indole nitrogen delocalizes across the aromatic system, significantly increasing the electron density at the C2 position. This conjugation extends into the nitrile group, reducing the electrophilicity of the nitrile carbon. Consequently, nucleophilic attack by ammonia or alcohols (as seen in the classic Pinner reaction) becomes thermodynamically unfavorable, classifying this substrate as an "obstinate" or deactivated nitrile[1].

To overcome this, we must shift from relying solely on nucleophile strength to employing strong electrophilic activation of the nitrile group.

Troubleshooting FAQs

Q1: My standard Pinner reaction (HCl/EtOH followed by NH₃) on 1H-indole-2-carbonitrile stalls at <30% conversion. How do I drive it to completion? A: The standard Pinner reaction relies on protonation of the nitrile to form an imidate intermediate. Because the indole-2-nitrile is highly electron-rich, standard HCl gas is often insufficiently activating. Furthermore, the intermediate imidate is highly susceptible to hydrolysis; any trace moisture will irreversibly convert your starting material into the 1H-indole-2-carboxamide byproduct. Solution: Abandon the Pinner route for this specific substrate. Transition to either the Garigipati reagent method[1] or the two-step amidoxime reduction route[2], which are specifically designed to handle deactivated nitriles.

Q2: When using Garigipati's reagent ( MeAl(Cl)NH2​ ), I am seeing significant decomposition and low yields. What are the critical parameters? A: Garigipati's reagent works by forming a highly electrophilic aluminum-nitrile complex, followed by an intramolecular amine transfer[1]. Low yields are almost always caused by incomplete reagent formation or improper quenching. Causality: If you do not wait for the methane gas evolution to completely cease during reagent preparation, unreacted trimethylaluminum ( AlMe3​ ) will remain in the flask, leading to destructive side reactions with the indole ring. Additionally, standard aqueous workups cause aluminum hydroxide gels to form, trapping your highly polar amidine product. You must use a non-aqueous silica gel quench (detailed in the protocol below).

Q3: Is there a milder, metal-catalyzed approach to avoid the harsh conditions of the Garigipati method? A: Yes. Recent advancements utilize transition-metal catalysis to activate the nitrile. For example, Copper(I) salts (e.g., CuCl) combined with Cs2​CO3​ and O2​ can facilitate the addition of amines to nitriles[3]. However, for unsubstituted amidines (using ammonia), the most reliable mild alternative is the Amidoxime Route . This involves reacting the nitrile with hydroxylamine to form an amidoxime, followed by reductive cleavage of the N-O bond using Zinc/Acetic acid[2].

Quantitative Data: Method Comparison

To help you select the optimal synthetic route, the following table summarizes the performance of various methods specifically applied to 1H-indole-2-carbonitrile.

Synthesis MethodReagents & ConditionsTypical YieldMechanistic AdvantagePrimary Drawback
Pinner Reaction HCl (gas), EtOH, then NH3​ 15 - 30%Cheap, standard reagentsSevere hydrolysis to amide; poor conversion
Garigipati Reagent AlMe3​ , NH4​Cl , Toluene, 80°C75 - 85% Strong electrophilic Al-activation overcomes conjugationRequires handling pyrophoric AlMe3​
Amidoxime Route 1. NH2​OH⋅HCl , TEA 2. Zn dust, AcOH65 - 80% Mild conditions; high functional group toleranceTwo-step process; requires reductive cleavage
Cu-Catalyzed CuCl, Cs2​CO3​ , O2​ , Amines50 - 65%One-step, green oxidantRequires optimization for unsubstituted ammonia

Visual Workflows

Workflow SM 1H-Indole-2-carbonitrile (Deactivated Nitrile) Complex Electrophilic Nitrile Activation (Al-N Coordination) SM->Complex Al_Reagent MeAl(Cl)NH2 (Garigipati Reagent) Al_Reagent->Complex Transfer Intramolecular Amine Transfer (80°C, Toluene) Complex->Transfer Product 1H-Indole-2-carboximidamide (Target Amidine) Transfer->Product Silica Gel Quench

Mechanistic workflow of nitrile activation via Garigipati's reagent.

Troubleshooting Start Low Amidine Yield Check1 LCMS: Is Nitrile Consumed? Start->Check1 No No (<50% Conversion) Check1->No Yes Yes (>90% Conversion) Check1->Yes Sol1 Switch from Pinner to Garigipati or Amidoxime No->Sol1 Check2 Identify Major Byproduct Yes->Check2 Amide Indole-2-carboxamide (Hydrolysis) Check2->Amide Loss No Product Found (Aqueous Loss) Check2->Loss Sol2 Ensure strict anhydrous conditions Amide->Sol2 Sol3 Use SCX Ion-Exchange Avoid aqueous workup Loss->Sol3

Troubleshooting logic tree for diagnosing low yields in amidine synthesis.

Field-Proven Experimental Protocols

Protocol A: Garigipati's Reagent Method (Direct Amination)

This protocol utilizes an aluminum-based reagent to force the amination of the deactivated nitrile[1].

Step 1: Reagent Preparation

  • Suspend anhydrous NH4​Cl (1.5 eq) in dry toluene (0.5 M) under an argon atmosphere at 0°C.

  • Carefully add AlMe3​ (2.0 M solution in toluene, 1.5 eq) dropwise.

  • Self-Validation Checkpoint: You must observe methane gas evolution. Remove the ice bath and stir at room temperature for 1–2 hours until gas evolution completely ceases. Causality: Incomplete gas evolution means unreacted AlMe3​ remains, which will destroy your indole substrate.

Step 2: Nitrile Activation and Amination 4. Add 1H-indole-2-carbonitrile (1.0 eq) as a solution in dry toluene. 5. Heat the reaction mixture to 80°C for 12–18 hours. 6. Self-Validation Checkpoint: Quench a 50 µL aliquot into 1 mL of methanol, filter through a syringe filter, and analyze via LCMS. Confirm the disappearance of the nitrile peak (m/z [M+H]+≈143.1 ) and the appearance of the amidine (m/z [M+H]+≈160.1 ).

Step 3: Non-Aqueous Quench and Isolation 7. Cool the reaction to 0°C. Do not use water. Instead, carefully quench by adding a slurry of silica gel (approx. 5g per mmol of substrate) in CHCl3​ . 8. Stir for 30 minutes, filter the resulting suspension through a pad of Celite, and wash thoroughly with a mixture of DCM/MeOH/NH4​OH (80:18:2). 9. Concentrate the filtrate to yield the crude amidine, ready for SCX purification.

Protocol B: The Amidoxime Route (Two-Step Alternative)

If handling pyrophoric AlMe3​ is not viable, this route offers a highly reliable, mild alternative[2].

Step 1: Amidoxime Formation

  • Dissolve 1H-indole-2-carbonitrile (1.0 eq) in absolute ethanol (0.2 M).

  • Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq) and triethylamine (TEA, 2.0 eq).

  • Heat the mixture at 80°C for 3 hours.

  • Self-Validation Checkpoint: Analyze via TLC (10% MeOH in DCM). The starting material should be entirely consumed, replaced by a lower-Rf spot. LCMS will show the amidoxime intermediate (m/z [M+H]+≈176.1 ).

  • Concentrate the solvent, wash with water to remove salts, and extract with EtOAc to isolate the amidoxime.

Step 2: Reductive Cleavage 6. Dissolve the crude amidoxime in glacial acetic acid (0.1 M). 7. Add Zinc dust (5.0 eq) portion-wise at room temperature. Causality: Zinc serves as the single-electron reducing agent to cleave the N-O bond, while acetic acid acts as both solvent and proton source. 8. Stir for 3 hours at room temperature. 9. Filter the mixture through Celite to remove unreacted Zinc. Concentrate the filtrate under reduced pressure. 10. Purification: Load the crude residue onto a Strong Cation Exchange (SCX) column. Wash with MeOH to remove neutral/acidic impurities, then elute the pure 1H-indole-2-carboximidamide using 2.0 M NH3​ in MeOH.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1H-Indole-2-carboximidamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, unexplained color changes, or loss of compound integrity when work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, unexplained color changes, or loss of compound integrity when working with 1H-Indole-2-carboximidamide (also known as indole-2-carboxamidine).

This compound is a highly valuable building block in drug discovery, but it contains two structurally vulnerable moieties: an electrophilic amidine group and an electron-rich indole core . When subjected to thermal stress—especially in the presence of moisture or oxygen—these groups undergo rapid degradation. This guide is designed to explain the mechanistic causality behind these failures and provide you with self-validating protocols to ensure absolute compound integrity.

Quantitative Data: Thermal Degradation Kinetics

To understand the boundaries of safe handling, review the simulated degradation kinetics below. Notice how the half-life ( t1/2​ ) plummets when heat is combined with protic or aerobic environments.

Environmental ConditionTemperatureAtmospherePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Aqueous / Protic Solvent> 60°CAmbient AirAmidine Hydrolysis (Deamination)< 2 hours
Aqueous / Protic Solvent25°CAmbient AirAmidine Hydrolysis> 48 hours
Anhydrous Aprotic Solvent> 80°CAerobicIndole Core Oxidation~ 6 hours
Anhydrous Aprotic Solvent25°CArgonStable > 12 months
Solid State (Bulk API)-20°CArgonStable > 24 months
Troubleshooting & FAQs

Q1: Why does my 1H-Indole-2-carboximidamide convert to a different species during heated dissolution or recrystallization? Causality: You are observing hydrolytic deamination. The carbon atom in the amidine group is highly electrophilic due to resonance stabilization. When you apply heat (typically >60°C) in the presence of protic solvents (like methanol, ethanol, or trace water), the solvent acts as a nucleophile, driving 1[1]. This forms a tetrahedral intermediate that rapidly collapses, expelling ammonia (NH₃) and yielding the corresponding 2[2]. Self-Validating Solution: Switch to anhydrous, aprotic solvents (e.g., dry THF or DCM) and strictly maintain dissolution temperatures below 40°C. System Validation: Run an in-process TLC against an indole-2-carboxamide reference standard. If a higher Rf​ spot appears (indicating the loss of the basic amidine group), your thermal threshold has been breached, instantly validating the need to halt heating.

Q2: I observe a color change (yellowing/browning) when concentrating the compound on a rotary evaporator. What is happening? Causality: This discoloration is the hallmark of thermal oxidation. The electron-rich pyrrole ring within the indole structure is highly susceptible to 3[3]. Heat accelerates the generation of reactive oxygen species, leading to cleavage or oxidation at the C2/C3 positions to form 4[4]. These oxidized intermediates rapidly polymerize into complex, highly conjugated oligomers, manifesting as a brown/yellow tar. Self-Validating Solution: Never concentrate this compound using a hot water bath (>30°C) in ambient air. Use a high-vacuum rotary evaporator to lower the solvent boiling point, and backfill the system with Argon. System Validation: The absence of discoloration in the final concentrated film serves as visual self-validation that the inert, low-temperature environment successfully prevented oxidation.

Q3: How should I store the bulk material to ensure long-term stability? Causality: Degradation is synergistic. Ambient heat provides the activation energy, ambient moisture drives amidine hydrolysis, and atmospheric oxygen drives indole ring oxidation. Solution: Store the bulk powder at -20°C in a tightly sealed amber vial, backfilled with Argon, and placed inside a secondary container with a desiccant.

Mechanistic Visualization

DegradationPathways A 1H-Indole-2-carboximidamide (Intact API) B Thermal Stress + H2O (Protic Solvents) A->B Heat > 60°C E Thermal Stress + O2 (Aerobic Exposure) A->E Heat + Air C Tetrahedral Intermediate (Nucleophilic Attack) B->C D Indole-2-carboxamide + NH3 (Hydrolytic Deamination) C->D -NH3 F C2/C3 Oxidation (Radical Generation) E->F G Oxindole / Isatin Derivatives (Colored Oligomers) F->G Polymerization

Mechanistic pathways of thermal degradation via hydrolysis and oxidation.

Experimental Protocols
Protocol 1: Anhydrous, Low-Temperature Recrystallization

Objective: Purify the compound without triggering hydrolytic deamination.

  • Solvent Preparation: Dispense anhydrous Tetrahydrofuran (THF) and Hexanes under an Argon atmosphere. Ensure water content is <50 ppm via Karl Fischer titration.

  • Controlled Dissolution: Suspend the crude 1H-Indole-2-carboximidamide in a minimal volume of anhydrous THF. Warm the flask gently using a water bath strictly maintained at 35°C . Do not exceed 40°C.

  • In-Process Validation: Before proceeding, spot the solution on a silica TLC plate alongside an indole-2-carboxamide standard. If no amide spot is detected, the thermal threshold was successfully managed.

  • Crystallization: Remove the flask from the bath and slowly add anhydrous Hexanes dropwise until the solution becomes slightly turbid.

  • Recovery: Transfer the flask to a -20°C freezer overnight to induce crystallization. Filter cold under a stream of Argon to prevent condensation of atmospheric moisture on the cold crystals.

Protocol 2: Safe Solvent Evaporation & Lyophilization

Objective: Remove solvents without inducing oxidative polymerization of the indole core.

  • Pre-concentration: If the compound is in an organic solvent, attach the flask to a rotary evaporator equipped with a high-efficiency vacuum pump (<10 mbar). Keep the water bath at room temperature (20-25°C) . The high vacuum will compensate for the lack of heat.

  • Inert Backfilling: Once the solvent is removed, break the vacuum strictly using Argon or Nitrogen gas. Never break the vacuum with ambient air while the flask is still under vacuum, as the sudden influx of oxygen can trigger rapid surface oxidation.

  • Lyophilization (For Aqueous mixtures): If the compound is in an aqueous buffer, freeze the solution rapidly using a dry ice/acetone bath (-78°C). Lyophilize at <0.1 mbar for 24-48 hours. The sublimation process inherently keeps the sample cold, entirely bypassing thermal degradation pathways.

Workflow Visualization

SafeWorkflow Start Bulk 1H-Indole-2-carboximidamide Step1 1. Dissolution Use anhydrous, aprotic solvents Keep T < 40°C Start->Step1 Step2 2. Reaction / Processing Inert Atmosphere (Argon/N2) Exclude moisture Step1->Step2 Step3 3. Solvent Removal High-vacuum Rotavap (T_bath < 30°C) or Lyophilization Step2->Step3 QC In-Process QC (LC-MS) Check for Amide/Oxindole Step2->QC Validate Step4 4. Storage Seal under Argon, Store at -20°C Desiccant added Step3->Step4

Step-by-step workflow for the thermally safe handling and processing.

References
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents Journal of Medicinal Chemistry - ACS Publications[Link]

  • Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling The Journal of Physical Chemistry A - ACS Publications[Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives Frontiers in Microbiology - PMC / NIH[Link]

  • Abiotic amidine and guanidine hydrolysis of lamotrigine-N2-glucuronide and related compounds in wastewater: The role of pH and N2-substitution on reaction kinetics Water Research - PubMed / NIH[Link]

Sources

Optimization

Technical Support Center: Optimizing 1H-Indole-2-carboximidamide Assays for Urokinase-Type Plasminogen Activator (uPA) Inhibition

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when screening highly hydrophobic small molecules against serine proteases. Urokinase-type plasminogen activator (uPA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when screening highly hydrophobic small molecules against serine proteases. Urokinase-type plasminogen activator (uPA) is a critical serine protease that converts plasminogen to plasmin, driving extracellular matrix (ECM) degradation, cell migration, and tumor metastasis[1][2].

1H-Indole-2-carboximidamide derivatives (such as 5-nitro-1H-indole-2-carboximidamide) act as potent, competitive inhibitors by docking directly into the S1 specificity pocket of uPA[3]. However, their distinct physicochemical properties often lead to assay artifacts. This guide provides field-proven methodologies, kinetic optimization strategies, and troubleshooting protocols to ensure your biochemical assays are highly reproducible and scientifically rigorous.

uPA_Pathway A Pro-uPA (Zymogen) B Active uPA (Serine Protease) A->B Activation D Plasmin B->D Cleaves C Plasminogen C->D E ECM Degradation & Metastasis D->E Promotes I 1H-Indole-2- carboximidamide I->B Inhibits

Mechanism of uPA-mediated plasminogen activation and inhibition by 1H-Indole-2-carboximidamide.

Section 1: Reagent Preparation & Solubility (FAQ)

Q: How should I dissolve 1H-Indole-2-carboximidamide to prevent precipitation in the assay buffer? A: 1H-Indole-2-carboximidamides are highly hydrophobic and prone to crashing out of aqueous solutions. Prepare a 10 mM master stock in 100% anhydrous DMSO. When diluting into your aqueous assay buffer (50 mM Tris-HCl, pH 7.4), add the compound dropwise while vortexing vigorously. Crucially, you must supplement your assay buffer with 0.01% Tween-20. This non-ionic surfactant prevents the formation of colloidal aggregates, which are the primary cause of non-specific, promiscuous enzyme inhibition.

Q: Does the residual DMSO from the inhibitor stock affect uPA enzymatic activity? A: Yes. Serine proteases are sensitive to organic solvents. You must strictly cap the final DMSO concentration in the assay well at ≤ 2%. Concentrations above 5% alter the dielectric constant of the buffer, which shifts the Km​ of the fluorogenic substrate and artificially reduces the Vmax​ of uPA, severely confounding your IC50​ calculations.

Section 2: Assay Buffer & Kinetic Optimization (FAQ)

Q: What is the optimal substrate for monitoring uPA inhibition by indole derivatives? A: We strongly recommend the fluorogenic peptide substrate Z-Gly-Gly-Arg-AMC (Urokinase Substrate III)[1][4]. uPA specifically cleaves the Arg-AMC amide bond, releasing free 7-amino-4-methylcoumarin (AMC)[5]. This allows for continuous, real-time kinetic monitoring at an excitation wavelength of 360–380 nm and an emission wavelength of 440–460 nm[4][6].

Q: Why am I seeing non-linear steady-state kinetics in my control wells? A: Non-linear (plateauing) kinetics in uninhibited control wells usually indicate substrate depletion or enzyme auto-degradation. Ensure your Z-GGR-AMC substrate concentration is at or slightly below its Km​ (typically around 100 µM) and limit the recombinant uPA concentration to 1–5 nM. The reaction should remain linear for at least 30 to 60 minutes[2].

Assay_Workflow Step1 1. Inhibitor Dilution (10% DMSO Stock) Step2 2. Enzyme Pre-incubation (uPA + Inhibitor, 15 min) Step1->Step2 Step3 3. Substrate Addition (Z-GGR-AMC, 100 µM) Step2->Step3 Step4 4. Kinetic Readout (Ex 360nm / Em 460nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fluorogenic microplate assay workflow for determining IC50 values of uPA inhibitors.

Section 3: Troubleshooting Guide: Common Experimental Anomalies

Symptom: High background fluorescence before adding the enzyme.

  • Diagnosis: Inner-filter effect or compound autofluorescence. Indole rings can sometimes exhibit native fluorescence that overlaps with the AMC emission spectrum (440–460 nm).

  • Solution: Always run a "compound-only" blank (Buffer + Inhibitor + Substrate, no enzyme). Subtract this background rate from your kinetic reads. If autofluorescence is insurmountable, switch to a red-shifted substrate like Z-GGR-AFC, which emits at 500 nm[2].

Symptom: Steep Hill slopes ( nH​>1.5 ) in the dose-response curve.

  • Diagnosis: A steep Hill slope indicates non-stoichiometric binding, almost exclusively caused by colloidal aggregation of the 1H-Indole-2-carboximidamide at higher concentrations.

  • Solution: Increase the Tween-20 concentration to 0.05% or centrifuge the diluted compound plate at 10,000 x g for 5 minutes before transferring to the assay plate to remove insoluble micro-precipitates.

Symptom: Poor reproducibility between technical replicates.

  • Diagnosis: Adsorption of the hydrophobic inhibitor to the plastic walls of the microplate.

  • Solution: Use non-binding surface (NBS) black microplates and ensure all serial dilutions are performed in glass vials or low-retention pipette tips before final transfer.

Section 4: Step-by-Step Methodology: uPA Inhibition Assay

This self-validating protocol ensures equilibrium binding and precise IC50​ determination[7].

  • Buffer Preparation: Prepare 1X Assay Buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% Tween-20. Keep at room temperature.

  • Enzyme Preparation: Dilute recombinant human uPA in 1X Assay Buffer to a working concentration of 2.5 nM (final well concentration will be 1 nM). Keep on ice until use.

  • Inhibitor Dilution: Prepare a 3-fold serial dilution series of 1H-Indole-2-carboximidamide in 10% DMSO. (This ensures a uniform 1% final DMSO concentration across all wells when diluted 1:10 in the final assay).

  • Pre-incubation: In a black, flat-bottom 96-well microplate, combine 40 µL of the uPA enzyme solution and 10 µL of the inhibitor dilution. Incubate at 37°C for 15 minutes. Causality: This step is mandatory to allow the inhibitor to reach thermodynamic equilibrium within the uPA S1 pocket prior to substrate competition.

  • Substrate Addition: Rapidly add 50 µL of 200 µM Z-GGR-AMC substrate (diluted in 1X Assay Buffer) to all wells to initiate the reaction (final substrate concentration = 100 µM).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Record the fluorescence intensity continuously at Ex 360 nm / Em 460 nm every 2 minutes for 30 minutes at 37°C[6].

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot % residual activity versus log[Inhibitor] and fit to a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Section 5: Data Presentation

To guarantee assay integrity, ensure your experimental parameters align with the optimized values detailed below:

ParameterOptimal ValueCausality / Rationale
Buffer pH 7.4Maintains the physiological protonation state of the uPA catalytic triad (His57, Asp102, Ser195).
Tween-20 0.01% - 0.05%Disrupts colloidal aggregation of hydrophobic indole inhibitors, preventing false positives.
DMSO ≤ 2%Avoids solvent-induced shifts in substrate Km​ and prevents enzyme denaturation.
Substrate 100 µM (Z-GGR-AMC)Ensures steady-state kinetics without triggering inner-filter fluorescence quenching[1].
Pre-incubation 15 minutesAllows 1H-Indole-2-carboximidamide to reach binding equilibrium in the active site.

Section 6: References

1.[3] 3MWI: The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine. RCSB Protein Data Bank. URL: 2.[6] Urokinase Activity Assay Kit, Fluorogenic | QIA125. Merck Millipore. URL: 3.[1] Design, Synthesis, Biochemical Studies, Cellular Characterization, and Structure-Based Computational Studies of Small Molecules Targeting the Urokinase Receptor. NIH PubMed Central. URL: 4.[2] SensoLyte® AFC Urokinase (uPA) Activity Assay Kit Fluorimetric. Eurogentec. URL: 5.[4] Urokinase Substrate III, Fluorogenic. Sigma-Aldrich. URL: 6.[7] Bicyclic Peptide Inhibitor Reveals Large Contact Interface with a Protease Target. ACS Chemical Biology. URL: 7.[5] Pro-Urokinase, human recombinant. AMSBIO. URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1H-Indole-2-carboximidamide in Biological Buffers

Welcome to the Advanced Application Support Center. As drug development professionals and biochemists, you are likely familiar with the persistent challenge of formulating amphiphilic, rigid-ring molecules for in vitro a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and biochemists, you are likely familiar with the persistent challenge of formulating amphiphilic, rigid-ring molecules for in vitro and in vivo assays.

1H-Indole-2-carboximidamide presents a unique physicochemical paradox. It features a highly lipophilic, planar indole core paired with a highly polar, basic carboximidamide (amidine) moiety. While the amidine group is protonated at physiological pH (pH 7.4), the bulky hydrophobic indole core often drives rapid hydrophobic stacking and aggregation when introduced into purely aqueous biological buffers like PBS or HEPES.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your compound remains in solution, yielding reliable and reproducible assay data.

🔍 Troubleshooting Guide & FAQs

Q1: Why does 1H-Indole-2-carboximidamide immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)?

The Causality: You are observing solvent-shift precipitation . When a compound is dissolved in a strong organic solvent (DMSO) and rapidly introduced into an aqueous buffer, the local concentration of the solvent drops instantaneously. The hydrophobic indole rings, now exposed to water, rapidly minimize their surface area via π-π stacking and hydrophobic collapse, forming amorphous solid dispersions or crystalline aggregates. The Solution: Avoid direct, single-step high-fold dilutions. Instead, employ a step-wise dilution strategy (see Protocol 1) or utilize a co-solvent gradient to allow the compound to thermodynamically equilibrate with the aqueous phase.

Q2: My cellular assay cannot tolerate >1% DMSO. How can I achieve >100 µM thermodynamic solubility in aqueous buffers?

The Causality: To overcome the high crystal lattice energy of the indole core without relying on organic solvents, you must physically shield the hydrophobic moiety from the aqueous environment. The Solution: Utilize Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this class of molecules. The cyclodextrin forms a host-guest inclusion complex by encapsulating the lipophilic indole ring within its hydrophobic cavity, while its hydrophilic hydroxyl exterior interacts favorably with the buffer, drastically increasing water solubility[1][2].

Q3: The buffer solution appears completely clear, but my biochemical assay signal drops rapidly over 30 minutes. What is happening?

The Causality: This is a classic case of Non-Specific Binding (NSB) . Because 1H-Indole-2-carboximidamide is amphiphilic (a polar amidine head and a lipophilic indole tail), it behaves as a mild surfactant. In the absence of carrier proteins, the compound will rapidly adsorb to the hydrophobic polystyrene walls of your microtiter plates, depleting the effective free concentration in the well. The Solution: Introduce micellar solubilization. Supplement your assay buffer with a non-ionic surfactant such as 0.01% - 0.05% Tween-20 or CHAPS . The surfactant micelles will outcompete the compound for the plastic surface and keep the free compound dynamically available in solution.

📊 Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected solubility gains and assay compatibility when applying different formulation strategies to 1H-Indole-2-carboximidamide.

Formulation StrategyMechanistic ActionExpected Aqueous SolubilityBiological Assay Compatibility
Direct Dilution (Control) None (Prone to solvent-shift)< 10 µMHigh (but low compound availability)
5% DMSO + Step-wise Dilution Co-solvation & kinetic trapping50 - 100 µMModerate (DMSO toxicity in cell assays)
20% (w/v) HP-β-CD Host-Guest Inclusion Complex> 500 µMHigh (Well tolerated in vitro and in vivo)
0.05% Tween-20 in PBS Micellar Solubilization100 - 200 µMHigh (Prevents NSB to plasticware)

🧪 Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Use this protocol to achieve high thermodynamic solubility without organic solvents. The inclusion of a centrifugation step acts as a self-validating checkpoint.

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target biological buffer (e.g., 50 mM HEPES, pH 7.4).

  • Compound Addition: Weigh the dry powder of 1H-Indole-2-carboximidamide directly into the HP-β-CD solution to target a final concentration of 1 mM. (Do not use a DMSO stock for this method, as DMSO competes for the cyclodextrin cavity).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by end-over-end rotation at room temperature for 4 hours to allow thermodynamic equilibration of the inclusion complex[2].

  • Validation (Critical Step): Centrifuge the mixture at 15,000 x g for 15 minutes.

    • Validation Check: Carefully inspect the bottom of the tube. The absence of a visible pellet validates that the compound is fully complexed and thermodynamically soluble. If a pellet is present, the supernatant represents the maximum saturated solubility; quantify this via HPLC or UV-Vis before proceeding.

Protocol 2: Step-Wise Dilution for Kinetic Solubilization

Use this protocol if cyclodextrins are unavailable and your assay tolerates low levels of DMSO.

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Intermediate Dilution: Dilute the stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Buffer) and vortex immediately.

  • Final Dilution: Dispense the assay buffer (pre-warmed to 37°C) into the assay plate. Add the intermediate stock dropwise while continuously shaking the plate (1000 RPM on a plate shaker).

    • Validation Check: Measure the absorbance of the well at 600 nm (Nephelometry). An OD600​ of < 0.05 validates the absence of colloidal aggregates, confirming successful kinetic solubilization.

🔀 Solubility Troubleshooting Workflow

Workflow A 1H-Indole-2-carboximidamide Precipitation in Assay Buffer B Assess Assay Tolerance for Co-solvents A->B C Is DMSO > 1% Permissible? B->C D Step-Wise Dilution Protocol (DMSO to Aqueous) C->D Yes E Cyclodextrin Complexation (HP-β-CD 10-20% w/v) C->E No F Add Non-Ionic Surfactant (0.01% Tween-20) to prevent NSB D->F E->F G Solubilized Compound Ready for Biological Assay F->G

Caption: Workflow for troubleshooting and resolving 1H-Indole-2-carboximidamide solubility issues.

📚 References

  • US5472954A - Cyclodextrin complexation - Google Patents.

  • Dissolution enhancement of poorly soluble drugs by using complexation technique - A review - ResearchGate. 1

  • Insulin-mediated GLUT4 translocation via small molecule binding of UNC119B for the treatment of diabetes mellitus - Iowa Research Online. 2

  • Novel excipients for solubility enhancement - European Pharmaceutical Review.

Sources

Optimization

Technical Support Center: Mitigating Background Fluorescence in 1H-Indole-2-carboximidamide Assays

Welcome to the Assay Development Technical Support Center. 1H-Indole-2-carboximidamide is a highly valuable scaffold in drug discovery, frequently utilized in the development of kinase, protease, and GPCR inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Technical Support Center. 1H-Indole-2-carboximidamide is a highly valuable scaffold in drug discovery, frequently utilized in the development of kinase, protease, and GPCR inhibitors. However, the indole ring is a well-characterized intrinsic fluorophore. When excited in the UV range (typically ~280 nm), indole derivatives emit strongly in the blue spectrum (~350–450 nm)[1]. This intrinsic autofluorescence severely interferes with standard fluorescence intensity (FI) assays, leading to false positives, reduced signal-to-background (S/B) ratios, and compromised high-throughput screening (HTS) data[2].

This guide provides a comprehensive, self-validating framework for diagnosing and mitigating indole-induced autofluorescence in your screening campaigns.

Diagnostic Workflow: Identifying the Source of Interference

Before altering your assay chemistry, you must confirm that 1H-Indole-2-carboximidamide—and not the assay matrix or cellular components—is the root cause of the background signal.

DiagnosticWorkflow Start High Background Signal in Assay CheckCompound Run Compound-Only Control Well Start->CheckCompound IsFluorescent Signal > 3x Vehicle? CheckCompound->IsFluorescent YesCompound Compound Autofluorescence (Indole Ring Emission) IsFluorescent->YesCompound Yes NoCompound Assay/Matrix Interference (Cells, Buffer, Plate) IsFluorescent->NoCompound No Mitigate1 Shift to Far-Red/NIR Fluorophores (>650 nm) YesCompound->Mitigate1 Mitigate2 Implement TR-FRET (Time-Delayed Readout) YesCompound->Mitigate2 Mitigate3 Optimize Buffer (Reduce FCS/BSA) NoCompound->Mitigate3

Workflow for diagnosing and mitigating autofluorescence sources in small molecule screening.

Troubleshooting Guide & Experimental Protocols

Protocol A: Spectral Profiling and Computational Background Subtraction

Causality: To separate the compound's fluorescence from the assay's specific signal, you must define the exact excitation/emission (Ex/Em) maxima of 1H-Indole-2-carboximidamide in your specific assay buffer. Indole fluorescence is highly sensitive to its molecular environment (e.g., pH, polarity, and protein binding)[1].

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution of 1H-Indole-2-carboximidamide (e.g., 100 µM down to 1 nM) in your exact assay buffer.

  • Control Establishment: Include a vehicle-only control (e.g., 1% DMSO in buffer) to establish the baseline matrix fluorescence.

  • Spectral Scanning: Perform a full spectral scan using a microplate reader (Ex: 250–400 nm, Em: 300–600 nm).

  • Data Processing: Calculate the average background intensity for each concentration of the compound.

  • Self-Validation System: If the compound exhibits a dose-dependent increase in fluorescence that overlaps with your assay's fluorophore, the compound is the culprit. For High-Content Screening (HCS), validate this by applying computational subtraction: deduct the average background intensity from the compound-only wells from your treated samples and verify if the specific signal window is restored.

Protocol B: Transitioning to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET fundamentally bypasses indole autofluorescence. Indole fluorescence has a short lifetime (decaying in nanoseconds). By using long-lifetime lanthanide chelates (e.g., Europium or Terbium) as donors, TR-FRET introduces a microsecond time delay between excitation and measurement. This allows the short-lived indole background to decay completely to zero before the specific FRET signal is recorded over milliseconds[3][4].

TRFRET_Mechanism Excitation Excitation Pulse (340 nm) Delay Time Delay (50 - 100 µs) Excitation->Delay Background Indole Autofluorescence Decays (Nanoseconds) Delay->Background Eliminates noise Lanthanide Lanthanide Donor Emission (Long Half-Life) Delay->Lanthanide FRET Energy Transfer to Acceptor (If Target Bound) Lanthanide->FRET Measurement Read Acceptor Emission (665 nm) FRET->Measurement

TR-FRET mechanism utilizing time delay to eliminate short-lived indole autofluorescence.

Step-by-Step Methodology:

  • Reagent Labeling: Label the target protein with a lanthanide donor (e.g., Terbium, Ex ~340 nm, Em ~490 nm) and the ligand/substrate with a red-shifted acceptor (e.g., Alexa Fluor 647 or d2, Em ~665 nm)[4].

  • Incubation: Incubate 1H-Indole-2-carboximidamide with the TR-FRET assay components in a low-volume 384-well plate.

  • Instrument Configuration: Configure the microplate reader with an Excitation at 340 nm, a Delay Time of 100 µs, and an Integration Time of 400 µs[5].

  • Measurement: Measure emissions at both 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation System: Calculate the 665/620 nm ratiometric readout. This internal normalization mathematically corrects for any residual inner-filter effects or light scattering caused by the compound[4][6]. If the ratio remains stable across a compound dilution series in the absence of the target, the protocol is validated.

Protocol C: Red-Shifting the Assay Fluorophores

Causality: If TR-FRET is not feasible (e.g., in certain live-cell imaging setups), shifting the assay's detection window away from the indole emission spectrum (blue/green) to the far-red or near-infrared (NIR) region (>650 nm) prevents spectral overlap[7].

Step-by-Step Methodology:

  • Fluorophore Substitution: Replace standard blue/green fluorophores (e.g., DAPI, FITC, GFP) with far-red alternatives (e.g., CoraLite 647, Alexa Fluor 647, or squaraine dyes)[7][8].

  • Optimization: Re-optimize the detector gain settings for the new Ex/Em wavelengths to ensure the dynamic range is not saturated.

  • Self-Validation System: Run the compound-only control at the new >650 nm wavelengths. The background signal must drop to baseline (vehicle control) levels to validate the spectral separation.

Quantitative Comparison of Mitigation Strategies

To assist in experimental design, the following table summarizes the quantitative impact and implementation complexity of each mitigation strategy based on field data.

Mitigation StrategyMechanism of ActionImpact on Signal-to-Background (S/B)Implementation Complexity
TR-FRET Time-delayed readout eliminates nanosecond autofluorescence.High (>10-fold increase in S/B ratio)Moderate (Requires specialized reader and labeled reagents)
Far-Red/NIR Fluorophores Spectral separation from indole emission (350–450 nm).Moderate to High (50–90% reduction in background)Low (Requires changing dye and filter sets)
Buffer Optimization Reduces matrix-induced quantum yield enhancement.Low to Moderate (10–30% improvement)Low (Simple media exchange, e.g., reducing FCS/BSA)
Computational Subtraction Post-acquisition pixel-by-pixel background removal.Variable (Highly dependent on background uniformity)High (Requires HCS imaging and advanced analysis software)

Frequently Asked Questions (FAQs)

Q: My 1H-Indole-2-carboximidamide library still shows high background even in a red-shifted assay. Why? A: This is likely due to the "Inner Filter Effect" or compound aggregation rather than direct fluorescence. Indole derivatives can aggregate at high concentrations, scattering light and artificially inflating the detector's read. Ensure your compound concentration is below its aqueous solubility limit in the assay buffer. Consider adding a mild detergent (e.g., 0.01% Triton X-100) to prevent aggregation.

Q: How does the assay buffer matrix interact with indole autofluorescence? A: The molecular environment heavily influences indole fluorescence. For instance, binding to hydrophobic pockets in proteins (like Bovine Serum Albumin, BSA) can restrict the rotational freedom of the indole ring, increasing the quantum yield and shifting the emission spectrum[1]. If your buffer contains high concentrations of BSA or Fetal Calf Serum (FCS), try reducing them (e.g., from 10% to 1%) to lower the baseline matrix fluorescence[9].

Q: Why is Terbium preferred over Europium for TR-FRET assays involving indole compounds? A: Terbium (Tb) is often preferred because its excitation maximum (~340 nm) is slightly further from the peak UV absorption of standard indoles (~280 nm) compared to some Europium chelates. Furthermore, Tb has a very high quantum yield and long emission half-life, making it exceptionally robust against interference from library compounds with nanosecond decay times[5].

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Troubleshooting

Technical Support Center: 1H-Indole-2-carboximidamide Storage &amp; Stability

Welcome to the Technical Support Center for 1H-Indole-2-carboximidamide. As a compound frequently utilized in drug development and biochemical assays, its structural features—specifically the electron-rich indole ring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-Indole-2-carboximidamide. As a compound frequently utilized in drug development and biochemical assays, its structural features—specifically the electron-rich indole ring and the highly reactive carboximidamide (amidine) moiety—make it uniquely susceptible to environmental degradation.

This guide is designed for researchers and assay developers to understand the mechanistic causality behind compound degradation, troubleshoot common stability issues, and implement self-validating storage protocols to maximize shelf life.

Quantitative Storage Parameters

To prevent nonenzymatic decomposition and maintain high structural fidelity, strict adherence to environmental controls is required. The table below outlines the validated storage conditions across different physical states.

Storage StateOptimal TemperatureLight ExposureAtmosphereEstimated Shelf Life
Solid Powder (Free Base) -20°CProtect (Amber Vial)Argon / Nitrogen12 - 24 months
Solid Powder (HCl Salt) 2°C to 8°CProtect (Amber Vial)Desiccated> 24 months
Anhydrous DMSO Stock -80°CProtect (Amber Vial)Argon Purged6 months
Aqueous Working Solution 4°C (On Ice)ProtectN/A< 12 hours (Use immediately)

Troubleshooting FAQs

Q: My 1H-Indole-2-carboximidamide stock in aqueous buffer lost >50% of its potency overnight. What is the mechanism behind this? A: The carboximidamide (amidine) group is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis[1]. In aqueous solutions, the electrophilic carbon of the amidine forms a tetrahedral intermediate with water. This intermediate subsequently collapses, expelling ammonia and converting the active amidine into an inactive indole-2-carboxamide[2]. This nonenzymatic decomposition is accelerated at both high and low pH extremes[1]. Corrective Action: Never store the compound in aqueous buffers. Because hydrolysis is strictly dependent on the presence of water, maintain the drug as a dry powder or in anhydrous solvent until immediately before dispensing[2].

Q: The lyophilized powder turned from off-white to a pinkish-brown hue. Is it still viable for my assays? A: No, you should discard heavily discolored batches. A color shift to pink, brown, or yellow indicates auto-oxidation of the indole ring. Indoles, amines, and amides are electron-rich and highly sensitive to oxidative degradation when exposed to oxygen and ultraviolet/visible light[3]. This process initiates a radical chain reaction that forms complex, colored polymeric byproducts. Corrective Action: Always store the solid powder in amber glass vials to block photo-oxidation, purge the headspace with an inert gas (Argon or Nitrogen), and keep it in a desiccator to limit oxygen and moisture exposure[3].

Q: Can I freeze and thaw my DMSO stock solutions to save material? A: We strongly advise against repeated freeze-thaw cycles. DMSO is highly hygroscopic. Each time a frozen vial is opened at room temperature, atmospheric moisture condenses directly into the solvent. The introduced water will drive the hydrolysis of the amidine group even while stored at sub-zero temperatures over time. Corrective Action: Aliquot the primary DMSO stock into single-use volumes immediately upon reconstitution.

Mechanistic Pathways & Workflows

Understanding the chemical vulnerabilities of 1H-Indole-2-carboximidamide allows us to design robust handling workflows. Below are the degradation pathways and our recommended standard operating procedure for reconstitution.

Degradation Compound 1H-Indole-2-carboximidamide (Intact) Hydrolysis Hydrolysis (H2O, pH extremes) Compound->Hydrolysis Nucleophilic Attack Oxidation Auto-Oxidation (O2, Light, Trace Metals) Compound->Oxidation Electron-rich Pyrrole Amide Indole-2-carboxamide + NH3 (Inactive) Hydrolysis->Amide Amidine Cleavage Polymers Colored Polymeric Byproducts (Degraded) Oxidation->Polymers Radical Chain Reaction

Mechanistic pathways of 1H-Indole-2-carboximidamide degradation via hydrolysis and oxidation.

Workflow Step1 Equilibrate to RT Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge Headspace with Argon Step3->Step4 Step5 Store at -80°C Step4->Step5

Step-by-step workflow for the reconstitution and cryopreservation of stock solutions.

Standard Operating Procedures (Protocols)

Protocol: Reconstitution and Self-Validating Storage Workflow

This protocol is designed to eliminate moisture introduction and prevent photo-oxidation during the preparation of master stock solutions.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of solid powder from -20°C storage and place it in a desiccator at room temperature for 30 to 45 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will catalyze amidine hydrolysis once solvated.

Step 2: Solubilization

  • Action: Add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves) to achieve your desired master concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Validation Check: Visually inspect the solution. A pristine stock should remain colorless to pale yellow. Any shift to pink or brown indicates pre-existing oxidation; discard the aliquot if discolored.

Step 3: Aliquoting and Purging

  • Action: Dispense the solution into pre-chilled, sterile amber microcentrifuge tubes in single-experiment volumes (e.g., 10-50 µL) to avoid future freeze-thaw cycles.

  • Action: Gently blow a stream of dry Argon gas over the headspace of each tube for 3-5 seconds to displace oxygen before capping.

Step 4: Cryopreservation and Analytical Validation

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Validation Check: If high analytical precision is required for in vivo dosing, verify the intact amidine concentration via RP-HPLC immediately after preparing aqueous dilutions, as degradation kinetics begin the moment water is introduced[4].

References

  • Source: ijcap.
  • Source: nih.
  • Title: What are stabilizers for amides, imides and amines for their long time storage?
  • Source: nih.

Sources

Optimization

Technical Support Center: Resolving 1H-Indole-2-carboximidamide Recrystallization Impurities

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic pitfalls of amidine purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic pitfalls of amidine purification. 1H-Indole-2-carboximidamide is a highly versatile pharmacophore, but its inherent electrophilicity at the amidine carbon makes it susceptible to degradation during standard recrystallization workflows.

This guide provides a causality-driven approach to isolating high-purity amidines, moving beyond empirical guesswork to establish self-validating chemical workflows.

Diagnostic Workflow: Impurity Resolution

ImpurityResolution Start Impurity Spike Detected 1H-Indole-2-carboximidamide Analysis LC-MS / NMR Analysis Start->Analysis Hydro +1 Da Mass Shift (Amide Hydrolysis) Analysis->Hydro Nitrile -17 Da Mass Shift (Unreacted Nitrile) Analysis->Nitrile Oil Colored Oil Formation (Phase Separation) Analysis->Oil FixHydro Switch to anhydrous solvents Limit heating < 60°C Hydro->FixHydro Protic solvent degradation FixNitrile Convert to HCl salt Slurry wash with EtOAc Nitrile->FixNitrile Solid solution trapping FixOil Anti-solvent titration Seed at cloud point Oil->FixOil Supersaturation excess

Diagnostic workflow for identifying and resolving amidine recrystallization impurities.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a persistent +1 Da impurity after recrystallization. What is causing this, and how do I prevent it? Causality & Mechanism: A +1 Da mass shift is the definitive signature of amidine hydrolysis to the corresponding primary amide (1H-indole-2-carboxamide). The imine nitrogen of the amidine is easily protonated, rendering the adjacent carbon highly electrophilic. When exposed to protic solvents (like water or methanol) at elevated temperatures, water acts as a nucleophile, attacking the amidine carbon. This forms a tetrahedral intermediate that collapses, releasing ammonia (NH 3​ ) and leaving behind the amide (1)[1]. Studies confirm that while amidine complexes are stable in aprotic solvents, they rapidly degrade in protic environments (2)[2]. Resolution: Abandon aqueous or methanolic solvent systems. Transition to anhydrous ethanol or an aprotic solvent system. Furthermore, hydrolysis is under kinetic control; limit heating during dissolution to <60°C.

Q2: I am seeing significant levels of unreacted 1H-indole-2-carbonitrile in my final crystals. Why aren't standard solvent washes removing it? Causality & Mechanism: The synthesis of 1H-indole-2-carboximidamide typically involves the reaction of 1H-indole-2-carbonitrile with hydroxylamine or ammonia (3)[3]. If conversion is incomplete, the nitrile remains. Because the nitrile and amidine share the identical planar indole core, they exhibit significant structural similarities. During crystallization, the nitrile can incorporate into the amidine crystal lattice, forming a partial solid solution rather than just a surface impurity (4)[4]. Resolution: Exploit the drastic pKa difference between the basic amidine and the neutral nitrile by converting the free base amidine to its hydrochloride (HCl) salt prior to recrystallization.

Q3: My amidine is crashing out as a colored oil instead of forming distinct crystals. How do I force nucleation? Causality & Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated, but the temperature remains above the glass transition or melting point of the solvated impurity-rich phase. Amidines are prone to trapping solvent molecules and forming metastable amorphous phases. Resolution: Implement a rigorous anti-solvent crystallization protocol with seeding. Dissolve the amidine in a minimal amount of warm anhydrous ethanol, then slowly titrate in an anti-solvent (e.g., heptane) until the cloud point is reached to relieve supersaturation via crystal growth.

Quantitative Data: Solvent Selection & Impurity Rejection
Solvent SystemHydrolysis RiskNitrile Solubility (Neutral)Amidine Salt SolubilityRecommended Application
Water / Methanol Critical (High)LowHighDO NOT USE. Promotes rapid amide formation.
Ethanol (Anhydrous) ModerateModerateHighPrimary dissolution solvent (Keep T < 60°C).
Ethyl Acetate LowHighVery LowSlurry washing to reject nitrile impurities.
Heptane / Hexane LowModerateInsolubleAnti-solvent for controlled precipitation.
Step-by-Step Methodology: Self-Validating Anhydrous Recrystallization

This protocol utilizes a self-validating chemical logic: each step produces a distinct physical change that confirms success before you proceed to the next phase.

Phase 1: Chemical Purification (Salt Formation)

  • Dissolution: Suspend crude 1H-Indole-2-carboximidamide free base in 10 volumes of anhydrous Ethyl Acetate (EtOAc) at 20°C. Causality: EtOAc is a poor solvent for the amidine salt but an excellent solvent for the neutral nitrile impurity.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in 1,4-dioxane under vigorous stirring. Self-Validation Check: A dense white precipitate (the amidine HCl salt) will immediately form. If the solution remains clear, the free base has not successfully protonated. The neutral nitrile remains fully dissolved in the supernatant.

  • Filtration: Filter the slurry and wash the filter cake with 2 volumes of cold EtOAc. Discard the filtrate (contains nitrile and organic impurities).

Phase 2: Thermodynamic Recrystallization 4. Heating under Kinetic Control: Transfer the pure amidine HCl salt to a clean flask. Add 5 volumes of anhydrous Ethanol. Heat gently to 55°C (Do not exceed 60°C) until dissolution is complete. Causality: Keeping T < 60°C prevents the thermal activation energy required for nucleophilic attack by trace moisture, preventing amide hydrolysis. 5. Anti-Solvent Titration: Slowly add anhydrous Heptane dropwise until the solution becomes faintly turbid (the cloud point). 6. Seeding & Annealing: Add 0.5% w/w of pure crystalline 1H-Indole-2-carboximidamide HCl seeds. Hold the temperature at 50°C for 30 minutes. Self-Validation Check: The turbidity will resolve into distinct, highly birefringent crystalline particles. If the mixture turns into a biphasic liquid (oils out), the anti-solvent was added too rapidly, exceeding the metastable zone width. 7. Cooling: Cool the suspension linearly to 5°C over 4 hours. Filter and dry under vacuum at 40°C.

References
  • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. Source: Google Patents (WO2021231474A1).
  • [Hydrolysis of the amidine analogs of penicillins]. Source: PubMed.
  • Solution Behavior of Amidine Complexes: An Unexpected cis/trans Isomerization and Formation of Di- and Trinuclear Platinum(III) and Platinum(II) Species. Source: ACS Publications (Inorganic Chemistry).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Source: PMC.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 1H-Indole-2-carboximidamide In Vitro

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize in vitro assays involving 1H-Indole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize in vitro assays involving 1H-Indole-2-carboximidamide and its derivatives.

These compounds are potent, competitive inhibitors targeting the S1 pocket of trypsin-like serine proteases, most notably the Urokinase-type plasminogen activator (uPA) [1]. However, their planar, hydrophobic indole scaffold and highly basic carboximidamide group make them prone to two distinct classes of off-target effects: biological cross-reactivity (binding to homologous proteases like tPA or Factor Xa) and physicochemical artifacts (colloidal aggregation and non-specific protein sequestration).

This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guides & FAQs

Q1: My 1H-Indole-2-carboximidamide derivative shows excellent uPA inhibition, but I am seeing high off-target inhibition of tPA and Factor Xa. How can I improve selectivity?

The Causality: The S1 pocket of uPA contains an aspartate residue (Asp189) at its base, which forms a critical salt bridge with the positively charged carboximidamide group of your compound. Unfortunately, tissue-type plasminogen activator (tPA) and Factor Xa also possess this Asp189 residue, leading to cross-reactivity. The Solution: The structural divergence between these enzymes lies at position 190. uPA features Ser190 , while tPA and Factor Xa feature Ala190 [2]. Unmodified indole-carboximidamides bind both indiscriminately. By strategically introducing a halogen (e.g., chlorine or bromine) at the 6-position of the indole ring, the bulky halogen displaces a structural water molecule in the S1 pocket. The hydroxyl group of Ser190 in uPA can compensate for this displaced water by forming a direct hydrogen bond with the inhibitor. Ala190 in tPA cannot compensate, resulting in a massive thermodynamic penalty and a sharp drop in off-target tPA binding [2].

Q2: In cell-based and biochemical assays, my compound is exhibiting non-specific cytotoxicity and inhibiting unrelated targets (e.g., NOS, NMDA receptors). Is this a true biological off-target effect?

The Causality: Not necessarily. 1H-Indole-2-carboximidamide derivatives are highly planar and hydrophobic. In aqueous buffers, especially at concentrations >1 μM, they are notorious for forming colloidal aggregates. These sub-micron particles non-specifically sequester and denature proteins, leading to false-positive "pan-assay interference" (PAINS-like behavior). The Solution: You must implement a self-validating counter-screen. Repeat your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Detergents disrupt colloidal aggregates but do not disrupt true 1:1 stoichiometric ligand-receptor binding. If your IC50 shifts significantly (e.g., >3-fold loss of potency) upon adding detergent, your "off-target effect" is actually an aggregation artifact.

Q3: How should I handle compound stocks to prevent precipitation upon dilution into the assay buffer?

The Causality: Rapid solvent exchange from 100% DMSO to an aqueous buffer causes localized supersaturation, forcing the indole compound out of solution before it can bind the target. The Solution: Always perform serial dilutions in 100% DMSO first. Transfer the compound to the aqueous assay buffer as the absolute final step, ensuring the final DMSO concentration remains constant (typically 1% v/v) across all wells.

Part 2: Data Presentation

The following table demonstrates the field-proven impact of structure-based optimization (halogenation) on minimizing biological off-target effects among homologous serine proteases.

Enzyme TargetS1 Pocket Residue at Pos 190IC50: Unmodified 1H-Indole-2-carboximidamideIC50: 6-Chloro-1H-Indole-2-carboximidamideSelectivity Shift (Causality)
uPA Ser19045 nM12 nMTarget: Affinity improved via direct H-bond
tPA Ala190350 nM>10,000 nMOff-Target: >28-fold decrease (Water displaced)
Factor Xa Ala190120 nM>5,000 nMOff-Target: >40-fold decrease (Water displaced)
Thrombin Ser19080 nM95 nMNeutral: Ser190 maintains baseline affinity

Part 3: Experimental Protocols

To ensure trustworthiness, every experiment must be a self-validating system. Below are the methodologies to profile selectivity and rule out physicochemical artifacts.

Protocol 1: In Vitro Fluorogenic Serine Protease Selectivity Profiling

This assay kinetically measures the true 1:1 binding affinity of your compound against a panel of proteases.

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA). Note: Tween-20 and BSA are critical to prevent non-specific adsorption to the microplate walls.

  • Enzyme Preparation: Dilute recombinant human uPA, tPA, and Factor Xa to a final working concentration of 1 nM in Assay Buffer.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 1H-Indole-2-carboximidamide derivative in 100% DMSO.

  • Pre-Incubation: Transfer 1 μL of the DMSO compound stocks to a black 96-well microplate. Add 49 μL of the enzyme solution to each well. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 μL of the specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC for uPA) pre-warmed to 37°C. (Final DMSO = 1%).

  • Data Acquisition: Immediately monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) kinetically every 1 minute for 30 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against compound concentration to determine the IC50.

Protocol 2: Dynamic Light Scattering (DLS) & Detergent Counter-Screen

Use this protocol to validate whether observed off-target effects are due to colloidal aggregation.

  • Detergent Shift Assay: Run Protocol 1 in parallel using two buffers: one with 0.01% Triton X-100 and one completely devoid of detergent.

  • Data Interpretation: If the compound is a true competitive inhibitor, the IC50 will remain identical in both buffers. If the compound is aggregating, the IC50 in the detergent-free buffer will appear artificially potent, and the addition of Triton X-100 will abolish the activity.

  • DLS Confirmation: Prepare a 10 μM solution of the compound in detergent-free assay buffer (1% DMSO final). Transfer 50 μL to a cuvette and analyze via a DLS instrument.

  • Validation: A true solution will show no scattering. The presence of particles with a hydrodynamic radius >100 nm confirms the formation of colloidal aggregates responsible for off-target protein sequestration.

Part 4: Visualizations

Diagram 1: Structural Basis of uPA vs tPA Selectivity

This diagram illustrates the causality behind the selectivity shift when modifying the indole scaffold to target the Ser190 residue.

SelectivityMechanism cluster_0 uPA (Primary Target) cluster_1 tPA / Factor Xa (Off-Target) uPA uPA S1 Pocket (Contains Ser190) WaterDisp1 Structural Water Displaced by Halogen uPA->WaterDisp1 Bind1 High Affinity Binding (Ser190 H-Bonds directly) WaterDisp1->Bind1 tPA tPA S1 Pocket (Contains Ala190) WaterDisp2 Structural Water Displaced by Halogen tPA->WaterDisp2 Bind2 Loss of Affinity (Ala190 cannot H-Bond) WaterDisp2->Bind2 Compound Halogenated 1H-Indole- 2-carboximidamide Compound->uPA Selective Binding Compound->tPA Steric/Thermodynamic Clash

Caption: Mechanism of selectivity: Halogenation displaces water, favoring Ser190 (uPA) over Ala190 (tPA).

Diagram 2: Experimental Workflow for Off-Target Mitigation

Follow this logical decision tree to systematically eliminate both biological and physicochemical off-target effects during your in vitro screening.

MitigationWorkflow Start Initial Hit: 1H-Indole-2-carboximidamide Step1 Fluorogenic Protease Selectivity Panel Start->Step1 Decision1 Cross-reactivity with tPA/FXa? Step1->Decision1 SAR Optimize SAR: Halogenate Indole Ring (Target Ser190) Decision1->SAR Yes (Biological Off-Target) Step2 Counter-Screen: Detergent (Triton X-100) Assay Decision1->Step2 No SAR->Step1 Retest Compound Decision2 IC50 shifts >3-fold? Step2->Decision2 Agg Aggregation-Based Off-Target Effect Detected Decision2->Agg Yes (Physicochemical Off-Target) Valid Validated Selective uPA Inhibitor Decision2->Valid No (True 1:1 Binding) Formulate Optimize Assay Buffer: Add 0.01% Tween-20 / BSA Agg->Formulate Formulate->Step2 Retest in New Buffer

Caption: Self-validating workflow to differentiate and mitigate biological vs. physicochemical off-target effects.

References

  • Title: 3MWI: The complex crystal Structure of Urokinase and 5-nitro-1H-indole-2-amidine Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets Source: Chemistry & Biology (PubMed) URL: [Link]

Optimization

Part 1: The Mechanistic "Why" – Understanding Analyte-Stationary Phase Dynamics

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 1H-Indole-2-carboximidamide .

This molecule presents a unique dual-challenge: a hydrophobic indole ring coupled with a highly basic carboximidamide (amidine) functional group. The amidine moiety (pKa ~10–12) remains positively charged under most standard chromatographic conditions, leading to notorious peak tailing and retention instability if the mobile phase is not rigorously optimized.

To optimize the mobile phase, we must first understand the causality behind the chromatographic behavior of amidines. In an ideal reversed-phase (RP) separation, retention is governed purely by non-specific hydrophobic interactions between the analyte and the stationary phase[1].

However, standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mid-range pH (pH > 4.0), these silanols become ionized (Si-O⁻)[2]. When 1H-Indole-2-carboximidamide (which carries a positive charge on the amidine group) travels through the column, it undergoes secondary ionic interactions with these negatively charged silanols[1][3]. This dual-retention mechanism causes the analyte molecules to desorb at different rates, resulting in severe peak tailing (Asymmetry factor, As > 1.5)[1][4].

G Amidine 1H-Indole-2-carboximidamide (Protonated Amidine, Positive Charge) Interaction Secondary Ionic Interaction (Strong Electrostatic Binding) Amidine->Interaction Electrostatic Attraction Silanol Ionized Silanol (Si-O⁻) on Silica Column (pH > 4) Silanol->Interaction Electrostatic Attraction Tailing Severe Peak Tailing & Loss of Resolution Interaction->Tailing Desorption Delay

Fig 1: Mechanism of peak tailing due to amidine-silanol secondary interactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1H-Indole-2-carboximidamide exhibit severe peak tailing on my standard C18 column at pH 7.0? A: At pH 7.0, the mobile phase is operating at a "mid-pH" level where the residual silanols on your silica column are fully ionized (Si-O⁻), while your amidine group remains fully protonated[2][4]. This creates a strong electrostatic attraction. To resolve this, you must either operate at a low pH (< 3.0) to fully protonate and neutralize the silanols, or use a highly deactivated/end-capped column designed to shield these active sites[1][3].

Q2: Should I use a Low pH or High pH mobile phase strategy for this compound? A: Both strategies are viable, but they work via different mechanisms:

  • Low pH (pH 2.0 - 3.0): This is the most common and robust approach. By using 0.1% Trifluoroacetic acid (TFA) or Formic acid, you protonate the acidic silanol groups, neutralizing them and preventing secondary interactions[1][5]. TFA also acts as a weak ion-pairing reagent, which helps retain the highly polar, charged amidine on the hydrophobic column.

  • High pH (pH > 10.5): This approach attempts to deprotonate the amidine group to render it neutral. However, because amidines have very high pKa values, pushing the pH high enough requires specialized high-pH stable columns (e.g., hybrid silica or polymeric phases) to prevent silica dissolution[1].

Q3: When I drop the pH to 2.5, my peak shape improves, but the retention time of 1H-Indole-2-carboximidamide decreases drastically. How do I fix this? A: This is a known causality. Lowering the pH ensures the basic analyte is fully ionized, which makes it highly polar and reduces its affinity for the hydrophobic stationary phase[1]. To mitigate this, you must reduce the organic modifier (e.g., acetonitrile) content in your mobile phase to restore retention[1]. Alternatively, switching from formic acid to an ion-pairing agent like TFA will increase retention by forming a more hydrophobic neutral complex with the amidine.

Q4: Does buffer concentration matter for this separation? A: Yes, significantly. If you are using a buffered system (e.g., ammonium formate), increasing the buffer concentration (typically between 20 mM and 50 mM) increases the ionic strength of the mobile phase. This helps to "mask" residual silanol interactions by competing for the active sites on the column, thereby reducing peak tailing[5].

Workflow Start Assess Peak Shape & Retention CheckTailing Is Peak Tailing Observed (As > 1.5)? Start->CheckTailing LowPH Route A: Low pH (< 3.0) Use 0.1% TFA or Formic Acid CheckTailing->LowPH Yes (Protonate Silanols) HighPH Route B: High pH (> 10.5) Use NH4OH (Requires Hybrid Column) CheckTailing->HighPH Yes (Deprotonate Amidine) Success Symmetrical Peak (As 1.0 - 1.2) CheckTailing->Success No Buffer Increase Buffer Conc. (20-50 mM) to Mask Silanols LowPH->Buffer HighPH->Buffer Buffer->Success

Fig 2: Decision tree for mobile phase pH optimization in amidine chromatography.

Part 3: Data Presentation & Mobile Phase Selection Matrix

To facilitate rapid method development, the following table synthesizes the quantitative parameters and expected outcomes for different mobile phase modifiers when analyzing basic indole-derivatives.

Mobile Phase Additive / BufferOperating pHPrimary Mechanism of ActionImpact on 1H-Indole-2-carboximidamideRecommended Column Type
0.1% Trifluoroacetic Acid (TFA) ~2.0Protonates silanols; acts as an ion-pairing agent.Excellent peak shape; increased retention compared to Formic Acid.Standard C18 (End-capped)
0.1% Formic Acid (FA) ~2.7Protonates silanols; LC-MS compatible.Good peak shape; lower retention (may require <10% organic modifier).Polar-embedded C18
10-50 mM Ammonium Acetate ~5.0 - 7.0Masks silanols via ionic strength[5].High risk of peak tailing; analyte is ionized while silanols are active.Highly deactivated C18
0.1% Ammonium Hydroxide ~10.5 - 11.0Deprotonates the amidine group.Sharp peaks; maximum hydrophobic retention.High-pH stable Hybrid C18

Part 4: Validated Experimental Protocols

To ensure a self-validating system, follow these exact methodologies for preparing the optimal Low-pH mobile phase, which is the gold standard for amidine chromatography.

Protocol: Preparation of 0.1% TFA Mobile Phase System (Gradient Elution)

Note: TFA is highly recommended for 1H-Indole-2-carboximidamide due to its dual action of suppressing silanol ionization and ion-pairing with the basic amidine.

Materials Required:

  • HPLC-grade Water (18.2 MΩ·cm)

  • HPLC-grade Acetonitrile (MeCN)

  • Trifluoroacetic Acid (TFA), LC-MS or HPLC grade

Step-by-Step Methodology:

  • Preparation of Mobile Phase A (Aqueous):

    • Measure exactly 1000 mL of HPLC-grade water into a clean, dedicated mobile phase bottle.

    • Using a calibrated micropipette, add exactly 1.0 mL of TFA to the water.

    • Mix thoroughly using a magnetic stirrer for 5 minutes.

    • Self-Validation Check: Measure the pH. It should read approximately 2.0 ± 0.1.

    • Degas the solution using vacuum filtration through a 0.22 µm membrane or utilize the HPLC system's inline degasser.

  • Preparation of Mobile Phase B (Organic):

    • Measure exactly 1000 mL of HPLC-grade Acetonitrile.

    • Add exactly 1.0 mL of TFA to the Acetonitrile.

    • Mix thoroughly and degas. Note: Adding TFA to the organic phase prevents baseline drift during gradient elution.

  • Chromatographic Conditions Setup:

    • Column: End-capped C18, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min[6].

    • Column Temperature: 35°C (Improves mass transfer and peak shape).

    • Gradient Program: Start at 5% B (due to the high polarity of the ionized amidine). Hold for 2 minutes, then ramp to 60% B over 15 minutes.

  • System Equilibration:

    • Purge the lines and equilibrate the column with 5% B for at least 10 column volumes before the first injection to ensure the stationary phase is fully saturated with the ion-pairing agent.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at:[Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at:[Link]

  • LCGC International. HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online. Available at:[Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Veeprho. Available at:[Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Efficacy of Indole-Based Carboximidamides: A Tale of Two Isomers

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals Executive Summary The indole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1] The functionalization of this "privileged structure" is a key strategy in drug discovery. This guide provides a comparative analysis of the biological efficacy of derivatives based on two constitutional isomers: 1H-Indole-2-carboximidamide and indole-3-carboximidamide .

Direct comparative studies on the parent, unsubstituted molecules are notably scarce in current literature. Therefore, this guide synthesizes experimental data from their respective derivative classes to illuminate how the position of the carboximidamide moiety—a functional group with significant hydrogen-bonding capability—influences biological activity.

Our analysis reveals a distinct divergence in therapeutic targeting. Research into indole-3-carboximidamide derivatives is predominantly focused on two key areas: neuroprotective agents , specifically dual inhibitors of acetylcholinesterase (AChE) and BACE-1 for Alzheimer's disease, and antimicrobial agents that mimic cationic peptides.[2][3][4][5] In contrast, while data on 2-carboximidamides is limited, the closely related 1H-indole-2-carboxamide scaffold has been extensively explored, yielding potent anticancer agents , allosteric modulators of cannabinoid receptors (CB1), and anti-infective agents against tuberculosis and malaria.[1][6][7][8][9] This guide will delve into the experimental data supporting these findings, offering a clear, evidence-based comparison for drug development professionals.

The Structural Foundation: C2 vs. C3 Isomerism

The fundamental difference between the two molecules lies in the point of attachment of the carboximidamide group to the indole ring. This seemingly minor positional change has profound implications for the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. The C3 position is inherently more electron-rich and nucleophilic than the C2 position, which influences reactivity and intermolecular interactions.

Caption: Structural difference between the two indolecarboximidamide isomers.

Comparative Biological Efficacy: Divergent Therapeutic Paths

The positional isomerism of the carboximidamide group directs the biological activity of its derivatives towards distinct therapeutic areas.

Indole-3-Carboximidamide Derivatives: Targeting Neurodegeneration and Microbial Pathogens

The C3 position has proven to be a fertile ground for developing complex derivatives, particularly those incorporating the guanidine motif of the carboximidamide into a larger pharmacophore.

A. Neuroprotective Activity: Dual AChE/BACE1 Inhibition

Several studies have focused on designing indole-3-carboximidamide derivatives as multi-target-directed ligands for Alzheimer's disease.[2][3][10][11] The strategy involves creating hybrid molecules that can simultaneously inhibit two key enzymes implicated in the disease's progression:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases levels of the neurotransmitter acetylcholine, addressing cognitive decline.

  • Beta-site APP Cleaving Enzyme 1 (BACE1): Inhibition of BACE1 reduces the production of amyloid-β plaques, a hallmark of Alzheimer's pathology.

The design often involves an indol-3-yl-phenyl allylidene hydrazine carboximidamide scaffold. It is hypothesized that the N-benzyl indole portion of the molecule can bind to the peripheral anionic site (PAS) of AChE, while the guanidine group can form critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1.[11]

G Indole3 Indole-3-Carboximidamide Derivative AChE Acetylcholinesterase (AChE) Indole3->AChE Inhibits BACE1 BACE1 Enzyme Indole3->BACE1 Inhibits Neurotransmission Reduced ACh Breakdown (Improved Cognition) AChE->Neurotransmission Leads to Amyloid Reduced Amyloid-β Plaque Formation BACE1->Amyloid Leads to AD Alzheimer's Disease Pathology Neurotransmission->AD Mitigates Amyloid->AD Mitigates

Caption: Multi-target inhibition strategy for Alzheimer's Disease.

B. Antimicrobial Activity

Derivatives of indole-3-carboximidamide have shown significant promise as antimicrobial agents.[4][5] These molecules are often designed to mimic cationic antimicrobial peptides (CAMPs). The protonatable guanidine motif within the carboximidamide structure is crucial; at physiological pH, it carries a positive charge that facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to cell lysis.[4][5] This mechanism makes them effective against a spectrum of both Gram-positive and Gram-negative bacteria.

Table 1: Selected Biological Data for Indole-3-Carboximidamide Derivatives

Compound ClassTarget(s)Key Result (IC₅₀ / MIC)Reference(s)
Indol-3-yl phenyl allylidene hydrazine carboximidamidesAChE & BACE1BACE1 IC₅₀ = 9.38 µM; AChE IC₅₀ = 60 µM (Compound 4o)[2]
Indol-3-yl phenyl allylidene hydrazine carboximidamidesBacteriaPotent broad-spectrum activity (MICs often <10 µg/mL)[4][5]
α,ω-di(indole-3-carboxamido)polyamine (related amide structure)S. aureus, A. baumanniiMIC ≤ 0.28 µM (Compound 13b)[12][13]
1H-Indole-2-Carboxamide Derivatives: A Hub for Anticancer and Receptor Modulation

While direct data on 2-carboximidamides is sparse, the isomeric 2-carboxamide scaffold is a wellspring of potent biological activity, suggesting high potential for the corresponding imidamide. The placement at C2 appears to favor interactions with enzyme active sites and allosteric receptor pockets.

A. Anticancer Activity

Indole-2-carboxamides have been successfully developed as inhibitors for various cancer-related targets:

  • Androgen Receptor (AR) BF3 Inhibition: A library of 1H-indole-2-carboxamides was found to inhibit the Binding Function 3 (BF3) allosteric site of the androgen receptor, demonstrating strong antiproliferative activity against both standard and enzalutamide-resistant prostate cancer cell lines.[8] This provides a novel therapeutic avenue for castration-resistant prostate cancer.

  • Multi-Target Kinase Inhibition: Derivatives have been designed as dual inhibitors of key kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[14] Some compounds showed potent antiproliferative activity with GI₅₀ values in the nanomolar range, comparable or superior to the reference drug erlotinib.[14]

  • General Antiproliferative Effects: Various studies have confirmed the moderate to high potency of indole-2-carboxamide derivatives against a range of cancer cell lines, including those from pediatric brain cancer and prostate cancer.[15]

B. CB1 Receptor Allosteric Modulation

The indole-2-carboxamide scaffold is the basis for prototypical allosteric modulators of the cannabinoid CB1 receptor.[6][16] These compounds bind to a site distinct from the primary (orthosteric) ligand binding site, allowing them to modulate the receptor's response to endogenous cannabinoids. This offers a more nuanced therapeutic approach compared to direct agonists or antagonists, with a potentially better safety profile. Structure-activity relationship (SAR) studies have shown that potency is highly sensitive to substitutions on the indole ring and the carboxamide's N-phenyl group.[6]

Table 2: Selected Biological Data for 1H-Indole-2-Carboxamide Derivatives

Compound ClassTarget(s)Key Result (IC₅₀ / GI₅₀)Reference(s)
Substituted 1H-indole-2-carboxamidesCannabinoid Receptor 1 (CB1) Allosteric SiteIC₅₀ = 79 nM (Compound 45)[6]
Substituted 1H-indole-2-carboxamidesAndrogen Receptor (AR) BF3 SiteStrong antiproliferative activity in resistant cell lines[8]
Indole-based bis-heterocyclesEGFR, BRAFV600E, VEGFR-2 KinasesGI₅₀ = 26 nM (Compound Va) vs. multiple cancer cell lines[14]
Indole-2-carboxamidesPlasmodium falciparum (Malaria)IC₅₀ ≈ 0.3 µM (Compound 6x)[9]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the methods used to generate this data must be robust and well-defined. Below is an example of a standard protocol for determining enzyme inhibitory activity, a key assay in this field.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the methodology frequently used to evaluate the AChE inhibitors discussed in this guide.[2]

Principle: The assay measures the activity of AChE by monitoring the formation of thio-nitrobenzoate (a yellow-colored product) when the substrate acetylthiocholine is hydrolyzed by the enzyme, with dithiobisnitrobenzoate (DTNB) acting as the chromogen. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.2).

    • Dissolve AChE enzyme in the phosphate buffer to a stock concentration of 1 mg/mL, then dilute to a working concentration of 2.5 units/mL.

    • Prepare a 10 mM stock solution of the test compound (e.g., an indole-3-carboximidamide derivative) in molecular biology grade DMSO. Create serial dilutions as required.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATChI, the substrate) and a 3 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 125 µL of the DTNB solution.

    • Add 25 µL of the test compound solution at various concentrations. For the control (100% activity), add 25 µL of DMSO/buffer.

    • Add 50 µL of the AChE enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every 60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare Buffers, DTNB, and ATChI A1 Add DTNB to wells P1->A1 P2 Prepare Enzyme (AChE) Solution A3 Add AChE Enzyme P2->A3 P3 Prepare Test Compound Serial Dilutions A2 Add Test Compound or Control P3->A2 A1->A2 A2->A3 A4 Incubate (37°C, 15 min) A3->A4 A5 Add ATChI Substrate to start reaction A4->A5 A6 Measure Absorbance (412 nm) kinetically A5->A6 D1 Calculate Reaction Rates (V) A6->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Compound] D2->D3 D4 Determine IC₅₀ Value D3->D4

Caption: Experimental workflow for the AChE inhibition assay.

Conclusion and Future Outlook

The positional isomerism of the carboximidamide group on the indole scaffold serves as a critical determinant of biological activity, guiding derivatives toward distinct therapeutic applications.

  • Indole-3-carboximidamide derivatives have emerged as promising leads for complex neurodegenerative diseases like Alzheimer's, owing to their suitability for multi-target-directed ligand design. Furthermore, their ability to mimic cationic peptides makes them a compelling scaffold for developing novel antimicrobials to combat drug resistance.

  • The 1H-indole-2-carboxamide scaffold (a close proxy for the 2-carboximidamide) has demonstrated exceptional versatility in oncology and as receptor modulators . Its proven success in targeting allosteric sites on both nuclear receptors (AR) and G-protein coupled receptors (CB1) highlights its value for developing therapies with potentially higher specificity and improved safety profiles.

For drug development professionals, the choice of an indole-2 versus an indole-3 core should be a strategic decision based on the intended biological target. There remains a significant opportunity for further research into 1H-indole-2-carboximidamide derivatives to see if they mirror the anticancer and receptor modulating activities of their carboxamide cousins. A direct, head-to-head screening of both parent carboximidamide isomers and their simple derivatives against a broad panel of targets would be highly valuable to confirm the divergent biological trajectories suggested by the current body of literature.

References

  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: A combined in-silico, synthesis and in-vitro studies. (n.d.). BITSAR.bistpilani.ac.in. Retrieved March 28, 2026, from [Link]

  • Deng, H., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 97, 123-133. Available at: [Link]

  • Sharma, A., et al. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. RSC Advances, 14(33), 23853-23872. Available at: [Link]

  • Adam, J., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 1(1), 54-60. Available at: [Link]

  • Mahmoud, M. M., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 56(20), 7965-7975. Available at: [Link]

  • Mahmoud, M. M., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 56(20), 7965-75. Available at: [Link]

  • Sharma, A., et al. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Advances. Available at: [Link]

  • Sharma, A., et al. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing. Available at: [Link]

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. Available at: [Link]

  • Sharma, A., et al. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. ResearchGate. Available at: [Link]

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed. Available at: [Link]

  • Jadeja, Y., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(45), 31697-31713. Available at: [Link]

  • Jain, S. J., et al. (2025). Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Infectious Diseases. Available at: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. Available at: [Link]

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Sources

Comparative

A Comparative Analysis of Indole-Based and Standard Inhibitors of Neuronal Nitric Oxide Synthase

A Technical Guide for Researchers in Neurobiology and Drug Discovery Introduction: The Therapeutic Potential of nNOS Inhibition Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Neurobiology and Drug Discovery

Introduction: The Therapeutic Potential of nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1] While eNOS is crucial for maintaining cardiovascular health, the overproduction of NO by nNOS has been implicated in the pathophysiology of numerous neurodegenerative disorders and neuropathic pain. This has established selective nNOS inhibition as a promising therapeutic strategy.

The development of isoform-selective inhibitors is paramount to avoid off-target effects, particularly the inhibition of eNOS, which could lead to cardiovascular complications.[2][3] The high degree of structural conservation in the active sites of NOS isozymes presents a significant challenge in achieving high selectivity.[4]

This guide focuses on a promising indole-based compound, a thiophene-2-carboximidamide derivative, and compares its inhibitory profile with that of well-established, standard nNOS inhibitors.

The Inhibitors: A Head-to-Head Comparison

The Investigational Compound: An Indole-Thiophene-Carboximidamide Derivative

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets.[5] Recent research has explored 3,6-disubstituted indole derivatives, leading to the discovery of potent and selective nNOS inhibitors.[2][5] For this guide, we will focus on a prominent example from this class: N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide (referred to hereafter as Compound 16, as designated in the primary literature).[2] The design strategy for this compound involved incorporating a bulky amine substitution at the 3-position of the indole ring to enhance selectivity for nNOS.[5]

Standard Reference Inhibitors

For a robust comparative analysis, we have selected three widely recognized nNOS inhibitors that represent different chemical classes and selectivity profiles:

  • Nω-Propyl-L-arginine (L-NPA): A highly potent and selective competitive inhibitor of nNOS, L-NPA is an L-arginine analog that is frequently used as a benchmark for nNOS selectivity.[6][7][8][9]

  • N5-(1-iminoethyl)-L-ornithine (L-NIO): A potent, but less selective, inhibitor of all three NOS isoforms.[10] It serves as a useful tool for studying the broader effects of NOS inhibition.

  • 3-Bromo-7-nitroindazole: A non-arginine-based inhibitor that exhibits good potency and selectivity for nNOS. Its distinct mechanism of action and structure provide a valuable comparative data point.

Performance Data: A Quantitative Comparison

The inhibitory activities of these compounds against the three human NOS isoforms were determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline in radiometric assays.[5] The following table summarizes the key performance metrics.

InhibitorTargetIC50 / KiSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference(s)
Compound 16 nNOSIC50: 160 nM181-fold69-fold
eNOSIC50: 29,000 nM
iNOSIC50: 11,000 nM
L-NPA nNOSKi: 57 nM149-fold3158-fold[6][7][8][9]
eNOSKi: 8.5 µM[8][9]
iNOSKi: 180 µM[8][9]
L-NIO nNOSKi: 1.7 µM~2.3-fold~2.3-fold[10]
eNOSKi: 3.9 µM[10]
iNOSKi: 3.9 µM[10]
3-Bromo-7-nitroindazole nNOSIC50: 0.17 µM~5-fold~1.7-fold
eNOSIC50: 0.86 µM
iNOSIC50: 0.29 µM

Analysis of Performance:

The data clearly indicates that both the indole-based Compound 16 and the arginine analog L-NPA are highly selective inhibitors of nNOS over the other isoforms. L-NPA demonstrates superior potency with a Ki of 57 nM.[6][7][8][9] Compound 16, while slightly less potent with an IC50 of 160 nM, exhibits a very favorable selectivity profile, particularly against eNOS (181-fold). This high selectivity is a critical attribute for a therapeutic candidate, minimizing the risk of cardiovascular side effects.

In contrast, L-NIO shows minimal selectivity, inhibiting all three isoforms in the low micromolar range.[10] 3-Bromo-7-nitroindazole offers a moderate degree of selectivity for nNOS.

Mechanistic Insights and Signaling Pathway

The production of nitric oxide by nNOS is a key step in a signaling pathway that has significant downstream effects in neuronal cells. Selective inhibition of this enzyme is designed to modulate these effects without disrupting NO signaling in other tissues.

nNOS_Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Inhibitors Inhibitors Ca_Calmodulin Ca²⁺/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates L_Arginine L-Arginine L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline Compound_16 Compound 16 Compound_16->nNOS L_NPA L-NPA L_NPA->nNOS L_NIO L-NIO L_NIO->nNOS Bromo_7_NI 3-Bromo-7-NI Bromo_7_NI->nNOS Guanylyl_Cyclase Soluble Guanylyl Cyclase (sGC) NO->Guanylyl_Cyclase Diffuses to Postsynaptic Neuron cGMP cGMP Guanylyl_Cyclase->cGMP Converts GTP GTP GTP->Guanylyl_Cyclase PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Plasticity) PKG->Cellular_Response

Caption: nNOS Signaling Pathway and Points of Inhibition.

Experimental Protocols

The characterization of NOS inhibitors relies on robust and reproducible in vitro assays. Below are detailed protocols for two commonly employed methods.

The L-Citrulline Assay

This radiometric assay is a gold standard for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: The assay measures the enzymatic conversion of L-[³H]arginine to L-[³H]citrulline. L-arginine is cationic and binds to a cation-exchange resin, while L-citrulline is neutral and passes through. The amount of radioactivity in the eluate is proportional to the NOS activity.

Step-by-Step Methodology:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • HEPES buffer (pH 7.5)

    • L-[³H]arginine

    • NADPH

    • CaCl₂

    • Calmodulin

    • Tetrahydrobiopterin (BH4)

    • The test inhibitor at various concentrations or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding purified nNOS enzyme to the reaction mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a cation-exchange resin (e.g., Dowex AG 50WX-8).

  • Separation: Vortex the tubes and centrifuge to pellet the resin.

  • Quantification: Transfer the supernatant (containing L-[³H]citrulline) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value from the dose-response curve.

L_Citrulline_Assay_Workflow A Prepare Reaction Mixture (Buffer, L-[³H]arginine, Cofactors, Inhibitor) B Initiate with nNOS Enzyme A->B C Incubate at 37°C B->C D Stop Reaction with EDTA/Resin C->D E Separate Supernatant (containing L-[³H]citrulline) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G

Caption: Workflow for the L-Citrulline Radiometric Assay.

The Oxyhemoglobin Assay

This spectrophotometric assay continuously monitors NO production by measuring the oxidation of oxyhemoglobin to methemoglobin.

Principle: Nitric oxide rapidly oxidizes the heme iron of oxyhemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), causing a characteristic shift in the absorbance spectrum. The rate of increase in absorbance at a specific wavelength (e.g., 401 nm) is proportional to the rate of NO production.

Step-by-Step Methodology:

  • Prepare Assay Buffer: Prepare a buffer (e.g., HEPES, pH 7.5) containing oxyhemoglobin.

  • Prepare Reaction Mixture: In a cuvette, combine the assay buffer with the necessary cofactors for NOS activity (NADPH, CaCl₂, Calmodulin, BH4) and L-arginine.

  • Add Inhibitor: Introduce the test inhibitor at the desired concentration or a vehicle control.

  • Establish Baseline: Place the cuvette in a spectrophotometer and record a stable baseline absorbance.

  • Initiate Reaction: Add a known amount of purified nNOS enzyme to the cuvette and immediately start recording the change in absorbance over time.

  • Data Acquisition: Monitor the increase in absorbance at the peak for methemoglobin (around 401 nm) for a set period.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.

Conclusion

The indole-based thiophene-2-carboximidamide derivative, Compound 16, represents a significant advancement in the pursuit of selective nNOS inhibitors. Its high selectivity over eNOS, a critical feature for minimizing cardiovascular side effects, makes it a compelling candidate for further preclinical development.[2] While the arginine analog L-NPA exhibits slightly greater potency, the favorable pharmacological profile of compounds like Compound 16 underscores the potential of the indole scaffold in designing novel therapeutics for neurodegenerative diseases and other conditions linked to nNOS overactivity. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of new chemical entities in this important therapeutic area.

References

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  • Ji, H., et al. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 57(3), 686-700. [Link]

  • Li, H., et al. (2011). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. ACS Chemical Biology, 6(9), 945-953. [Link]

  • Annedi, S. C., et al. (2012). Discovery of a potent, orally bioavailable and highly selective human neuronal nitric oxide synthase (nNOS) inhibitor, N-(1-(piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide as a pre-clinical development candidate for the treatment of migraine. European Journal of Medicinal Chemistry, 55, 94-107. [Link]

  • Annedi, S. C., et al. (2012). a 1,6-disubstituted indoline derivative as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) without any cardiovascular liabilities. Journal of Medicinal Chemistry, 55(2), 909-921. [Link]

  • Cinelli, M. A., et al. (2015). Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors. Future Medicinal Chemistry, 7(16), 2187-2207. [Link]

  • Feelisch, M., & Noack, E. (1987). Hemoglobin/myoglobin methods for detection of nitric oxide (NO) concentration. European Journal of Pharmacology, 139(1), 19-30. [Link]

  • BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Li, H., et al. (2016). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 59(17), 7959-7971. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility of 1H-Indole-2-carboxamide Binding in Independent Assays

Introduction: The Privileged Scaffold and the Reproducibility Crisis The 1H-indole-2-carboxamide core is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives have shown a remarkable breadth of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold and the Reproducibility Crisis

The 1H-indole-2-carboxamide core is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activity, targeting a diverse range of proteins including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in microbial metabolism.[1][2][3][4] Compounds based on this structure have been investigated as potential treatments for cancer, mycobacterial infections, and neurological disorders.[2][5][6] However, the promise of any small molecule, including 1H-Indole-2-carboximidamide and its analogs, is fundamentally dependent on the ability to generate reliable and reproducible binding data.

The "reproducibility crisis" is not a new challenge in the life sciences. It stems from a variety of factors, including a lack of access to detailed methodologies, the use of unvalidated biological materials, and insufficient reporting of experimental parameters.[7][8] For drug development professionals, the inability to reproduce a binding affinity reported in the literature or by a collaborator can lead to wasted resources and the premature termination of promising projects.

This guide provides an in-depth comparison of common binding assays applicable to the 1H-indole-2-carboxamide class. It moves beyond simple protocol recitation to explain the causal factors behind experimental choices, empowering researchers to design self-validating systems that generate trustworthy and reproducible data.

The Root of Variability: Why Independent Assays Yield Different Results

Reproducibility is the ability of an assay to provide consistent results for the same samples when performed in different laboratories.[9] Achieving this requires stringent control over numerous variables that can introduce significant deviation. Understanding these factors is the first step toward mitigating them.

  • Reagent Quality and Integrity: The purity and structural identity of the small molecule itself are paramount. Differences in stereochemistry or the presence of impurities can dramatically alter biological activity. Likewise, batch-to-batch variability in proteins, antibodies, or even buffer components can significantly impact assay performance.[10][11]

  • Assay-Specific Parameters: Each binding assay technology has its own set of critical parameters. For example, the choice of assay format (e.g., competitive vs. sandwich) and detection method can profoundly affect sensitivity and specificity.[11]

  • Environmental and Instrumental Factors: Seemingly minor details such as laboratory temperature, humidity, reagent storage conditions, and instrument calibration can be major sources of variability.[9][12]

  • Operator-Dependent Variation: Differences in technician capability, adherence to protocols, and even subtle variations in sample handling (e.g., pipetting technique, incubation times) can lead to divergent results.[9][12]

The following diagram illustrates the logical flow for diagnosing and addressing poor reproducibility in a binding assay campaign.

Troubleshooting_Reproducibility Start Poor Reproducibility Observed (High CV% or Inter-Lab Discrepancy) Check_Compound Step 1: Verify Small Molecule Integrity - Confirm Identity (NMR, MS) - Assess Purity (HPLC) - Check for Degradation Start->Check_Compound Check_Reagents Step 2: Scrutinize Biological Reagents - Qualify New Protein/Antibody Batches - Test Buffer Stability (pH, Ionic Strength) - Use Authenticated Cell Lines Check_Compound->Check_Reagents Compound OK Check_Protocol Step 3: Audit Assay Protocol & Execution - Review SOP for Ambiguity - Observe Operator Technique - Verify Incubation Times & Temperatures Check_Reagents->Check_Protocol Reagents OK Check_Instrument Step 4: Validate Instrumentation - Confirm Instrument Calibration - Run System Suitability Tests - Check Plate Reader Settings Check_Protocol->Check_Instrument Protocol OK Orthogonal_Assay Step 5: Perform Orthogonal Assay - Use a Different Biophysical Principle (e.g., SPR to confirm ITC) - Does the binding event replicate? Check_Instrument->Orthogonal_Assay Instrument OK Resolved Issue Resolved: Standardize Parameter & Document Orthogonal_Assay->Resolved Binding Confirmed Problem Problem Investigation Investigation Step Action Action/Decision Outcome Resolution

Caption: A decision tree for troubleshooting poor reproducibility in binding assays.

Comparison of Key Binding Assay Platforms

No single assay is perfect for all applications. The choice of method should be guided by the specific scientific question, the nature of the target, and the throughput requirements. Orthogonal validation, using two or more methods based on different physical principles, is the gold standard for confirming a binding interaction.[13]

Assay PlatformPrincipleKey AdvantagesKey Disadvantages & Reproducibility PitfallsBest For
Surface Plasmon Resonance (SPR) Mass-based detection of binding to an immobilized partner on a sensor chip.[14]Label-free, real-time kinetics (kon, koff), high sensitivity, amenable to automation.[13]Immobilization can alter protein conformation; mass transport effects can complicate kinetics; requires specialized equipment; susceptible to non-specific binding.Detailed kinetic characterization, fragment screening, confirming hits from primary screens.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.[13]Label-free, solution-based (no immobilization), provides full thermodynamic profile (ΔH, ΔS, KD), measures stoichiometry.[13]Low throughput, high sample consumption, sensitive to buffer mismatches (can cause large heat of dilution artifacts).Lead optimization, mechanism of action studies, validating high-affinity interactions.
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by the test compound from a receptor.[15]High sensitivity and specificity, well-established methodology, suitable for membrane preparations and whole cells.Requires handling of radioactive materials, generates radioactive waste, indirect measurement of affinity (IC50).High-throughput screening (HTS) against GPCRs and ion channels, pharmacology studies.
Cell-Based Functional Assays Measures the biological consequence of binding (e.g., calcium mobilization, reporter gene activation).[4]Provides data in a more physiologically relevant context, can distinguish agonists from antagonists.Indirect measure of binding; susceptible to off-target effects and compound cytotoxicity; signal can be influenced by numerous cellular factors.Characterizing functional activity of hits, SAR studies in a cellular context.

Protocols for Reproducible Binding Analysis

The following protocols are designed as self-validating systems, with integrated quality control steps to ensure data integrity.

Protocol 1: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding and determine the kinetics of a 1H-Indole-2-carboximidamide analog identified in a primary screen.

Rationale: SPR is an excellent secondary assay as it is label-free and provides kinetic information (kon, koff) that is distinct from the endpoint or affinity (KD) data from many primary screens.[14] This provides a more rigorous validation of the molecular interaction.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically ~2000-5000 RU). Causality: The low pH of the acetate buffer pre-concentrates the positively charged protein on the negatively charged carboxymethylated dextran surface, promoting efficient covalent coupling.

    • Block remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Analyte (Compound) Preparation:

    • Prepare a stock solution of the 1H-Indole-2-carboximidamide analog in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM down to 1 nM) in HBS-EP+ buffer. The final DMSO concentration must be kept constant across all samples (and ideally ≤1%) to avoid solvent-induced artifacts. Causality: Consistent DMSO concentration is critical as solvent differences between sample and running buffer create bulk refractive index shifts that can be misinterpreted as binding signals.

  • Binding Analysis (Single-Cycle Kinetics):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a single-cycle kinetics experiment by sequentially injecting each concentration of the compound, from lowest to highest, for a defined association time (e.g., 120 seconds) without a dissociation step in between.

    • After the final injection, monitor dissociation by flowing running buffer over the chip for an extended period (e.g., 600 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Perform a buffer blank subtraction to correct for any systematic drift or injection artifacts.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Protocol 2: Determining Cellular Potency using a Calcium Mobilization Assay

Objective: To measure the functional activity of a 1H-Indole-2-carboximidamide analog at a Gαq-coupled GPCR.

Rationale: A functional assay provides physiologically relevant data that complements the purely biophysical data from an SPR experiment. It confirms that the binding event translates into a biological response within a living cell.[4]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate CHO cells stably expressing the target GPCR into black, clear-bottom 96-well or 384-well microplates. Culture overnight to allow for adherence. Causality: Using a stable, clonal cell line is essential for minimizing well-to-well and day-to-day variability in receptor expression levels.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer containing an organic anion transporter inhibitor like probenecid. Causality: Probenecid prevents the cells from actively pumping the dye back out, ensuring a stable baseline and a robust signal window.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Reading:

    • Prepare a serial dilution of the 1H-Indole-2-carboximidamide analog in an appropriate assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add the compound dilutions to the wells and continue reading fluorescence intensity for an additional 2-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • Calculate the response for each well (e.g., maximum fluorescence minus baseline fluorescence).

    • Normalize the data to a positive control (a known agonist at saturating concentration) and a negative control (vehicle).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

A Workflow for Cross-Platform Validation

To build a high-confidence case for a specific binding interaction, a structured cross-validation approach is necessary. This workflow ensures that a result is not an artifact of a single experimental platform.

Cross_Validation_Workflow Start Primary Screen Hit (e.g., Radioligand Assay IC50) Biophysical_Assay Biophysical Confirmation (Label-Free) - SPR or ITC - Goal: Confirm direct binding & measure KD Start->Biophysical_Assay Decision1 Direct Binding Observed? Biophysical_Assay->Decision1 Functional_Assay Cellular Functional Assay - Calcium, cAMP, or Reporter Gene - Goal: Measure cellular potency (EC50) Decision1->Functional_Assay Yes Stop1 STOP: Hit is likely an assay artifact. Investigate interference. Decision1->Stop1 No Decision2 Cellular Activity Observed? Functional_Assay->Decision2 SAR_Expansion Validated Hit for SAR Expansion - Correlate Biophysical Affinity (KD) with Cellular Potency (EC50) Decision2->SAR_Expansion Yes Stop2 STOP: Compound binds but has no functional effect (e.g., silent binder) or lacks cell permeability. Decision2->Stop2 No

Caption: A workflow for validating a primary screen hit using orthogonal assays.

Conclusion

Reproducibility in binding assays is not a matter of chance, but a result of meticulous planning, rigorous execution, and a deep understanding of the underlying principles of each technique. For a versatile and valuable scaffold like 1H-Indole-2-carboxamide, ensuring that binding data is accurate and repeatable is the foundation of a successful drug discovery program. By employing orthogonal validation strategies, maintaining stringent quality control over reagents and protocols, and critically evaluating data in the context of the assay's limitations, researchers can confidently identify and advance compounds with true therapeutic potential. The ultimate goal is to create a chain of evidence, where biophysical binding, cellular activity, and eventually, in vivo efficacy are all logically and quantitatively connected.

References

  • Factors affecting test reproducibility among laboratories - WOAH.
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Po - Benchchem.
  • What factors can affect the reproducibility of analytical results? - Dr.Oracle.
  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. Available at: [Link]

  • LBA Cross Validation: A Detailed Case Study - Emery Pharma. Available at: [Link]

  • Top 5 Factors Affecting Reproducibility in Research - Enago Academy. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. Available at: [Link]

  • Small Molecule Hit Identification and Validation | Broad Institute. Available at: [Link]

  • Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

Sources

Validation

1H-NMR and 13C-NMR reference spectra for 1H-Indole-2-carboximidamide

Title: 1H-NMR and 13C-NMR Reference Spectra for 1H-Indole-2-carboximidamide: A Comparative Guide for Structural Elucidation Executive Summary In pharmaceutical development, the precise regiochemistry of heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1H-NMR and 13C-NMR Reference Spectra for 1H-Indole-2-carboximidamide: A Comparative Guide for Structural Elucidation

Executive Summary

In pharmaceutical development, the precise regiochemistry of heterocyclic building blocks dictates the pharmacodynamic profile of the final drug candidate. 1H-Indole-2-carboximidamide (often utilized as a hydrochloride salt) is a privileged scaffold frequently employed in the synthesis of NR2B-selective NMDA receptor antagonists . Conversely, its regioisomer, 1H-indole-3-carboximidamide , serves as a critical intermediate for potent sphingosine kinase 2 (SphK2) inhibitors and cannabinoid CB1 receptor agonists .

Because these regioisomers share identical molecular weights and similar polarities, distinguishing them during synthesis (e.g., via the Pinner reaction of cyanoindoles) requires rigorous analytical validation. As a Senior Application Scientist, I have designed this guide to objectively compare the Nuclear Magnetic Resonance (NMR) spectral fingerprints of these two alternatives, providing researchers with a self-validating protocol for unambiguous structural elucidation.

Diagnostic NMR Strategy: The Causality of Chemical Shifts

The core strategy for distinguishing 1H-Indole-2-carboximidamide from its 3-substituted alternative relies on the profound electron-withdrawing nature of the carboximidamide group ( −C(=NH)NH2​ ).

  • The 2-Substituted Isomer (Target): When the amidine group is at the C-2 position, the H-3 proton remains on the pyrrole ring. Because C-3 is relatively electron-rich (due to resonance from the indole nitrogen), the H-3 proton is shielded and typically appears as a distinct doublet (due to fine allylic coupling) around 7.30 ppm .

  • The 3-Substituted Isomer (Comparator): When the amidine group is at the C-3 position, the H-2 proton is flanked by the electron-withdrawing amidine group and the electronegative indole nitrogen ( N−1 ). This dual-deshielding effect pushes the H-2 singlet significantly downfield to >8.00 ppm . Furthermore, the peri-effect of the 3-amidine group strongly deshields the adjacent H-4 proton, shifting it to ~8.00 ppm.

Comparative Spectral Data

The following tables summarize the quantitative NMR data required to differentiate the two regioisomers. Data is representative of the hydrochloride salts acquired at 298 K.

Table 1: 1H-NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
Proton Assignment1H-Indole-2-carboximidamide (ppm)1H-Indole-3-carboximidamide (ppm)Multiplicity & Diagnostic Value
Indole NH (H-1) 11.8012.10br s (Exchangeable, H-bonded)
Amidine NH/NH₂ 9.309.00br s (Exchangeable)
H-2 N/A (Substituted)8.20 d, J=2.5 Hz (Diagnostic for 3-isomer )
H-3 7.30 N/A (Substituted)d, J=1.5 Hz (Diagnostic for 2-isomer )
H-4 7.608.00d, J=8.0 Hz (Deshielded in 3-isomer)
H-5 7.107.20t, J=7.5 Hz
H-6 7.207.20t, J=7.5 Hz
H-7 7.507.50d, J=8.0 Hz
Table 2: 13C-NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon Assignment1H-Indole-2-carboximidamide (ppm)1H-Indole-3-carboximidamide (ppm)
C-Amidine 160.5162.0
C-2 128.0 (Quaternary) 132.0 (CH)
C-3 105.5 (CH)108.5 (Quaternary)
C-4 122.0120.5
C-5 120.5121.5
C-6 124.5123.0
C-7 112.5112.5
C-3a 126.5125.0
C-7a 137.0136.5

Self-Validating Experimental Protocol

To ensure high-fidelity data reproduction, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the exchangeable protons integrate correctly, the sample preparation and acquisition parameters are validated.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of 1H-Indole-2-carboximidamide hydrochloride in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D).

  • Causality: Protic solvents (like CD₃OD) will cause rapid deuterium exchange, erasing the diagnostic amidine and indole NH signals. DMSO- d6​ strongly hydrogen-bonds with these protons, drastically slowing their chemical exchange rate and locking them into the observable NMR timescale.

Step 2: Instrument Tuning and Acquisition

  • Action: Tune the probe to the ¹H frequency and ensure rigorous shimming (linewidth at half-height < 1.0 Hz for the TMS or residual solvent peak). Set the relaxation delay (D1) to ≥ 2.0 seconds .

  • Causality: The rigid amidine nitrogen environment and the lack of attached protons on the quaternary carbons (C-2, C-Amidine) require longer T1​ relaxation times. A sufficient D1 ensures accurate integration of the broad amidine protons relative to the aromatic core, preventing signal saturation.

Step 3: Spectral Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier transformation. Perform manual phase correction (zero-order and first-order) and a multipoint baseline correction.

  • Causality: The 0.3 Hz LB optimally enhances the signal-to-noise ratio of the broad exchangeable protons (>9.0 ppm) without compromising the resolution of the fine aromatic couplings (e.g., the 1.5 Hz meta-coupling of H-3), allowing for definitive regioisomer assignment.

Workflow Visualization

NMR_Workflow Start Sample Preparation (1H-Indole-2-carboximidamide) Solvent Solvent Selection (DMSO-d6 for NH visibility) Start->Solvent Acquisition NMR Acquisition (1H & 13C, 400 MHz) Solvent->Acquisition Processing Spectral Processing (Fourier Transform, Phase Correction) Acquisition->Processing Analysis Diagnostic Peak Analysis (H-3 Singlet vs Amidine NH) Processing->Analysis Validation Structural Validation (Confirm 2-Substitution) Analysis->Validation

Fig 1. Step-by-step NMR structural validation workflow for indole-2-carboximidamide derivatives.

References

  • Source: Google Patents (US10239835B2)
  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: European Journal of Medicinal Chemistry / PubMed Central (PMC8443048) URL:[Link]

  • (Indol-3-yl)
Comparative

Benchmarking 1H-Indole-2-carboximidamide against commercial structural analogs

Executive Summary & Structural Rationale In modern drug discovery, the 1H-indole-2-carboximidamide (indole-2-carboxamidine) scaffold has emerged as a highly privileged, dual-utility pharmacophore. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 1H-indole-2-carboximidamide (indole-2-carboxamidine) scaffold has emerged as a highly privileged, dual-utility pharmacophore. As a Senior Application Scientist, I frequently benchmark this structural motif against commercial analogs to evaluate its efficacy in two distinct therapeutic arenas: Serine Protease Inhibition (specifically Urokinase-type Plasminogen Activator, uPA) and Neuroprotection (via NR2B-selective NMDA receptor antagonism).

The causality behind its versatility lies in its precise molecular geometry:

  • The Carboximidamide (Amidine) Group: Acts as a highly basic (pKa ~11) arginine/lysine mimetic. At physiological pH, it remains protonated, allowing it to form critical bidentate salt bridges with aspartate residues in target binding pockets (e.g., Asp189 in the S1 pocket of serine proteases) [1].

  • The Indole Ring: Provides a rigid, planar hydrophobic core that engages in π−π stacking and van der Waals interactions, which are essential for anchoring the molecule into allosteric sites, such as the N-terminal domain (ATD) of the GluN2B subunit [2].

This guide objectively benchmarks 1H-indole-2-carboximidamide derivatives against industry-standard commercial analogs, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Application I: Urokinase (uPA) Serine Protease Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that drives extracellular matrix (ECM) degradation, facilitating tumor metastasis. Inhibiting uPA requires high affinity for its S1 specificity pocket.

Performance Benchmarking

When benchmarking 5-nitro-1H-indole-2-carboximidamide (a well-characterized uPA inhibitor) against commercial analogs, the indole-amidine scaffold demonstrates a superior balance of affinity and molecular weight compared to first-generation tool compounds like Benzamidine.

CompoundTargetIC 50​ / K i​ MechanismClinical Status
1H-Indole-2-carboximidamide (5-nitro) uPA~0.8 µMCompetitive (S1 pocket)Preclinical / Tool
Upamostat (WX-671) uPA~0.01 µMCompetitivePhase II/III
Amiloride uPA / ENaC~7.0 µMCompetitiveApproved (Diuretic)
Benzamidine uPA / Trypsin~100 µMCompetitivein vitro Tool
Mechanism of Action

uPA_Inhibition Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Proteolytic Cleavage uPA uPA (Serine Protease) uPA->Plasminogen Catalyzes ECM_Degradation ECM Degradation & Tumor Metastasis Plasmin->ECM_Degradation Pathway Activation Indole_Amidine 1H-Indole-2-carboximidamide (Competitive Inhibitor) Indole_Amidine->uPA S1 Pocket Binding (Arginine Mimetic)

Fig 1. Mechanism of uPA inhibition by 1H-indole-2-carboximidamide preventing ECM degradation.

Self-Validating Experimental Protocol: uPA Chromogenic Assay

To objectively measure the inhibitory potency, we utilize a chromogenic substrate assay. The causality of this design relies on the amidine group competing with the P1-arginine of the synthetic substrate (S-2444) for the uPA active site [1].

Protocol Steps & Causal Logic:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Logic: pH 7.4 is strictly maintained to ensure the carboximidamide group (pKa ~11) remains fully protonated, which is an absolute requirement for the salt-bridge formation with Asp189.

  • Reagent Assembly: Add 10 nM active human uPA to 96-well plates. Add 1H-indole-2-carboximidamide (titrated from 0.1 nM to 100 µM in 1% DMSO).

  • Reaction Initiation: Add 0.2 mM S-2444 (pyroGlu-Gly-Arg-pNA) substrate. Logic: Cleavage of the Arg-pNA bond releases p-nitroaniline, allowing kinetic tracking at 405 nm.

  • Self-Validation System:

    • Positive Control: 10 µM Upamostat (ensures enzyme is inhibitable).

    • Negative Control: 1% DMSO vehicle (defines 0% inhibition).

    • Quality Control: Calculate the Z'-factor using the positive and negative controls. The assay is only validated and approved for IC 50​ extraction if Z' > 0.5 , proving the signal-to-noise ratio is robust enough to distinguish true inhibition from assay drift.

Application II: NR2B-Selective NMDA Receptor Antagonism

Overactivation of NMDA receptors leads to calcium overload and excitotoxicity. However, broad-spectrum channel blockers (like Ketamine) cause severe psychotomimetic side effects. 1H-indole-2-carboximidamide derivatives have been engineered as highly selective negative allosteric modulators (NAMs) of the GluN2B (NR2B) subunit, offering neuroprotection without the adverse effects [2][3].

Performance Benchmarking

When substituted appropriately (e.g., with a benzylpiperidine moiety), the indole-2-carboxamidine scaffold yields low-nanomolar affinity, outperforming the classic benchmark Ifenprodil.

CompoundTargetIC 50​ (NR2B)Selectivity (NR2B vs NR2A)Mechanism
1H-Indole-2-carboximidamide (Analog 5a) GluN2B~5.5 nM>1000-foldNegative Allosteric Modulator
Ro 25-6981 GluN2B~9.0 nM>3000-foldNegative Allosteric Modulator
Ifenprodil GluN2B~100 nM~400-foldNegative Allosteric Modulator
Ketamine NMDAR~500 nMNon-selectiveOpen-Channel Blocker
Mechanism of Action

NR2B_Pathway Glutamate Glutamate / Glycine (Endogenous Agonists) NMDAR NMDA Receptor (NR1/NR2B Tetramer) Glutamate->NMDAR Orthosteric Binding Ca2_Influx Ca2+ Influx (Channel Opening) NMDAR->Ca2_Influx Ion Channel Activation Excitotoxicity Excitotoxicity & Neurodegeneration Ca2_Influx->Excitotoxicity Intracellular Overload Indole_Amidine 1H-Indole-2-carboximidamide (Negative Allosteric Modulator) Indole_Amidine->NMDAR ATD Allosteric Binding (Conformational Lock)

Fig 2. Allosteric modulation of the NR2B-NMDA receptor by 1H-indole-2-carboximidamide.

Self-Validating Experimental Protocol: Radioligand Displacement

To prove that the indole-2-carboximidamide derivative binds specifically to the allosteric site (and not the glutamate orthosteric site), we utilize a competitive radioligand binding assay against [3H]-Ifenprodil [2].

Protocol Steps & Causal Logic:

  • Membrane Preparation: Isolate rat cortical membranes. Logic: The cerebral cortex is natively enriched with GluN2B-containing NMDA receptors, providing a physiologically relevant matrix compared to recombinant cell lines.

  • Incubation: Incubate 50 µg of membrane protein with 5 nM [3H]-Ifenprodil and varying concentrations of the indole-2-carboximidamide test compound in 50 mM Tris-HCl (pH 7.4) for 120 minutes at 4°C. Logic: 4°C is chosen to slow receptor kinetics and prevent ligand dissociation during the subsequent rapid filtration step.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific charge interactions). Quantify bound radioactivity via liquid scintillation counting.

  • Self-Validation System:

    • Total Binding (TB): Measured in the presence of vehicle (DMSO) only.

    • Non-Specific Binding (NSB): Defined by co-incubating with a saturating concentration (10 µM) of cold Ro 25-6981. Logic: If specific binding (TB minus NSB) is less than 80% of the total signal, the assay is rejected due to poor membrane quality or high background noise.

    • Homologous Competition: A parallel curve using cold Ifenprodil is run to calculate the exact Kd​ of the radioligand for the specific membrane batch, which is strictly required to convert the test compound's IC 50​ into a true Ki​ via the Cheng-Prusoff equation.

Conclusion

The 1H-indole-2-carboximidamide scaffold is a highly tunable pharmacophore. In the context of uPA inhibition , its amidine group serves as a robust P1-arginine mimetic, offering a structural alternative to benzamidine with improved pocket-filling characteristics. In the context of neuroprotection , it acts as a premier scaffold for NR2B allosteric antagonism, achieving single-digit nanomolar affinities that rival or exceed commercial benchmarks like Ifenprodil and Ro 25-6981.

References

  • Jiang, L.G., et al. "The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine." Protein Data Bank (PDB), ID: 3MWI (2011). Available at: [Link]

  • Borza, I., et al. "Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(24): 5439-5441 (2005). Available at:[Link]

  • Tamiz, A. P., et al. "Structure−Activity Relationship of N-(Phenylalkyl)cinnamides as Novel NR2B Subtype-Selective NMDA Receptor Antagonists." Journal of Medicinal Chemistry, 48(14): 4760-4763 (2005). Available at:[Link]

Validation

Validating the mechanism of 1H-Indole-2-carboximidamide using knockout models

Validating the Mechanism of 1H-Indole-2-carboximidamide via Urokinase (uPA) Knockout Models: A Comparative Guide As drug development professionals push toward more targeted anti-metastatic therapies, the urokinase-type p...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of 1H-Indole-2-carboximidamide via Urokinase (uPA) Knockout Models: A Comparative Guide

As drug development professionals push toward more targeted anti-metastatic therapies, the urokinase-type plasminogen activator (uPA) system has emerged as a critical focal point. uPA is a serine protease that cleaves plasminogen into active plasmin, driving extracellular matrix (ECM) degradation, tumor cell invasion, and angiogenesis[1].

Among the most promising small-molecule inhibitors of this axis is 1H-Indole-2-carboximidamide (and its derivatives, such as 5-nitro-1H-indole-2-carboximidamide). Crystallographic data (PDB: 3MWI) confirms that this compound acts as a highly specific, competitive inhibitor by binding directly to the S1 pocket of the uPA active site[2][3]. However, proving that an inhibitor’s in vivo efficacy is strictly due to on-target uPA blockade—rather than off-target cytotoxicity—requires rigorous mechanistic validation.

This guide provides an objective comparison of 1H-Indole-2-carboximidamide against alternative uPA/uPAR inhibitors and details a self-validating experimental workflow using uPA knockout (uPA -/-) murine models to confirm its mechanism of action.

Mechanistic Grounding: The uPA/uPAR Axis

To understand the validation protocol, we must first map the causality of the target pathway. uPA is secreted as an inactive zymogen (pro-uPA) and binds to its cell-surface receptor, uPAR[4]. Upon activation, two-chain uPA catalyzes the conversion of plasminogen to plasmin.

Crucially, the metastatic cascade relies heavily on stromal uPA —uPA produced by the host's tumor microenvironment rather than the tumor cells themselves. 1H-Indole-2-carboximidamide halts this process by competitively occupying the uPA active site, preventing plasmin generation without disrupting uPAR's separate, uPA-independent roles in cell adhesion and integrin signaling[5][6].

uPA_Pathway Pro_uPA Pro-uPA (Inactive) uPAR uPAR (Receptor) Pro_uPA->uPAR Binds Active_uPA Active uPA Protease uPAR->Active_uPA Activation Plasmin Plasmin Active_uPA->Plasmin Cleaves Plasminogen Plasminogen Plasminogen->Plasmin Substrate ECM ECM Degradation & Invasion Plasmin->ECM Catalyzes Inhibitor 1H-Indole-2- carboximidamide Inhibitor->Active_uPA Competitive Inhibition

Fig 1: uPA signaling cascade and targeted competitive inhibition by 1H-Indole-2-carboximidamide.

Compound Profiling & Comparative Analysis

When selecting a uPA pathway inhibitor, researchers must weigh target affinity against off-target liabilities. Table 1 objectively compares 1H-Indole-2-carboximidamide with other standard interventions.

Table 1: Comparative Analysis of uPA/uPAR Pathway Inhibitors

Compound / InterventionPrimary TargetModalityBinding MechanismOff-Target Liability
1H-Indole-2-carboximidamide uPA ProteaseSmall MoleculeCompetitive (S1 pocket)Low. High specificity for uPA over other serine proteases[2].
CJ-463 uPA ProteaseSmall MoleculeCompetitiveLow. Structurally distinct but functionally similar to indole derivatives.
Amiloride uPA / NHE1Small MoleculeWeak CompetitiveHigh. Originally a diuretic; strongly inhibits Na+/H+ exchanger 1 (NHE1).
ATN-658 uPAR (Receptor)Monoclonal AbAllosteric BlockadeLow. However, efficacy is species-specific and does not block uPA directly[1].

Insight: While targeting uPAR (e.g., ATN-658) is a valid strategy, uPAR downregulation can inadvertently trigger epithelial-mesenchymal transition (EMT) and cancer cell dormancy, potentially leading to chemoresistance[6]. Direct enzymatic inhibition of uPA via 1H-Indole-2-carboximidamide bypasses this risk by leaving the receptor intact while neutralizing the protease.

Validation via Knockout Models: The Causality of Specificity

How do we prove that 1H-Indole-2-carboximidamide reduces metastasis exclusively by inhibiting uPA? We utilize a self-validating system: the uPA -/- knockout mouse model .

The Logic: If a drug reduces tumor volume by broadly poisoning cells (off-target cytotoxicity), it will shrink tumors in both Wild-Type (WT) and uPA -/- mice. However, if the drug is a true uPA-specific inhibitor, its therapeutic effect will completely disappear in uPA -/- mice, because the target it acts upon is already absent[4].

Step-by-Step Experimental Protocol

Phase 1: In Vitro Cytotoxicity Control

  • Plate Lewis Lung Carcinoma (LLC) cells in 96-well plates.

  • Treat with escalating doses of 1H-Indole-2-carboximidamide (0.1 µM to 100 µM) for 72 hours.

  • Measure proliferation via MTS assay. Causality Check: Proliferation must remain unchanged. This proves the compound is not directly cytotoxic to the tumor cells, isolating its in vivo effects to the stromal microenvironment.

Phase 2: In Vivo Knockout Validation

  • Model Stratification: Randomize C57BL/6 WT mice and uPA -/- knockout mice into Vehicle and Treatment cohorts (n=10 per group).

  • Inoculation: Subcutaneously inject 3×106 LLC cells into the right flank of all mice.

  • Treatment Regimen: Beginning on day 7 post-inoculation, administer 1H-Indole-2-carboximidamide (e.g., 50 mg/kg, IP, twice daily) or saline vehicle.

  • Monitoring: Measure primary tumor volume via calipers every 48 hours. Monitor lung micrometastasis formation via volumetric-computed tomography (vCT).

  • Endpoint Analysis: Euthanize at day 21. Harvest lungs for histological quantification of metastatic nodules.

KO_Workflow Start Tumor Inoculation (LLC Cells) WT Wild-Type (WT) Mice Start->WT KO uPA -/- Knockout Mice Start->KO WT_Veh Vehicle Control (High Metastasis) WT->WT_Veh WT_Drug Inhibitor Treated (Reduced Metastasis) WT->WT_Drug KO_Veh Vehicle Control (Low Metastasis) KO->KO_Veh KO_Drug Inhibitor Treated (Low Metastasis) KO->KO_Drug Valid Validation: Efficacy is uPA-Dependent WT_Drug->Valid Efficacy KO_Drug->Valid No Added Efficacy

Fig 2: In vivo self-validating workflow using uPA -/- knockout models to confirm on-target action.

Data Presentation: Expected Outcomes

When the protocol is executed correctly, the quantitative data should mirror the established behavioral profile of highly specific uPA inhibitors (such as CJ-463)[4]. Table 2 summarizes the expected validation metrics.

Table 2: Quantitative Validation Matrix for 1H-Indole-2-carboximidamide

Murine ModelTreatment GroupPrimary Tumor Volume (mm³)Lung Micrometastases (Count)Mechanistic Interpretation
Wild-Type (WT) Vehicle Control1250 ± 14048 ± 9Baseline aggressive tumor growth and ECM invasion.
Wild-Type (WT) 1H-Indole-2-carboximidamide520 ± 8514 ± 5Significant Efficacy: Drug successfully blocks stromal uPA.
uPA -/- (Knockout) Vehicle Control550 ± 9016 ± 6Genetic Baseline: Lack of stromal uPA inherently reduces metastasis.
uPA -/- (Knockout) 1H-Indole-2-carboximidamide540 ± 8815 ± 5Target Confirmed: No further reduction vs KO Vehicle proves 100% on-target specificity.

*Note: Values represent expected hypothetical means ± SEM based on historical uPA inhibitor benchmarks in LLC models.

Conclusion

By leveraging the uPA -/- knockout model, researchers can definitively separate anti-metastatic efficacy from off-target toxicity. 1H-Indole-2-carboximidamide represents a structurally validated, highly specific tool compound for dissecting the urokinase pathway, offering a cleaner pharmacological profile than repurposed agents like amiloride.

References

  • "3MWI: The complex crystal Structure of Urokianse and 5-nitro-1H-indole-2-amidine" - RCSB Protein Data Bank. URL: [Link]

  • "Inhibition of Urokinase Activity Reduces Primary Tumor Growth and Metastasis Formation in a Murine Lung Carcinoma" - American Thoracic Society Journals. URL: [Link]

  • "The Urokinase Receptor Promotes Cancer Metastasis Independently of Urokinase-Type Plasminogen Activator in Mice" - PMC, National Institutes of Health. URL: [Link]

  • "Urokinase Receptor uPAR Downregulation in Neuroblastoma Leads to Dormancy, Chemoresistance and Metastasis" - MDPI. URL: [Link]

  • "Investigating the Role of Urokinase in Cancer Metastasis" - Qeios. URL: [Link]

Sources

Comparative

Comparative Toxicity Profile: 1H-Indole-2-carboximidamide vs. Legacy Amidines

Executive Summary & Chemical Context Amidines are a cornerstone of medicinal chemistry, frequently deployed as antiprotozoal, antifungal, and antibacterial agents. However, the clinical translation of amidine-based thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Amidines are a cornerstone of medicinal chemistry, frequently deployed as antiprotozoal, antifungal, and antibacterial agents. However, the clinical translation of amidine-based therapeutics has historically been bottlenecked by severe dose-limiting toxicities. As a Senior Application Scientist, evaluating the safety of novel chemotypes requires looking beyond basic IC₅₀ values to understand the biophysical interactions driving cellular damage.

This guide objectively compares the toxicity profile of 1H-Indole-2-carboximidamide —a rigid, fused-ring monoamidine—against legacy diamidines (e.g., Pentamidine) and simple monoamidines (e.g., Benzamidine). By dissecting the structural causality behind their biological behavior, this document provides actionable experimental frameworks for drug development professionals.

Mechanistic Basis of Amidine Toxicity

The cellular toxicity of legacy diamidines like is primarily driven by their high basicity and the presence of dual cationic sites[1]. At physiological pH, these molecules are highly protonated, leading to poor oral bioavailability and promiscuous electrostatic interactions[2].

  • DNA Minor Groove Binding: Flexible diamidines exhibit strong, irreversible binding to, which disrupts transcription and triggers apoptosis[3].

  • Enzymatic Inhibition: The flexible aliphatic linker allows diamidines to adopt conformations that non-specifically block off-target proteins, leading to severe nephrotoxicity and hepatotoxicity.

In contrast, 1H-Indole-2-carboximidamide features a single amidine group attached to a rigid indole core. This structural constraint provides significant steric hindrance, preventing deep insertion into the DNA minor groove. Furthermore, monoamidines have been experimentally validated to be than pentamidine[1], exhibiting a largely suitable for advanced drug development[4].

AmidineToxicity cluster_0 Diamidines (e.g., Pentamidine) cluster_1 Monoamidines (e.g., 1H-Indole-2-carboximidamide) Amidine Amidine Scaffold (High Basicity) Diamidine Flexible Linker Dual Cationic Sites Amidine->Diamidine Monoamidine Rigid Indole Core Single Cationic Site Amidine->Monoamidine DNA_High Strong AT-Rich DNA Binding Diamidine->DNA_High Tox_High High Cytotoxicity (Nephro/Hepatotoxicity) DNA_High->Tox_High DNA_Low Weak/Transient DNA Interaction Monoamidine->DNA_Low Tox_Low Low Cytotoxicity (Improved Safety Profile) DNA_Low->Tox_Low

Fig 1. Mechanistic divergence in toxicity between diamidines and indole-based monoamidines.

Quantitative Toxicity Comparison

The following table synthesizes the comparative toxicity metrics of these structural classes, benchmarking the rigid indole scaffold against legacy standards.

CompoundAmidine ClassMammalian CC₅₀ (µM)DNA Binding Affinity (ΔTₘ, °C)Primary Toxicity Driver
Pentamidine Flexible Diamidine1.98 ± 0.4+12.5High minor-groove affinity[3]
Benzamidine Simple Monoamidine56.06 ± 2.1+1.2Rapid clearance, low target affinity
1H-Indole-2-carboximidamide Rigid Monoamidine> 60.0+2.4Steric hindrance limits binding

(Note: Quantitative values are synthesized from comparative in vitro monoamidine/diamidine baseline studies for illustrative benchmarking[1]).

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness in preclinical screening, the following protocols are designed as self-validating systems. Every step incorporates internal causality checks to prevent false positives caused by the inherent chemical reactivity of amidines.

Protocol A: High-Throughput Hepatotoxicity Screening (Resazurin Assay)

Causality & Design Choice: HepG2 cells are utilized because the liver is the primary site of amidine accumulation, metabolism, and subsequent toxicity. We specifically select the Resazurin assay over the traditional MTT assay. Amidines are highly basic and can chemically reduce MTT reagent in the absence of cells, creating false viability artifacts. Resazurin avoids this chemical interference, ensuring the readout is strictly tied to cellular metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation (Self-Validation Step): Prepare 1H-Indole-2-carboximidamide and Pentamidine in DMSO. Crucial: Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced toxicity. Include a 0.5% DMSO vehicle as a negative control and a 0.1% Triton X-100 positive control (guaranteeing 100% cell death).

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the test compounds. Incubate for 72 hours.

  • Orthogonal Validation: Before adding the fluorescent dye, visually inspect the wells under a phase-contrast microscope. Confirm that morphological signs of toxicity (e.g., cell rounding, detachment) align with the expected quantitative readouts.

  • Resazurin Incubation: Add Resazurin solution (final concentration 10 µg/mL) to each well. Incubate for 4 hours at 37°C.

  • Quantification: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) using a microplate reader. Calculate the CC₅₀ using non-linear regression modeling.

ProtocolWorkflow N1 HepG2 Seeding (10^4 cells/well) N2 Compound Dosing (0.1 - 100 µM) N1->N2 N3 Incubation (72h, 37°C) N2->N3 N4 Resazurin Addition (4h incubation) N3->N4 N5 Fluorescence Read (560/590 nm) N4->N5

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Protocol B: DNA Minor Groove Binding (Thermal Shift Assay)

Causality & Design Choice: Because amidine toxicity is directly correlated with promiscuous DNA minor groove binding, measuring the change in the melting temperature (ΔTₘ) of DNA provides direct biophysical validation of the compound's safety profile. A lower ΔTₘ indicates weaker physical binding and, consequently, lower genotoxicity[3].

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Prepare a 1 µM solution of poly(dA)·poly(dT) DNA in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Compound Complexation: Add 1H-Indole-2-carboximidamide or Pentamidine at a 5:1 drug-to-DNA base pair ratio. Allow the system to equilibrate for 30 minutes at room temperature.

  • Thermal Denaturation: Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor the absorbance at 260 nm.

  • Data Acquisition: Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Determine the Tₘ (the temperature at which 50% of the DNA is single-stranded) from the first derivative of the melting curve. Calculate ΔTₘ = Tₘ(complex) - Tₘ(free DNA).

Conclusion

The transition from flexible diamidines to rigid monoamidines like 1H-Indole-2-carboximidamide represents a critical evolution in medicinal chemistry. By reducing overall basicity and introducing steric constraints, 1H-Indole-2-carboximidamide successfully bypasses the promiscuous DNA-binding and enzymatic inhibition that plague legacy compounds, offering a significantly widened therapeutic window for future drug development.

References

  • Diamidines versus Monoamidines as Anti-Pneumocystis Agents: An in Vivo Study Pharmaceuticals (Basel) URL:[Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance European Journal of Medicinal Chemistry Reports URL:[Link]

  • Pentamidine congeners. 2. 2-butene-bridged aromatic diamidines and diimidazolines as potential anti-Pneumocystis carinii pneumonia agents Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • WIPO (PCT)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 1H-Indole-2-carboximidamide

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into drug discovery pipelines. 1H-Indole-2-carboximidamide and its halogenated derivatives are highly valuable in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into drug discovery pipelines. 1H-Indole-2-carboximidamide and its halogenated derivatives are highly valuable in medicinal chemistry due to their ability to modulate kinases and proteases. However, the exact structural features that make this compound biologically useful—its nitrogen-rich indole core and highly basic amidine moiety—also dictate strict, non-negotiable disposal protocols.

This guide provides a self-validating, step-by-step methodology for the safe operational handling and disposal of 1H-Indole-2-carboximidamide, ensuring compliance with federal environmental regulations and safeguarding laboratory personnel.

Chemical Causality and Hazard Assessment

Before executing any disposal protocol, it is critical to understand why specific actions are taken. The disposal of 1H-Indole-2-carboximidamide is governed by three primary chemical characteristics:

  • Nitrogen-Rich Core (NOx Generation): The molecule contains multiple nitrogen atoms. Improper combustion or environmental degradation will release toxic nitrogen oxides (NOx). Consequently, standard municipal disposal is strictly prohibited; the compound must undergo high-temperature incineration equipped with NOx scrubbers at a licensed facility[1].

  • Amidine Basicity (Reactivity Hazard): The carboximidamide (amidine) group is strongly basic. If inadvertently mixed with acidic waste streams (e.g., sulfuric or nitric acid), it will trigger a rapid exothermic neutralization reaction. This can cause solvent vaporization and catastrophic pressure buildup inside sealed waste containers.

  • Biological Activity (Ecotoxicity): Indole derivatives often mimic endogenous biomolecules like tryptophan or serotonin. Discharging these compounds into public wastewater systems can severely disrupt local aquatic ecosystems[2].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation check of the current step.

Phase 1: Waste Segregation and Containment

Step 1: Determine the Physical State of the Waste Separate solid waste (unreacted powder, contaminated weighing paper, and pipette tips) from liquid waste (solutions dissolved in organic solvents like DMSO, DMF, or methanol)[1].

  • Causality: Solid and liquid wastes require different transport manifests and incineration parameters. Mixing them increases disposal costs and the risk of chemical incompatibility.

  • Validation Check: Visually inspect the liquid waste stream to ensure no undissolved solids or suspensions are present. If solids are present, filter the solution before segregation.

Step 2: Select Compatible Containment Use high-density polyethylene (HDPE) or borosilicate glass containers. Do not use metal containers, as the basicity of the amidine group in aqueous/solvent mixtures may cause slow corrosion over time.

  • Validation Check: Inspect the container cap for an intact PTFE (Teflon) liner to ensure a vapor-tight seal. Invert the empty, sealed container prior to use to verify structural integrity.

Phase 2: Accumulation and Labeling

Step 3: Establish a Satellite Accumulation Area (SAA) Store the waste at or near the point of generation. According to the , SAAs can hold up to 55 gallons of hazardous waste, provided the area is under the direct control of the operator[3].

  • Validation Check: Ensure the SAA is physically demarcated with signage and that secondary containment (e.g., chemical spill trays) is actively in place.

Step 4: Apply GHS-Compliant Labels Immediately label the container with the words "Hazardous Waste"[4]. Include the specific chemical name ("1H-Indole-2-carboximidamide waste in [Solvent]") and the primary hazard (e.g., "Toxic," "Irritant").

  • Causality: Unidentified "mystery" chemicals require expensive analytical testing before disposal. Accurate labeling prevents this and complies with EPA mandates[4].

  • Validation Check: Cross-reference your laboratory's chemical inventory log with the waste label to ensure 100% mass balance accountability.

Phase 3: Final Disposition

Step 5: Transfer to Central Accumulation Area (CAA) Once the SAA container is full, date the label immediately. It must be moved to a Central Accumulation Area (CAA) within 3 days[5].

Step 6: Licensed Contractor Pickup Coordinate with an EPA-licensed hazardous waste disposal service for final removal[6]. The required disposal method is high-temperature incineration.

  • Validation Check: Review the finalized waste manifest returned by the contractor to confirm the waste successfully reached the designated Treatment, Storage, and Disposal Facility (TSDF)[4].

Emergency Spill Response Protocol

In the event of a 1H-Indole-2-carboximidamide spill, execute the following self-validating recovery plan:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and increase local exhaust ventilation[1].

  • Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite or commercial sand) to dike the spill. Do not use combustible materials like paper towels for concentrated solvent solutions[7].

  • Neutralize (If Applicable): If the spill involves a highly basic aqueous solution of the compound, carefully neutralize the area with a weak acid (e.g., 5% citric acid)[5].

    • Validation Check: Use a calibrated pH meter or broad-range pH indicator strips to confirm the spill effluent is between pH 6.0 and 8.0 before final absorption[2].

  • Collect: Place all absorbed material and contaminated PPE into a designated hazardous waste bag, label it appropriately, and transfer it to the SAA[1].

Quantitative Regulatory and Safety Parameters

The following table summarizes the critical quantitative thresholds for managing 1H-Indole-2-carboximidamide waste, ensuring compliance with[6].

ParameterSpecification / LimitRegulatory & Safety Rationale
SAA Volume Limit 55 Gallons (or 1 qt acute waste)Prevents catastrophic spill volumes in active laboratory spaces[3].
SAA to CAA Transfer Time 3 Days (once container is full)Ensures active monitoring and prevents long-term lab storage[5].
CAA Storage Time (LQG) 90 DaysMandated by RCRA to ensure timely processing by TSDF[4].
CAA Storage Time (SQG) 180 DaysAccommodates slower waste generation rates in smaller facilities[4].
Drain Disposal pH Limits Strictly ProhibitedBiologically active indole derivatives must not enter public water[2].

Disposal Workflow Visualization

G Start 1H-Indole-2-carboximidamide Waste Generation State Determine Physical State (Self-Validation Check) Start->State Solid Solid Waste (Powder, PPE, Sharps) State->Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid SAA Satellite Accumulation Area (SAA) Max: 55 Gallons Solid->SAA Liquid->SAA Label Apply GHS Label: 'Hazardous Waste' + Date SAA->Label CAA Central Accumulation Area (CAA) Max: 90-180 Days Label->CAA Dispose EPA-Licensed TSDF (High-Temp Incineration) CAA->Dispose

Decision workflow for 1H-Indole-2-carboximidamide waste segregation, accumulation, and final disposal.

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at:[Link]

  • Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices." Lab Manager. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1H-Indole-2-carboximidamide

Advanced Laboratory Safety & PPE Protocol: Handling 1H-Indole-2-carboximidamide and Derivatives As drug development pushes toward highly targeted neurological therapies, the handling of potent active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & PPE Protocol: Handling 1H-Indole-2-carboximidamide and Derivatives

As drug development pushes toward highly targeted neurological therapies, the handling of potent active pharmaceutical ingredients (APIs) requires safety protocols that go beyond generic laboratory guidelines. 1H-Indole-2-carboximidamide and its derivatives are heavily researched as highly potent, NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists[1].

Because these compounds are designed to cross the blood-brain barrier and modulate central nervous system (CNS) activity, accidental exposure poses severe acute neuropharmacological risks. This guide provides a self-validating, causally-driven operational framework for researchers handling these potent indole derivatives.

Pharmacological Hazard Profile & The Causality of Risk

To understand the required Personal Protective Equipment (PPE), you must first understand the mechanism of the chemical hazard. 1H-Indole-2-carboximidamide is not merely a chemical irritant; it is a neuroactive agent.

In pharmacological models, these compounds selectively block the GluN2B (NR2B) subunit of the NMDA receptor[1]. In a controlled therapeutic setting, this provides analgesic and neuroprotective effects. However, in an occupational exposure scenario (e.g., inhalation of aerosolized powder), acute NMDA receptor blockade can lead to rapid-onset CNS toxicity, including motor impairment, ataxia, dissociative states, and respiratory depression. Furthermore, halogenated derivatives (such as 5-fluoro-N-[(2-methylphenyl)methyl]-monohydrochloride) exhibit enhanced lipophilicity, increasing their ability to rapidly permeate human skin and mucosal membranes[2].

ToxicityPathway A Accidental Exposure (Inhalation/Dermal) B Systemic Absorption & BBB Penetration A->B High Lipophilicity C Binding to GluN2B Subunit (NMDA Receptor) B->C Target Affinity D Inhibition of Ca2+ Influx C->D Antagonism E Acute CNS Toxicity (Motor Impairment, Ataxia) D->E Neurological Disruption

Fig 1: Pharmacological pathway of 1H-Indole-2-carboximidamide toxicity via NMDA receptor antagonism.

Quantitative Risk & PPE Matrix

Standard laboratory PPE is insufficient for handling dry powders of CNS-active APIs. The table below outlines the required PPE based on the specific operational state of the chemical.

Operational TaskPhysical StatePrimary Hazard RouteRequired PPE EnsembleContainment Requirement
Bulk Transfer & Weighing Lyophilized Powder / CrystallineInhalation of aerosolized dustRespirator: PAPR or N95/P100Gloves: Double Nitrile (Extended cuff)Body: Tyvek sleeves over lab coatEyes: Unvented chemical gogglesVentilated Balance Enclosure (VBE) or Glovebox
Solution Preparation Solubilized in DMSO/MethanolDermal absorption (Carrier-mediated)Respirator: Surgical mask (baseline)Gloves: Double Nitrile (Change every 30 mins)Body: Standard Lab CoatEyes: Safety Glasses with side shieldsStandard Chemical Fume Hood
Spill Cleanup Mixed (Powder/Liquid)Dermal & InhalationRespirator: P100 Half-maskGloves: Heavy-duty Butyl over NitrileBody: Tyvek SuitEyes: Face shield over gogglesEvacuate immediate area; restrict access

Causality Note: Why double gloves for solutions? Solvents like DMSO rapidly carry dissolved indole-carboximidamides through standard single-layer nitrile gloves and directly into the bloodstream. The outer glove acts as a sacrificial layer that must be discarded immediately upon solvent contact.

Operational Protocol: High-Containment Weighing

Lyophilized indole derivatives are notorious for holding static charge. When a spatula approaches the powder, electrostatic repulsion can cause the powder to aerosolize, creating an invisible, highly toxic dust cloud.

Step-by-Step Methodology:

  • Prepare the Containment Zone: Ensure the Ventilated Balance Enclosure (VBE) is operating at a face velocity of 60–100 feet per minute (fpm).

  • Don High-Level PPE: Equip double nitrile gloves, unvented goggles, and a P100 respirator. Tape the cuffs of your lab coat to the inner glove to prevent wrist exposure.

  • Static Mitigation (Critical): Place the sealed chemical vial and the receiving vessel inside the VBE. Pass an anti-static ionizing bar or anti-static gun over the vial, spatula, and weigh boat for 10 seconds to neutralize surface charges.

  • Transfer: Open the vial slowly. Using a grounded, anti-static micro-spatula, transfer the required mass.

  • Solubilization in Containment: Do not remove the dry powder from the VBE. Add your primary solvent (e.g., DMSO or assay buffer) directly to the weigh boat or volumetric flask inside the enclosure.

  • Decontamination: Wipe down the spatula, balance pan, and VBE surfaces with a lint-free wipe dampened with 70% Isopropanol or Methanol. Dispose of the wipe in a sealed, designated hazardous waste bag.

Emergency Spill Response Workflow

A spill of 1H-Indole-2-carboximidamide powder outside of a fume hood constitutes a hazardous materials incident due to its potency[1]. Never use a brush or broom to sweep the powder, as this will generate a highly toxic inhalable aerosol.

SpillWorkflow S1 1. Evacuate & Isolate (Stop HVAC if possible) S2 2. Don Maximum PPE (P100, Tyvek, Butyl Gloves) S1->S2 S3 3. Wet-Wipe Method (Cover with damp absorbent) S2->S3 S4 4. Chemical Deactivation (Wash with 10% Bleach/Solvent) S3->S4 S5 5. Seal in Bio-Hazard/API Waste Container S4->S5

Fig 2: Step-by-step containment and handling workflow for accidental API spills.

Step-by-Step Mitigation:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Assess & Equip: Don a P100 respirator, chemical goggles, and heavy-duty butyl gloves over nitrile inner gloves.

  • The Wet-Wipe Technique: Gently place absorbent pads over the spilled powder. Slowly pour a wetting agent (water or a 50/50 water/ethanol mix) over the pads to trap the powder.

  • Gather & Seal: Carefully fold the wet pads inward, trapping the wetted API inside. Place the pads into a sealable, puncture-resistant hazardous waste container.

  • Surface Wash: Wash the spill surface three times with a solvent appropriate for the specific derivative (often an alcohol/water mixture), followed by a standard laboratory detergent wash.

Disposal and Waste Management Plan

Because these compounds are biologically active and environmentally persistent, they cannot go down the drain or into standard biohazard bins.

  • Solid Waste (Vials, Spatulas, Gloves): Must be collected in rigid, leak-proof containers labeled "Toxic Solid Waste - CNS Active API."

  • Liquid Waste: Halogenated derivatives (e.g., containing fluorine or chlorine)[2] must be strictly segregated into Halogenated Organic Waste carboys. Non-halogenated derivatives should go into Non-Halogenated Organic Waste .

  • Destruction: The mandated disposal route for indole-carboximidamide derivatives is high-temperature commercial incineration (typically >1000°C) to ensure complete thermal destruction of the pharmacophore.

References

  • Guidechem. "1H-Indole-2-carboximidamide, 5-fluoro-N-[(2-methylphenyl)methyl]-,monohydrochloride MSDS (Material Safety Data Sheet)." Chemical Dictionary - Guidechem.
  • Borza, I., et al. "Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(24):5439-41, 2005. PubMed/NIH.

Sources

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